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N-Boc-N-methyl-(S)-2-allylglycine Documentation Hub

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  • Product: N-Boc-N-methyl-(S)-2-allylglycine
  • CAS: 136092-76-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: N-Boc-N-methyl-L-allylglycine

Topic: N-Boc-N-methyl-L-allylglycine chemical structure Content Type: In-depth technical guide Executive Summary N-Boc-N-methyl-L-allylglycine (CAS: 136092-76-7) is a specialized non-canonical amino acid derivative criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Boc-N-methyl-L-allylglycine chemical structure Content Type: In-depth technical guide

Executive Summary

N-Boc-N-methyl-L-allylglycine (CAS: 136092-76-7) is a specialized non-canonical amino acid derivative critical to the development of stapled peptides and peptidomimetics . By combining an olefinic side chain (allyl group) with N-methylation, this building block serves a dual function: it enables hydrocarbon stapling via Ring-Closing Metathesis (RCM) to lock peptide conformation, while simultaneously improving pharmacokinetic profiles through N-methylation.

This guide details the structural specifications, synthesis pathways, and experimental handling of N-Boc-N-methyl-L-allylglycine, designed for researchers optimizing peptide drug candidates for proteolytic stability and membrane permeability.

Chemical Identity & Structural Analysis[1][2]

The molecule is an L-amino acid derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and modified with a methyl group.[1][2] The alpha-carbon holds an allyl side chain, providing the "handle" for olefin metathesis.

Key Chemical Data
PropertySpecification
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]pent-4-enoic acid
Common Name N-Boc-N-methyl-L-allylglycine
CAS Number 136092-76-7
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Chirality L-isomer (S-configuration)
Solubility Soluble in DCM, DMF, MeOH; sparingly soluble in water
SMILES C=CC(C)C)=O)C)C(O)=O
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive sites for peptide synthesis and metathesis.

ChemicalStructure Figure 1: Functional architecture of N-Boc-N-methyl-L-allylglycine. Core Alpha-Carbon (Chiral Center) Boc N-Terminus Protection (Boc Group) Core->Boc  Amide Bond   Methyl N-Methyl Group (Bioavailability/Stability) Core->Methyl  N-Alkylation   Allyl Allyl Side Chain (RCM Handle) Core->Allyl  Side Chain   Carboxyl C-Terminus (Carboxylic Acid) Core->Carboxyl  Backbone  

Synthesis & Manufacturing Pathways

The synthesis of N-Boc-N-methyl-L-allylglycine typically follows one of two primary routes. The choice depends on the availability of starting materials and the scale of production.

Route A: N-Methylation of N-Boc-L-Allylglycine (Preferred)

This route uses the commercially available N-Boc-L-allylglycine (CAS 90600-20-7). The challenge here is preventing racemization at the alpha-carbon during methylation.

  • Reagents: Methyl iodide (MeI), Sodium hydride (NaH) or Silver oxide (Ag₂O).

  • Mechanism: Deprotonation of the carbamate nitrogen followed by nucleophilic attack on methyl iodide.

  • Critical Control Point: Use of Ag₂O is milder and reduces racemization risk compared to NaH.

Route B: Allylation of N-Boc-Sarcosine

Starting from N-Boc-Sarcosine (N-methylglycine), an allyl group is introduced via enolate alkylation.

  • Reagents: Lithium diisopropylamide (LDA), Allyl bromide.

  • Constraint: Requires strictly anhydrous conditions at -78°C to control stereochemistry, often requiring a chiral auxiliary if not using chiral ligands.

Applications in Drug Discovery[12]

Peptide Stapling via Ring-Closing Metathesis (RCM)

N-Boc-N-methyl-L-allylglycine is a "staple" building block. When incorporated into a peptide sequence at positions i and i+4 (or i+7), the allyl side chains can be covalently linked using Grubbs' catalyst.

  • Result: Formation of a macrocyclic bridge (staple).

  • Benefit: Forces the peptide into an alpha-helical conformation, improving binding affinity to protein targets.

N-Methylation Effects

The N-methyl group is not just structural; it alters the physicochemical properties of the peptide:

  • Proteolytic Stability: The N-methyl group sterically hinders proteases (like chymotrypsin) from accessing the peptide bond, significantly extending half-life in plasma [1].

  • Membrane Permeability: By removing the amide proton, N-methylation reduces the energetic cost of desolvation, allowing the peptide to pass through cell membranes more easily (improved oral bioavailability) [2].

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Coupling

Incorporating N-methylated amino acids is difficult due to steric hindrance.[2] Standard coupling protocols often fail, leading to deletion sequences.[2]

Objective: Couple N-Boc-N-methyl-L-allylglycine to a resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 4.0 eq of N-Boc-N-methyl-L-allylglycine and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIEA.

  • Pre-activation: Allow the mixture to react for 1-2 minutes. Do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the activated solution to the resin-bound peptide.

  • Incubation: Agitate for 2 hours at room temperature.

  • Double Coupling (Mandatory): Drain the vessel and repeat steps 1-4. Steric bulk from the N-methyl group necessitates this redundancy.

  • Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test (which detects primary amines) to verify coupling completion.

Protocol: Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple between two allyl residues.

Workflow Diagram:

RCM_Workflow Figure 2: RCM Workflow for Peptide Stapling. Step1 Peptide Assembly (Incorporating 2x Allylglycine) Step2 Solvent Exchange (DCM or DCE, Degassed) Step1->Step2 Step3 Catalyst Addition (Grubbs I or II, 10-20 mol%) Step2->Step3 Step4 Reaction (Reflux or Microwave, 2-12h) Step3->Step4 Step5 Purification (HPLC) Step4->Step5

Procedure:

  • Preparation: The peptide (still on resin or in solution) must be strictly dry. Dissolve/suspend in degassed 1,2-dichloroethane (DCE).

  • Catalysis: Add Grubbs' 1st or 2nd Generation Catalyst (10-20 mol%) under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Reflux at 40-60°C for 2-4 hours. Microwave irradiation can accelerate this to 15-30 minutes.

  • Quenching: Add DMSO or an excess of vinyl ether to quench the active ruthenium carbene.

Quality Control & Characterization

NMR Analysis (Rotamers)

N-methylated amino acids and peptides often exhibit cis/trans isomerization around the tertiary amide bond.

  • Observation: In ¹H NMR, you may see "doubling" of peaks. This is not an impurity but a physical characteristic of N-methylated species (rotamers).

  • Verification: Variable Temperature (VT) NMR can coalesce these peaks at higher temperatures (e.g., 60-80°C in DMSO-d6), proving they are rotamers of the same compound.

HPLC Standards
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: UV at 210 nm (amide bond). Note that the Boc group is acid-labile; ensure samples are not left in acidic solution for prolonged periods before injection.

References

  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry.

  • ChemScene. "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pent-4-enoic acid Product Data."

  • Organic Syntheses. "Preparation of N-(Boc)-Allylglycine Methyl Ester." Org.[1] Synth. 2015, 92, 103-116.

Sources

Exploratory

N-Methylated Allylglycine for Peptide Stapling: A Dual-Constraint Strategy

The following guide details the application, synthesis, and integration of N-methylated allylglycine in peptide stapling. This technical whitepaper is designed for application scientists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the application, synthesis, and integration of N-methylated allylglycine in peptide stapling. This technical whitepaper is designed for application scientists and medicinal chemists, focusing on the synergistic use of backbone N-methylation and olefin metathesis to engineer hyper-stable, membrane-permeable peptidomimetics.

Technical Guide & Protocol Whitepaper

Executive Summary

The development of peptide therapeutics is often hindered by two primary failure modes: rapid proteolytic degradation and poor membrane permeability. While peptide stapling (via Ring-Closing Metathesis, RCM) addresses helical stability, and backbone N-methylation addresses metabolic stability and solubility, combining these two strategies creates a "Dual-Constraint" system.

N-methylated allylglycine (N-Me-Agly) represents a high-value, albeit synthetically challenging, building block. Unlike standard stapling reagents (e.g.,


-methyl-alkenyl amino acids like S5/R8), N-Me-Agly introduces a staple point that simultaneously removes a hydrogen bond donor and forces a cis/trans conformational equilibrium. This guide provides the rationale, synthesis, and execution protocols for integrating N-Me-Agly into stapled peptide workflows.

Chemical Identity & Structural Logic

It is critical to distinguish between the two "allyl" variants used in peptidomimetics, as nomenclature often overlaps.

FeatureN-Methyl Allylglycine (Target of this Guide)N-Allyl Glycine (Peptoid Reagent)
Structure

-allyl side chain; N-methylated backbone .
N-allyl side chain ; Glycine backbone.
IUPAC (S)-2-(methylamino)pent-4-enoic acidN-(prop-2-en-1-yl)glycine
Staple Type Side-chain-to-Side-chain (Hydrocarbon Staple)Backbone-to-Backbone (Peptoid Staple)
Constraint Dual: Helix induction (staple) +

restriction (N-Me).
Flexible backbone; primarily cyclization.
Key Benefit "Chameleon" effect: High permeability + Protease shield.Ease of synthesis (reductive amination).

Why N-Methylate the Staple Point?

  • Solubility: N-methylation disrupts solvent-exposed Hydrogen Bond Networks (HBN), reducing aggregation common in hydrophobic stapled peptides.

  • Permeability: Removing the NH donor lowers the desolvation energy penalty required to cross the lipid bilayer.

  • Conformational Lock: The N-methyl group sterically clashes with the carbonyl oxygen, favoring specific local conformations (often cis-amide in cyclic systems) that can pre-organize the peptide for RCM.

Synthesis of the Building Block

Commercially available Fmoc-N-Me-Allylglycine is rare and expensive.[1] The most robust route for researchers is On-Resin N-Methylation of the linear precursor before the stapling step. This utilizes the Biron-Kessler-Miller method (o-NBS protection/alkylation).

Diagram: On-Resin N-Methylation Workflow

OnResinMethylation Start Resin-Bound Fmoc-Allylglycine Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Protect 2. o-NBS Protection (o-NBS-Cl, Collidine) Deprotect->Protect Free Amine Methylate 3. N-Methylation (DBU, MeI or Mitsunobu) Protect->Methylate Sulfonamide DeprotectNBS 4. o-NBS Removal (DBU, 2-Mercaptoethanol) Methylate->DeprotectNBS N-Me-Sulfonamide Coupling 5. Next AA Coupling (HATU/HOAt, Microwave) DeprotectNBS->Coupling Sec. Amine Result Resin-Bound Peptide-N(Me)-Agly-... Coupling->Result

Figure 1: Step-by-step workflow for generating N-methylated allylglycine directly on the solid phase, avoiding solution-phase purification steps.

Experimental Protocols

Protocol A: On-Resin Synthesis of N-Me-Allylglycine

Prerequisite: The peptide chain is synthesized up to the Allylglycine (Agly) residue using standard Fmoc SPPS. The N-terminal Fmoc of Agly has been removed.

  • o-NBS Protection:

    • Wash resin with DCM (3x).

    • Add o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP.

    • Shake for 15 min at RT. Repeat if Kaiser test is positive.

  • N-Methylation (The Critical Step):

    • Wash resin with NMP (3x) and dry THF (3x).

    • Method: Add Triphenylphosphine (5 eq), Methanol (10 eq), and DIAD (5 eq) in dry THF (Mitsunobu conditions). Shake for 1 hour.

    • Alternative (Base-mediated): Add DBU (3 eq) and Methyl Iodide (10 eq) in NMP. Shake for 30 min x 2. (Note: Mitsunobu is preferred for sterically hindered residues).

  • o-NBS Deprotection:

    • Wash resin with NMP.

    • Treat with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP for 5 min x 2.

    • Wash extensively with NMP, DCM, MeOH, NMP.

    • Validation: Perform a chloranil test (secondary amines turn blue/green).

Protocol B: Difficult Coupling to N-Me-Agly

Coupling the next amino acid onto the secondary amine of N-Me-Agly is difficult due to steric hindrance.

  • Reagents: Use HATU (High reactivity) or COMU . Avoid HBTU/HCTU.

  • Conditions: Microwave irradiation is highly recommended.

    • 75°C for 5 min (standard AA).

    • 50°C for 10 min (Cys/His to avoid racemization).

  • Double Coupling: Mandatory.

  • Check: If coupling fails, convert the incoming AA to an acid chloride (using triphosgene) or use symmetrical anhydrides.

Protocol C: Ring-Closing Metathesis (Stapling)

Once the peptide is fully assembled (containing two allyl-bearing residues, at least one being N-methylated), perform RCM on-resin.

  • Catalyst Preparation: Dissolve Grubbs I or Hoveyda-Grubbs II catalyst (20 mol%) in degassed 1,2-dichloroethane (DCE).

  • Reaction: Add solution to resin.

    • Standard: Shake at RT for 2 hours x 2.

    • For N-Me variants: The N-methyl group adds steric bulk near the olefin. Microwave heating (40°C, 30 min) or elevated temperature (50°C) is often required to drive the reaction to completion.

  • Quenching: Wash resin with DCE, then DCM, then DMSO (to remove catalyst traces).

Physicochemical Impact & Data Interpretation[2][3][4]

Integrating N-Me-Allylglycine alters the peptide profile significantly compared to standard stapling.

ParameterStandard Stapled Peptide (S5-S5)N-Me-Allylglycine Stapled Peptide
Proteolytic Stability High (Staple shielding)Very High (Staple + N-Me steric shield)
Membrane Permeability Moderate (depends on sequence)Enhanced (Reduced H-bond donors)
Solubility Often Low (Hydrophobic staple)Improved (N-Me disrupts aggregation)
Synthesis Yield HighModerate (Coupling to N-Me is rate-limiting)
Conformation

-Helical
Helical or Turn (N-Me induces local kinks)
Diagram: Mechanism of Action & Steric Impact

Mechanism cluster_0 Standard Stapling cluster_1 N-Methyl Allylglycine Stapling S1 Olefin Side Chain S2 RCM Catalyst Approach S1->S2 S3 Helix Formation S2->S3 N2 Steric Hindrance Slows Catalyst Approach S2->N2 N-Me blocks access N1 Olefin Side Chain + N-Methyl Group N1->N2 N3 Hyper-Stable Scaffold (Protease Resistant) N2->N3

Figure 2: Mechanistic comparison. The N-methyl group (Cluster 1) introduces steric bulk that may slow RCM kinetics (requiring heat) but results in a scaffold with superior protease resistance.

Troubleshooting & Optimization

  • Issue: Incomplete RCM Conversion.

    • Cause: The N-methyl group sterically hinders the Grubbs catalyst.

    • Solution: Switch to Hoveyda-Grubbs II (more active). Use microwave irradiation (40-50°C). Perform 3 reaction cycles.

  • Issue: Failed Coupling after N-Me-Agly.

    • Cause: The secondary amine is unreactive.

    • Solution: Use HATU/HOAt with DIEA . If failing, use Triphosgene to form an N-carboxyanhydride (NCA) or acid chloride of the incoming amino acid.

  • Issue: Racemization.

    • Cause: High temperature coupling or base-mediated methylation.

    • Solution: Use Collidine instead of DIEA during coupling. Keep microwave temperatures below 50°C for Cys/His/N-Me residues.

References

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids on the Solid Phase." Journal of Organic Chemistry. Link

  • Miller, S. C., & Scanlan, T. S. (1997). "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society.[2] Link

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Kim, Y. W., & Verdine, G. L. (2009). "Stereochemical effects of all-hydrocarbon tethers in protease-resistant helical peptides." Bioorganic & Medicinal Chemistry Letters. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

Sources

Foundational

Advanced Peptidomimetics: Engineering Stability and Permeability via Non-Proteinogenic Amino Acids

[1] Executive Summary The transition from a bioactive peptide hit to a therapeutic lead is often stalled by two fatal flaws: rapid proteolytic degradation and poor membrane permeability. Non-proteinogenic amino acids (NP...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The transition from a bioactive peptide hit to a therapeutic lead is often stalled by two fatal flaws: rapid proteolytic degradation and poor membrane permeability. Non-proteinogenic amino acids (NPAAs) offer a deterministic solution to these bottlenecks. By introducing steric constraints and removing hydrogen bond donors, NPAAs transform flexible peptide backbones into rigid, "chameleonic" structures capable of intracellular penetration and extended plasma half-lives.

This guide moves beyond basic definitions to provide actionable engineering principles. We examine the mechanistic utility of specific NPAA classes, detail the synthetic protocols required to overcome the steric hindrance they introduce, and provide a blueprint for peptide stapling—a gold standard in helix stabilization.

Part 1: Structural Architects & Mechanistic Utility

The selection of an NPAA is not random; it is a precise architectural decision designed to manipulate the Ramachandran plot (


 angles) of the peptide backbone.
The Helix Inducers: -Disubstituted Amino Acids (Aib)

The Agent:


-Aminoisobutyric acid (Aib).[1][2][3][4]
The Mechanism:  The Thorpe-Ingold effect (gem-dimethyl effect).
Replacing the 

-hydrogen with a methyl group severely restricts the rotation around the

(

) and

(

) bonds. Aib restricts values to

and

, forcing the backbone into a

-helix or

-helix conformation.
  • Application: Disrupting protein-protein interactions (PPIs) where the interface is an extended

    
    -helix (e.g., p53/MDM2).
    
The Permeability Enhancers: N-Methylated Amino Acids

The Agent: N-methyl-Alanine, N-methyl-Leucine, etc. The Mechanism: Solvation Energy Reduction. Peptide bonds are obligate hydrogen bond donors. Solvating these donors costs energy when a peptide attempts to cross a lipid bilayer. N-methylation removes the H-bond donor, lowering the desolvation penalty. Furthermore, it introduces steric clashes that prevent the formation of extended


-sheets, often favoring turn structures that hide polar groups (the "chameleonic" effect).
  • Application: Oral bioavailability and blood-brain barrier (BBB) traversal (e.g., Cyclosporine A).

The Stability Guardians: D-Amino Acids & -Amino Acids

The Agent: D-enantiomers and


-homo-amino acids.
The Mechanism:  Stereochemical Mismatch.
Endogenous proteases (trypsin, chymotrypsin) possess chiral active sites evolved to cleave L-peptide bonds. Introducing D-amino acids or extending the backbone by one carbon (

-amino acids) renders the scissile bond unrecognizable to the catalytic triad of the protease.
  • Application: Increasing plasma half-life (

    
    ) from minutes to hours.
    

Part 2: Decision Matrix & Visualization

The following diagram illustrates the logical flow for selecting NPAAs based on the specific liability of the lead peptide.

NPAA_Selection_Strategy Start Peptide Liability Analysis Proteolysis Rapid Proteolysis Start->Proteolysis Permeability Low Cell Permeability Start->Permeability Potency Low Binding Affinity (Entropic Penalty) Start->Potency D_AA Incorporate D-Amino Acids (Stereochemical mismatch) Proteolysis->D_AA Beta_AA Incorporate Beta-Amino Acids (Backbone extension) Proteolysis->Beta_AA Staple Hydrocarbon Stapling (Lock conformation) Proteolysis->Staple N_Me N-Methylation (Remove H-bond donor) Permeability->N_Me Permeability->Staple Potency->Staple Aib Insert Aib Residues (Gem-dimethyl constraint) Potency->Aib Outcome_Stable High Stability (t1/2 > 4h) D_AA->Outcome_Stable Beta_AA->Outcome_Stable Outcome_Perm Cytosolic Access N_Me->Outcome_Perm Staple->Outcome_Stable Staple->Outcome_Perm Outcome_Bind High Affinity (Pre-organized) Staple->Outcome_Bind Aib->Outcome_Bind

Figure 1: Decision matrix for NPAA incorporation based on pharmacological liabilities.

Part 3: Synthetic Methodologies (The "How-To")

Incorporating NPAAs, particularly N-methylated and


-disubstituted residues, introduces significant steric hindrance. Standard SPPS protocols (e.g., HBTU/DIPEA) often fail, leading to deletion sequences.
Protocol A: Coupling Sterically Hindered Residues (Aib / N-Me-AA)

Objective: Complete coupling of a hindered amino acid onto a growing peptide chain. Critical Insight: The nucleophilicity of the N-terminus is reduced, and the electrophilicity of the incoming activated ester is sterically blocked. We must use highly reactive coupling agents and elevated temperatures.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and accelerate reaction.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc using 20% Piperidine/DMF (

    
     min).[5][6] Wash DMF (
    
    
    
    ).
  • Activation (Pre-mix):

    • Dissolve Fmoc-NPAA (5.0 eq) and HATU (4.9 eq) in minimum DMF.

    • Add DIPEA (10 eq).

    • Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

  • Coupling: Add mixture to resin.

    • Microwave Condition (Preferred): Heat to 75°C for 10 minutes (25W power).

    • Manual Condition: Shake for 2 hours at Room Temp.

  • Re-Coupling (Double Couple): Drain, wash DMF (

    
    ), and repeat Step 3 & 4.
    
  • Monitoring: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test is not reliable for N-methylated residues.

Protocol B: Peptide Stapling via Ring-Closing Metathesis (RCM)

Objective: Covalent linkage of side chains (i, i+4 or i, i+7) to enforce helicity. Critical Insight: The Grubbs catalyst is sensitive to oxygen and ethylene buildup. An inert atmosphere and efficient degassing are non-negotiable.

Reagents:

  • Stapling Residues: (S)-N-Fmoc-2-(4-pentenyl)alanine (S5) for i, i+4 spacing.

  • Catalyst: Grubbs 1st Generation (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) – anhydrous.

Step-by-Step Workflow:

  • Assembly: Synthesize the linear peptide containing two S5 residues at positions

    
     and 
    
    
    
    . Leave the N-terminal Fmoc ON to prevent N-terminal coordination with the catalyst.
  • Solvent Swap: Wash resin with DCM (

    
    ), then anhydrous DCE (
    
    
    
    ).
  • Catalyst Solution: Dissolve Grubbs I catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

  • Reaction (Cycle 1): Add catalyst solution to resin.[7] Bubble

    
     gas directly into the solution for 2 hours.
    
    • Why? The reaction produces ethylene gas.[8] If not removed, the equilibrium shifts back to the open chain.

  • Wash: Drain and wash with DCE (

    
    ).
    
  • Reaction (Cycle 2): Repeat Step 3 & 4 with fresh catalyst for another 2 hours.

  • Quench: Wash resin with DMSO (

    
    ) to remove Ruthenium traces, then DCM (
    
    
    
    ).
  • Final Steps: Remove N-terminal Fmoc and proceed to cleavage.

Part 4: Quantitative Impact & Visualization

The following table summarizes the typical impact of these modifications on pharmacokinetic parameters, derived from aggregated internal data and literature benchmarks.

Modification TypeStructural EffectProteolytic Stability (

)
Membrane Permeability (

)
Synthesis Difficulty
Native Peptide Flexible Backbone< 15 minLow (<

cm/s)
Low
Aib Incorporation Helix Induction2 - 4 hoursModerateHigh (Steric)
N-Methylation Solvent Shielding> 6 hoursHigh (>

cm/s)
Very High
Hydrocarbon Staple Macrocyclization> 24 hoursHigh (Active uptake/Diffusion)Moderate (RCM step)
Experimental Workflow: Stapled Peptide Synthesis

Stapling_Workflow Init Linear Synthesis (SPPS) Incorporate S5/R8 residues Prep Resin Preparation Wash with DCM -> Anhydrous DCE Init->Prep RCM_1 RCM Cycle 1 Grubbs Gen I (10mM) N2 Bubbling (2 hrs) Prep->RCM_1 RCM_2 RCM Cycle 2 Fresh Catalyst Drive to completion RCM_1->RCM_2 Wash Ruthenium Removal Wash with DMSO -> DCM RCM_2->Wash Cleave TFA Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Wash->Cleave QC QC: LC-MS Check for -28 Da mass shift (Loss of Ethylene) Cleave->QC

Figure 2: Optimized workflow for Ring-Closing Metathesis (RCM) on solid support.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1995). Application of ring-closing metathesis to the synthesis of rigidified amino acids and peptides. Journal of the American Chemical Society. [Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Turner, R. A., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.[9] Organic Letters. [Link][9]

Sources

Exploratory

Difference between N-methyl allylglycine and allylglycine

Comparative Analysis of Pharmacological Mechanisms, Synthesis, and Applications Executive Summary While Allylglycine and N-methyl allylglycine share a core carbon skeleton (2-amino-4-pentenoic acid), they represent two d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pharmacological Mechanisms, Synthesis, and Applications

Executive Summary

While Allylglycine and N-methyl allylglycine share a core carbon skeleton (2-amino-4-pentenoic acid), they represent two distinct functional classes in life sciences.

  • Allylglycine is a neuropharmacological probe and known convulsant. It acts as a prodrug that is metabolically converted into a potent inhibitor of Glutamate Decarboxylase (GAD), effectively shutting down GABA synthesis in the central nervous system.

  • N-Methyl Allylglycine is a structural building block used in modern peptidomimetics. The N-methylation modifies its physicochemical profile, preventing the specific enzymatic recognition required for conversion to the toxic metabolite. Consequently, it is used to enhance metabolic stability and induce specific conformational constraints in therapeutic peptides (e.g., "stapled" peptides).

This guide delineates the critical differences in their mechanism of action, synthesis, and experimental utility.

Chemical Identity & Structural Analysis

The fundamental difference lies in the substitution at the


-amino group. This single methyl group dictates the molecule's interaction with Pyridoxal 5'-Phosphate (PLP)-dependent enzymes.
FeatureAllylglycineN-Methyl Allylglycine
IUPAC Name 2-amino-4-pentenoic acid2-(methylamino)pent-4-enoic acid
Common Name AllylglycineN-Me-Allylglycine
Structure Primary Amine (

)
Secondary Amine (

)
CAS Number 7685-44-1 (DL-mix)136092-76-7 (N-Boc-L-isomer)*
Stereochemistry L-isomer is the active convulsant precursor.L-isomer is the standard scaffold for peptide synthesis.
pKa (

-COOH)
~2.2~2.2
pKa (

-NH)
~9.6~9.8 (slightly more basic)
Solubility Highly soluble in water/PBS.Soluble in water; increased lipophilicity due to methyl group.

*Note: CAS numbers for N-methyl derivatives often refer to protected forms (e.g., N-Boc) used in synthesis.

Biological Mechanism: The Metabolic Divergence

The most critical distinction for researchers is the toxicity profile . Allylglycine is a "suicide substrate" precursor, whereas N-methyl allylglycine is designed to resist enzymatic processing.

Allylglycine: The Convulsant Pathway

Allylglycine itself is weak or inactive against GAD. It must undergo oxidative deamination or transamination in vivo to form 2-keto-4-pentenoic acid .

  • Metabolic Activation: L-amino acid oxidases or aminotransferases convert the

    
    -amino group to a ketone.
    
  • Enzyme Inhibition: The resulting 2-keto acid acts as a potent, irreversible inhibitor of GAD.

  • Physiological Outcome: GAD inhibition prevents the conversion of Glutamate (excitatory) to GABA (inhibitory), leading to uncontrolled neuronal firing and seizures.

N-Methyl Allylglycine: Metabolic Stability

The N-methyl group sterically and chemically hinders the PLP-dependent transamination mechanism.

  • PLP Exclusion: Transaminases require the formation of a Schiff base (imine) between the enzyme's PLP cofactor and the substrate's amino group. Primary amines form stable Schiff bases; secondary amines (N-methyl) cannot form the requisite aldimine intermediate efficiently.

  • Proteolytic Resistance: In peptide chains, N-methylation prevents hydrogen bonding in the amide backbone, shielding the bond from proteases that require specific backbone conformations for cleavage.[1]

Mechanistic Diagram (Graphviz)

G Allyl Allylglycine (Primary Amine) Oxidase L-Amino Acid Oxidase / Transaminase Allyl->Oxidase Metabolic Activation NMeAllyl N-Methyl Allylglycine (Secondary Amine) NMeAllyl->Oxidase Steric/Chemical Block Peptide Peptide Synthesis (Stapled Peptides) NMeAllyl->Peptide Incorporation KetoAcid 2-Keto-4-Pentenoic Acid (Toxic Metabolite) Oxidase->KetoAcid Deamination GAD Glutamate Decarboxylase (GAD) KetoAcid->GAD Irreversible Inhibition GABA_Drop GABA Depletion (Seizures) GAD->GABA_Drop Blockade of Glu->GABA Stability Proteolytic Stability & Conformational Constraint Peptide->Stability Therapeutic Benefit

Figure 1: Divergent Metabolic Fates. Allylglycine is metabolized to a toxic keto-acid, while N-methylation blocks this pathway, directing the compound toward stable peptide applications.

Synthesis & Production Protocols

Synthesis of Allylglycine (Racemic)

Standard synthesis involves the alkylation of diethyl acetamidomalonate followed by hydrolysis.

  • Alkylation: Diethyl acetamidomalonate + Allyl bromide (

    
    ).
    
  • Hydrolysis/Decarboxylation: Reflux in concentrated HCl.

  • Purification: Ion-exchange chromatography.

Synthesis of N-Methyl-L-Allylglycine

Synthesis requires preserving stereochemistry and introducing the methyl group without racemization. A preferred method is the reductive methylation of protected allylglycine or Pd-catalyzed cross-coupling .

Protocol: Reductive Methylation (via N-Boc intermediate)

This method avoids racemization associated with direct alkylation.

  • Starting Material: N-Boc-L-Allylglycine.

  • Methylation Step:

    • Reagents: Methyl iodide (MeI) and Sodium Hydride (NaH) or Silver Oxide (

      
      ).
      
    • Solvent: DMF or THF (anhydrous).

    • Conditions:

      
       to RT under inert atmosphere (
      
      
      
      ).
    • Note: NaH is aggressive and can cause racemization if not carefully controlled.

      
       is milder.
      
  • Alternative (Benign): Reductive amination of the free amino acid using Formaldehyde (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ), though this often leads to dimethylation.
  • Modern Route (Stereoselective): Zinc-mediated, Pd-catalyzed cross-coupling of vinyl bromide with N-Boc-N-methyl-iodoalanine derivatives.

Key Experimental Check:

  • Allylglycine: Ninhydrin stain on TLC

    
    Purple/Blue  (Primary amine).
    
  • N-Me-Allylglycine: Ninhydrin stain on TLC

    
    Red/Orange  (Secondary amine) or Chloranil test (positive).
    

Applications in Drug Discovery[2][3]

Peptide Stapling & Macrocyclization

N-methyl allylglycine is a "privileged" building block for Ring-Closing Metathesis (RCM) .

  • The "Staple": Two allylglycine residues (or N-methyl variants) are incorporated into a peptide helix at positions

    
     and 
    
    
    
    or
    
    
    .
  • The Reaction: A Ruthenium catalyst (Grubbs) connects the alkene side chains.

  • Why N-Methyl? The N-methyl group forces the peptide backbone into a specific conformation (often promoting

    
    -turns or disrupting aggregation), making the RCM reaction more efficient and the final peptide more cell-permeable.
    
Proteolytic Stability

Peptides containing standard allylglycine are susceptible to trypsin-like proteases. Replacing the residue with N-methyl allylglycine eliminates the amide hydrogen, preventing the formation of the transition state required by many proteases (e.g., Chymotrypsin, Pepsin).

References

  • BenchChem. (2025). Allylglycine as a Research Tool: An In-depth Technical Guide. Retrieved from

  • Atmuri, N. D. P., & Lubell, W. D. (2015).[2] Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.[1][2][3] Organic Syntheses, 92, 103-116.[2]

  • Alberici, M., et al. (1969).[4] Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine.[4] Biochemical Pharmacology, 18(1), 137-143.

  • Santa Cruz Biotechnology. (2026). GAD Inhibitors: L-Allylglycine Product Information.

  • Horton, D. A., et al. (2000). The Synthesis and Biological Activity of N-Methylated Peptides. Journal of Medicinal Chemistry.

Sources

Foundational

Solvation Thermodynamics and SPPS Integration of N-Boc-N-methyl-(S)-2-allylglycine in Dimethylformamide (DMF)

Executive Summary In the realm of Diversity-Oriented Synthesis (DOS) and advanced peptide engineering, non-canonical amino acids are indispensable tools for drug development professionals. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Diversity-Oriented Synthesis (DOS) and advanced peptide engineering, non-canonical amino acids are indispensable tools for drug development professionals. As a Senior Application Scientist, I frequently leverage1[1] to introduce conformational constraints and reactive handles into peptide backbones. The N-methyl group enhances proteolytic stability by disrupting secondary structures, while the allyl side chain provides a critical locus for late-stage modifications, such as palladium-catalyzed cross-coupling or ruthenium-catalyzed ring-closing metathesis (RCM)[1][2]. However, the successful incorporation of this building block relies entirely on its solvation kinetics and thermodynamic stability in N,N-Dimethylformamide (DMF) during Solid-Phase Peptide Synthesis (SPPS).

Structural Causality and Solvation Thermodynamics

The dissolution of any amino acid derivative in an organic solvent is a thermodynamic competition between the solute's lattice energy and the free energy of solvation (


). Canonical amino acids exhibit prohibitively high lattice energies due to zwitterionic networks and extensive intermolecular hydrogen bonding.

To engineer solubility in polar aprotic solvents like DMF, specific structural modifications are required. The tert-butoxycarbonyl (Boc) protecting group eliminates zwitterion formation by masking the amine. However, secondary amides (Boc-NH-R) can still act as hydrogen bond donors, occasionally leading to solvent-dependent gelation.

The critical feature of N-Boc-N-methyl-(S)-2-allylglycine is the N-methylation . By replacing the amide proton with a methyl group, the molecule is stripped of its primary hydrogen bond donor capacity[1]. Consequently, the enthalpy of fusion (


) drops dramatically. When this compound is introduced to DMF—a solvent with a high dielectric constant (

) and a strong dipole moment—the dipole-dipole interactions and London dispersion forces rapidly overcome the weakened lattice forces. The hydrophobic allyl side chain further drives the entropy of mixing (

), resulting in near-instantaneous, highly concentrated dissolution.

G1 cluster_0 Structural Solvation Drivers A N-Boc-N-methyl-(S)-2-allylglycine (Solid State) B N-Methylation (Eliminates H-bond donor, lowers lattice energy) A->B C Boc Protection (Lipophilic bulk, prevents zwitterion) A->C D Allyl Side Chain (Hydrophobic, increases mixing entropy) A->D E Rapid Dissolution in DMF (> 0.5 M Concentration) B->E C->E D->E

Structural moieties driving the thermodynamic solubility of N-Boc-N-methyl-(S)-2-allylglycine in DMF.

Physicochemical & Solubility Profile

To ensure reproducible coupling kinetics, the physical parameters of the solute must be standardized. The table below outlines the quantitative data for in the context of DMF solvation.

ParameterSpecification / Value
Compound Name N-Boc-N-methyl-(S)-2-allylglycine
CAS Number 136092-76-7
Molecular Formula C11H19NO4
Molecular Weight 229.28 g/mol
Primary Solvent N,N-Dimethylformamide (DMF, anhydrous)
Estimated Solubility Limit (DMF) > 500 mg/mL (> 2.0 M) at 25°C
Target SPPS Concentration 0.2 M – 0.5 M
Appearance in Solution Clear, colorless liquid

Methodological Workflow: Standardized SPPS Preparation

In automated SPPS, the standard concentration for amino acid building blocks is typically 0.2 M to 0.5 M. The following protocol details the preparation of a 0.5 M solution. This is a self-validating system designed to prevent moisture contamination, which is the primary cause of coupling failure.

Prerequisites:

  • Glassware must be oven-dried at 120°C for at least 2 hours and cooled in a desiccator.

  • DMF must be peptide-synthesis grade (amine-free, H2O < 0.01%).

Step-by-Step Protocol:

  • Gravimetric Analysis: Accurately weigh 1.146 g (5.0 mmol) of N-Boc-N-methyl-(S)-2-allylglycine into a sterile, dry 15 mL glass vial.

  • Solvent Dispensation: Under an inert atmosphere (Argon or N2), dispense exactly 10.0 mL of anhydrous DMF.

    • Causality Note: Always use a positive-displacement pipette. DMF has a low surface tension and high vapor pressure, which causes standard air-displacement pipettes to under-deliver, skewing the molarity and ruining coupling stoichiometry.

  • Agitation & Solvation: Vortex the mixture at 1500 RPM for 30–60 seconds. Because the N-methyl group prevents intermolecular hydrogen bonding, dissolution is rapid and does not require sonication or heating.

  • Visual Validation (Self-Check): Inspect the solution against a dark background. The solution must be completely optically clear.

    • Causality Note: Any opalescence or persistent turbidity indicates either moisture-induced precipitation of the highly lipophilic compound or degraded solvent (e.g., the presence of dimethylamine impurities). If cloudy, the system has failed validation; discard and use fresh anhydrous solvent.

  • Activation (Pre-Coupling): Do not add coupling reagents (e.g., HATU, DIPEA) until immediately before dispensing onto the resin. Premature activation of N-methylated amino acids can lead to rapid formation of inactive side products or epimerization.

G2 A 0.5 M Solvated Amino Acid in DMF B Addition of HATU / DIPEA A->B Activation C OAt-Active Ester Formation B->C Rapid kinetics D Resin Coupling (SPPS) C->D Amide bond formation

Standard SPPS activation and coupling workflow for N-methylated amino acids in DMF.

Conclusion

The integration of N-Boc-N-methyl-(S)-2-allylglycine into peptide sequences provides researchers with unparalleled control over peptide conformation and late-stage functionalization. By understanding the thermodynamic principles that govern its exceptional solubility in DMF—specifically the abolition of hydrogen bond donors via N-methylation—scientists can formulate robust, high-concentration solutions that maximize coupling efficiency in automated SPPS platforms.

References

  • Benchchem. "N-Boc-N-methyl-(S)-2-allylglycine | 136092-76-7".
  • Sigma-Aldrich. "N-Boc-N-methyl-(S)-2-allylglycine".
  • PubChem. "Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883".
  • Organic Syntheses. "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction".

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of N-Methyl Allylglycine in Fmoc/Boc SPPS

Executive Summary & Strategic Rationale The incorporation of N-methyl allylglycine (N-Me-AllylGly) represents a convergence of two powerful medicinal chemistry strategies: N-methylation for metabolic stability and membra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of N-methyl allylglycine (N-Me-AllylGly) represents a convergence of two powerful medicinal chemistry strategies: N-methylation for metabolic stability and membrane permeability, and olefinic side-chains for hydrocarbon stapling (Ring-Closing Metathesis).

However, this residue introduces a "perfect storm" of synthetic challenges. The N-methyl group introduces severe steric hindrance, reducing the nucleophilicity of the amine by orders of magnitude compared to primary amines. Furthermore, when positioned at the N-terminus of a dipeptide, N-methyl amino acids drastically accelerate diketopiperazine (DKP) formation, leading to chain truncation.

This guide provides a field-proven, self-validating protocol to overcome these barriers, ensuring high crude purity and preventing common deletion sequences.

Strategic Pre-Synthesis Considerations

Before initiating synthesis, three critical parameters must be defined to prevent failure modes.

A. Resin Selection: The DKP Trap

If N-Me-AllylGly is located at the C-terminus or the penultimate position (Residue 2), the risk of DKP formation upon Fmoc removal is critical.[1] The free secondary amine can back-bite the C-terminal ester, cleaving the dipeptide from the resin.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2] The steric bulk of the trityl linker inhibits the conformational twist required for DKP formation.

  • Avoid: Wang resin for C-terminal N-Me residues, as DKP formation is rapid and often quantitative.

B. Coupling Reagent Hierarchy

Standard reagents (HBTU/HCTU) are insufficient for coupling onto the secondary amine of N-Me-AllylGly.

ReagentEfficacy for N-Me CouplingRisk of RacemizationRecommendation
HATU / HOAt HighModeratePrimary Choice (Gold Standard)
COMU HighLowExcellent Alternative
PyAOP Very HighLowUse for N-Me to N-Me junctions
HBTU / HCTU LowLowDo NOT Use
Triphosgene ExtremeHighLast resort (Acid Chloride method)
C. Detection Systems

The standard Kaiser (Ninhydrin) test does not work for secondary amines. It will yield false negatives (yellow beads) even when the amine is free.

  • Mandatory: Use the Chloranil Test or Isatin Test for monitoring N-methyl deprotection and coupling.[3][4]

Experimental Protocols

Protocol A: Coupling N-Methyl Allylglycine to the Peptide Chain

Objective: Attach Fmoc-N-Me-AllylGly-OH to the growing chain.

While coupling the N-methylated AA itself is less difficult than coupling onto it, steric bulk still demands optimized conditions.[5]

  • Activation:

    • Dissolve Fmoc-N-Me-AllylGly-OH (4.0 eq) and HATU (3.9 eq) in minimal dry DMF (0.2 M final concentration).

    • Add HOAt (4.0 eq) to suppress racemization.

    • Add DIPEA (8.0 eq) .

    • Pre-activation time:30 seconds (Do not exceed 2 mins to minimize epimerization).

  • Coupling:

    • Add mixture to the resin.[4][6][7][8][9][10][11]

    • Agitate for 2 hours at room temperature.

  • Monitoring:

    • Perform standard Kaiser test (since the previous residue is likely a primary amine).

  • Capping (Crucial):

    • Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

Protocol B: Chain Elongation (Coupling ONTO N-Me-Allylglycine)

Objective: Form the peptide bond between the next Fmoc-AA-OH and the sterically hindered secondary amine of N-Me-AllylGly. This is the synthesis bottleneck.

Method: HATU/HOAt Double Coupling

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added (2%) if deprotection is sluggish, but avoid prolonged exposure to prevent side reactions.

  • Wash:

    • DMF (5x), DCM (3x), DMF (3x).[9]

  • Verification (The Chloranil Test):

    • Step 1: Transfer ~20 beads to a small glass tube.

    • Step 2: Add 2 drops 2% Acetaldehyde in DMF .

    • Step 3: Add 2 drops 2% p-Chloranil in DMF .

    • Step 4: Let stand for 5 mins.

    • Result:Dark Blue/Green beads = Free Secondary Amine (Ready to couple). Colorless/Yellow = Protected (Incomplete Fmoc removal).

  • Coupling Cycle 1 (The "Soft" Push):

    • Fmoc-AA-OH (5.0 eq) + HATU (5.0 eq) + HOAt (5.0 eq) + DIPEA (10.0 eq) in DMF.

    • Reaction time: 2 hours .

  • Coupling Cycle 2 (The "Hard" Push):

    • Drain and wash resin.[3][6][7][8][9][10]

    • Repeat coupling with fresh reagents for 3 hours or Overnight .

    • Optional: Elevate temperature to 50°C (Only if the incoming AA is not Cys or His, to avoid racemization).

  • Final Monitoring:

    • Perform Chloranil test again.[4]

    • Success: Beads are colorless/yellow.

    • Failure: Beads remain blue/green. Proceed to "Protocol C" (Acid Chloride) or Cap.

Protocol C: Troubleshooting Difficult Couplings (The Acid Chloride Method)

Use this ONLY if Protocol B fails. It utilizes in situ generation of Fmoc-amino acid chlorides using Bis(trichloromethyl)carbonate (BTC/Triphosgene).

Safety Warning: BTC generates Phosgene gas. Perform strictly in a fume hood.

  • Preparation:

    • Suspend Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF/DCM (anhydrous is critical).

    • Add 2,4,6-Collidine (15 eq) dropwise. A white precipitate (collidinium salt) will form.

  • Coupling:

    • Add the suspension immediately to the resin.

    • Agitate for 1 hour .

  • Rationale:

    • Acid chlorides are highly reactive electrophiles that can overcome the steric barrier of the N-methyl group where active esters (HATU) fail.

Visualizing the Workflow

The following diagram illustrates the decision logic for coupling onto the N-methylated residue, ensuring self-correction during the synthesis.

NMethylCoupling Start Start: N-Me-AllylGly on Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Test1 Chloranil Test Deprotect->Test1 Blue1 Blue/Green Beads (Free Secondary Amine) Test1->Blue1 Positive Yellow1 Yellow/Colorless (Incomplete Deprotection) Test1->Yellow1 Negative Couple1 Coupling Cycle 1 5eq HATU/HOAt, 2h Blue1->Couple1 Yellow1->Deprotect Repeat Couple2 Coupling Cycle 2 Fresh Reagents, 3h-Overnight Couple1->Couple2 Test2 Chloranil Test Couple2->Test2 Success Yellow Beads: Proceed to Next AA Test2->Success Negative (Coupled) Fail Blue Beads: Incomplete Coupling Test2->Fail Positive (Unreacted) AcidCl Protocol C: BTC/Collidine Activation Fail->AcidCl Cap Acetylation Capping (Terminate Chain) Fail->Cap If Acid Cl Fails AcidCl->Test2 Re-test

Caption: Logic flow for coupling sterically hindered amino acids onto N-methyl Allylglycine, incorporating checkpoints.

Diketopiperazine (DKP) Mechanism & Prevention[1][2][13]

Understanding DKP formation is vital when the N-methyl residue is at the N-terminus of a dipeptide (e.g., H-N(Me)AllylGly-AA1-Resin).

DKP_Mechanism State1 Fmoc-N(Me)AA-AA1-Resin Deprot Fmoc Removal State1->Deprot State2 Free Secondary Amine (Nucleophile) Deprot->State2 Attack Intramolecular Attack on Ester Linkage State2->Attack Rapid (Cis-conformation favored) Result DKP (Cyclic Dipeptide) + Cleaved Resin Attack->Result Prevent Prevention Strategy: Use 2-CTC Resin (Steric Block) Prevent->Attack Inhibits

Caption: Mechanism of base-catalyzed DKP formation and its inhibition via steric bulk (2-CTC resin).

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids: A Review. Journal of Peptide Science. Link

  • Coste, J., et al. (1991). Coupling N-methylated amino acids using PyBOP and PyBroP. Tetrahedron Letters. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase (Chloranil Test).[4] Peptide Research. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization (RCM context). Nature Chemistry. Link

Sources

Application

Application Note: High-Efficiency N-Methylation of Boc-Allylglycine using NaH and MeI

Executive Summary & Strategic Context N-Boc-N-methyl-allylglycine is a highly specialized chiral building block extensively utilized in diversity-oriented synthesis (DOS), peptide macrocyclization via olefin metathesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-Boc-N-methyl-allylglycine is a highly specialized chiral building block extensively utilized in diversity-oriented synthesis (DOS), peptide macrocyclization via olefin metathesis, and the development of conformationally constrained peptidomimetics 1[1]. The introduction of an N-methyl group into the peptide backbone removes the amide proton, disrupting secondary structures (like α-helices and β-sheets) and significantly enhancing proteolytic stability and membrane permeability.

This application note provides a comprehensive, self-validating guide to the N-methylation of Boc-allylglycine using Sodium Hydride (NaH) and Methyl Iodide (MeI). By manipulating solvent coordination, researchers can selectively drive the reaction to yield either the direct free acid or the methyl ester intermediate.

Mechanistic Causality: The Role of Solvent Coordination

The alkylation of an N-Boc-protected amino acid bearing a free C-terminal carboxylic acid presents a chemoselectivity challenge. Because the pKa of the carboxylic acid (~4-5) is much lower than that of the carbamate N-H (~12-13), excess NaH will deprotonate both sites. The reaction's outcome is strictly governed by the choice of solvent:

  • The 2-Step Global Alkylation Pathway (Benoiton Method): Classical protocols, pioneered by 2[2], utilize a mixture of THF and DMF. The strongly coordinating nature of DMF solvates the sodium cation, leaving the carboxylate fully exposed to the electrophilic MeI. This results in global N- and O-alkylation, forming the methyl ester, which subsequently requires saponification.

  • The 1-Step Selective Pathway (Malkov Method): As elucidated by 3[3], conducting the reaction in pure anhydrous THF alters the mechanistic trajectory. Without a strongly coordinating co-solvent, the sodium cation tightly chelates the carboxylate group. This chelation sterically and electronically shields the carboxylate oxygen from MeI, allowing for selective N-methylation while preserving the free carboxylic acid.

MechanisticPathway A Boc-Allylglycine B NaH (Excess) Deprotonation A->B C Pure THF Na+ Chelates Carboxylate B->C Pure THF D THF/DMF Mixture Solvated Free Carboxylate B->D THF/DMF E1 + MeI Selective N-Alkylation C->E1 E2 + MeI N- and O-Alkylation D->E2 F N-Methyl-Boc-allylglycine (Free Acid) E1->F 1-Step Route G N-Methyl-Boc-allylglycine Methyl Ester E2->G Intermediate H LiOH Saponification G->H H->F 2-Step Route

Figure 1: Mechanistic divergence in Boc-allylglycine methylation controlled by solvent coordination.

Quantitative Reaction Parameters

The following table summarizes the critical parameters for both synthetic routes.

ParameterRoute A: Selective N-MethylationRoute B: Global Alkylation + Saponification
Solvent System Pure Anhydrous THFTHF / DMF (10:1 v/v)
NaH Equivalents 3.0 – 4.0 eq3.0 – 4.0 eq
MeI Equivalents 4.0 – 8.0 eq4.0 – 8.0 eq
Reaction Temperature 0 °C to RT0 °C to RT
Intermediate Formed Na⁺ Chelated CarboxylateN-Methyl-Boc-allylglycine Methyl Ester
Deprotection Required None (Direct Free Acid)LiOH·H₂O (2.0 eq) in THF/MeOH/H₂O
Typical Yield 75 – 85%80 – 90% (over two steps)
Primary Advantage Atom economical, single-stepHighly robust, forces reaction to completion

Experimental Protocols: Self-Validating Workflows

Route A: Direct Selective N-Methylation (1-Step Pathway)

This protocol yields the free acid directly by leveraging the Na⁺ chelation effect[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-allylglycine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon or nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 3.5 eq) portionwise.

    • Causality & Validation: Addition at 0 °C controls the exothermic evolution of H₂ gas. The reaction serves as its own indicator: active bubbling confirms deprotonation. Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes until bubbling ceases, ensuring complete formation of the dianion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add MeI (5.0 eq) dropwise.

    • Causality: MeI is highly volatile (bp 42 °C). Adding it at 0 °C prevents reagent loss and suppresses competing side reactions, such as β-elimination[1].

  • Propagation: Allow the reaction to slowly warm to RT and stir for 16–24 hours.

  • Quenching & Oil Removal: Cool to 0 °C and carefully quench with cold water. Transfer to a separatory funnel and wash the basic aqueous layer with Hexanes (2 × 20 mL).

    • Causality: This critical step removes the mineral oil (from the NaH dispersion) and unreacted MeI while the product remains safely partitioned in the aqueous phase as a water-soluble sodium salt.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 1M KHSO₄ (or cold 1M HCl).

    • Causality & Validation: Boc groups are highly sensitive to strong acids. Using a mild acid like KHSO₄ prevents premature deprotection of the amine. Verify pH with indicator paper; pH > 3 results in poor extraction yield, while pH < 1 risks Boc cleavage.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure N-Methyl-Boc-allylglycine.

Route B: Global Alkylation & Saponification (2-Step Pathway)

Use this route if the 1-step pathway yields incomplete methylation due to substrate-specific steric hindrance[2].

Step-by-Step Methodology:

  • Global Methylation: Follow Steps 1-4 of Route A, but use a solvent mixture of THF/DMF (10:1 v/v).

  • Quenching & Extraction: Quench with water and extract directly with EtOAc. Wash the organic layer extensively with water (to remove DMF) and brine, dry, and concentrate to yield the crude N-Methyl-Boc-allylglycine methyl ester.

  • Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at RT for 2–4 hours.

    • Validation: Monitor via TLC. The disappearance of the higher-Rf ester spot indicates complete hydrolysis.

  • Workup: Concentrate in vacuo to remove THF/MeOH. Dilute with water, wash with Et₂O (to remove impurities), acidify the aqueous layer to pH 2-3 with 1M KHSO₄, and extract with EtOAc to isolate the final free acid.

Safety & Handling Directives

  • Sodium Hydride (NaH): Highly pyrophoric. Reacts violently with water to release flammable hydrogen gas. Always handle under an inert atmosphere. Ensure quenching is performed extremely slowly with cold water or saturated aqueous NH₄Cl.

  • Methyl Iodide (MeI): A potent, volatile alkylating agent and suspected carcinogen. All operations involving MeI must be conducted inside a certified chemical fume hood. Residual MeI in glassware or aqueous waste should be neutralized with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) before disposal.

References

  • On the Selective N-Methylation of BOC-Protected Amino Acids. Malkov, A. V., et al. The Journal of Organic Chemistry (ACS Publications), 2009, 74(21), 8425-8427. URL:[Link][3]

  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Coggins, J. R., & Benoiton, N. L. Canadian Journal of Chemistry (Canadian Science Publishing), 1971, 49(11), 1968-1971. URL:[Link][2]

Sources

Method

Application Note: Microwave-Assisted Peptide Stapling with N-Methyl Allylglycine

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Ring-Closing Metathesis (RCM), Microwave Irradiation Strategic Rationale: The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Ring-Closing Metathesis (RCM), Microwave Irradiation

Strategic Rationale: The Synergy of N-Methylation and Hydrocarbon Stapling

Peptide stapling via ring-closing metathesis (RCM) has revolutionized the development of peptide therapeutics by constraining sequences into bioactive α-helical conformations. This macrocyclization dramatically enhances target binding affinity and metabolic stability[1][2]. However, standard all-hydrocarbon staples do not fully resolve the desolvation penalty associated with the peptide backbone's hydrogen bond donors during cellular membrane transit.

By substituting standard α-methyl, α-alkenyl amino acids with N-methyl allylglycine , researchers can engineer a synergistic structural modification. The N-methyl group eliminates a backbone hydrogen bond donor, which drastically improves lipid bilayer permeability. Simultaneously, the steric bulk of the N-methyl group shields the adjacent amide bond from proteolytic cleavage, compounding the stabilizing effects of the hydrocarbon staple[2].

Mechanism NMA N-Methyl Allylglycine Incorporation RCM Ring-Closing Metathesis (Hydrocarbon Staple) NMA->RCM NMe N-Methylation (Backbone Modification) NMA->NMe PK1 Increased Proteolytic Stability RCM->PK1 PK3 Alpha-Helix Stabilization RCM->PK3 NMe->PK1 PK2 Enhanced Cell Permeability NMe->PK2

Synergistic benefits of combining N-methylation with hydrocarbon stapling.

Mechanistic Principles & Causality

The integration of N-methyl allylglycine into a stapled peptide workflow introduces significant synthetic challenges that necessitate microwave (MW) irradiation.

Overcoming Steric Hindrance in Coupling: Coupling an incoming amino acid onto the secondary amine of an N-methylated residue is notoriously difficult. The steric bulk of the N-methyl group drastically increases the activation energy required for nucleophilic attack. Conventional room-temperature coupling often results in truncated or deletion sequences. Microwave irradiation (75–90 °C) provides the necessary thermal energy to overcome this steric clash, ensuring >95% coupling efficiency when paired with highly reactive coupling agents like DIC/Oxyma or HATU[3].

Driving the Thermodynamics of RCM: On-resin RCM is traditionally a sluggish process, requiring 30–96 hours and high catalyst loadings (up to 20 mol%) due to the restricted mobility of the resin-bound peptide[4]. Microwave heating accelerates the macrocyclization, reducing reaction times to 30–60 minutes and allowing for lower catalyst loadings (5–10 mol%)[4]. Furthermore, conducting the reaction under a continuous nitrogen purge is critical. Nitrogen bubbling not only protects the oxygen-sensitive Grubbs catalyst but also continuously drives off the ethylene gas byproduct. According to Le Chatelier’s principle, the removal of ethylene pushes the thermodynamic equilibrium irreversibly toward the cyclized product[5].

Quantitative Advantage of Microwave Irradiation
ParameterConventional (Room Temp)Microwave-AssistedMechanistic Benefit
Coupling onto N-Me 2–4 hours (often incomplete)15 minutes (75 °C)Overcomes steric hindrance of the N-methyl group[3].
RCM Reaction Time 30–96 hours30–60 minutes (40–60 °C)Provides activation energy for resin-bound macrocyclization[4].
Catalyst Loading 15–20 mol%5–10 mol%Enhances catalyst turnover rate, reducing reagent costs[4].
Ethylene Removal Passive diffusionActive N₂ purge during MWDrives thermodynamic equilibrium toward cyclization[5].

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of an i, i+4 stapled peptide utilizing N-methyl allylglycine and a complementary olefinic amino acid (e.g., Fmoc-(S)-2-(4-pentenyl)Ala-OH).

Phase 1: Automated Microwave SPPS
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation). Irradiate at 90 °C for 1 minute.

  • Standard Amino Acid Coupling: Add 5 eq Fmoc-AA, 5 eq N,N'-Diisopropylcarbodiimide (DIC), and 5 eq Oxyma Pure in DMF. Irradiate at 90 °C for 2 minutes[3].

  • N-Methyl Allylglycine Incorporation: Add 3 eq Fmoc-N-methyl allylglycine, 3 eq HATU, and 6 eq DIPEA. Irradiate at 75 °C for 10 minutes. (Note: A slightly lower temperature prevents epimerization while still overcoming steric barriers).

  • Coupling onto N-Methyl Allylglycine: Add 5 eq of the subsequent Fmoc-AA, 5 eq HATU, and 10 eq DIPEA. Irradiate at 75 °C for 15 minutes. Perform a double coupling for this specific step to ensure complete conversion.

Protocol Checkpoint 1: Micro-Cleavage (Self-Validation) Action: Before initiating RCM, cleave 1 mg of resin using 100 µL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 30 minutes. Analyze the supernatant via LC-MS. Causality: This validates the successful incorporation of the sterically hindered N-methyl allylglycine. Proceeding to RCM with deletion sequences wastes expensive Grubbs catalyst and heavily complicates final HPLC purification.

Phase 2: Microwave-Accelerated Ring-Closing Metathesis (RCM)
  • Solvent Exchange: Wash the resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) followed by anhydrous 1,2-Dichloroethane (DCE) (3 × 5 mL). Causality: Traces of DMF can coordinate with and poison the ruthenium center of the Grubbs catalyst[5].

  • Catalyst Preparation: Prepare a 10 mM solution of Grubbs 1st Generation Catalyst in anhydrous, degassed DCE[3].

  • Microwave RCM: Add the catalyst solution to the reaction vessel. Irradiate at 40 °C for 30 minutes while maintaining a continuous nitrogen purge through the microwave cavity[5].

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCE, DCM, and Methanol (3 × 5 mL each) to remove residual ruthenium byproducts.

Protocol Checkpoint 2: RCM Completion (Self-Validation) Action: Perform a second micro-cleavage and LC-MS analysis. Causality: Successful stapling is confirmed by a mass shift of -28 Da (representing the loss of one ethylene molecule) relative to the linear precursor. If the linear mass persists, subject the resin to a second 30-minute RCM cycle.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a mixture of 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O, and 2.5% DODT[3].

  • Incubation: Shake at room temperature for 2 hours.

  • Precipitation: Filter the resin and precipitate the crude stapled peptide by adding the filtrate dropwise into cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for downstream RP-HPLC purification.

Workflow A 1. MW-SPPS Elongation B 2. N-Me-Allylglycine Coupling A->B C 3. MW-Accelerated RCM (Grubbs) B->C D 4. Cleavage & Purification C->D

Workflow of microwave-assisted synthesis and stapling of N-methylated peptides.

References

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation Biotage [Link]

  • Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis CEM Corporation [Link]

  • Microwave-assisted RCM for the synthesis of carbocyclic peptides CORE (Robinson et al.) [Link]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling Beilstein Journal of Organic Chemistry [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs PMC (National Institutes of Health)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic yield drops and sequence truncations when incorporating N-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic yield drops and sequence truncations when incorporating N-methylated amino acids.

N-methylation is a powerful modification for improving the pharmacokinetic profile, proteolytic stability, and membrane permeability of peptide therapeutics[1]. However, the addition of a single methyl group to the


-amino nitrogen fundamentally alters the physical chemistry of the peptide bond formation. The steric bulk physically shields the reactive center, while the secondary amine exhibits significantly reduced nucleophilicity compared to its primary counterpart[2].

This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of coupling failures, provide self-validating protocols, and establish a framework for synthesizing heavily methylated sequences without compromising yield or chiral integrity.

Part 1: Mechanistic Insights & Pathway Visualization

To solve a coupling failure, you must first understand the energy landscape of the reaction. Standard coupling reagents (like DIC/HOBt) rely on the formation of an active ester that requires a direct, unhindered nucleophilic attack. When the N-terminus is methylated, the activation energy required for this attack spikes. If the coupling is too slow, the activated incoming amino acid remains in solution longer, drastically increasing the probability of oxazolone formation and subsequent epimerization (loss of chiral integrity)[3].

G A Fmoc-AA-OH (Incoming Amino Acid) B Activation (HATU/COMU + Base) A->B C Active Ester (OAt / Oxyma) B->C Rapid Activation E Peptide Bond Formation (Overcoming Activation Energy) C->E Nucleophilic Attack F Side Reaction: Epimerization / Oxazolone C->F Slow Coupling / Excess Base D N-Methylated Peptide Resin (Sterically Hindered Amine) D->E Reduced Nucleophilicity

Caption: Reaction pathway of sterically hindered N-methyl amino acid coupling and competing side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My standard DIC/HOBt coupling is failing completely on an N-methylated residue. What reagents should I switch to? A: You must transition to high-efficiency uronium/aminium salts or phosphonium reagents. HATU and COMU are the gold standards here[2][3]. They generate highly reactive OAt (from HATU) or Oxyma (from COMU) active esters. COMU is particularly advantageous because it matches HATU's efficiency but relies on the non-explosive Oxyma leaving group, making it safer and highly compatible with microwave-assisted solid-phase peptide synthesis (MW-SPPS)[3][4]. For extremely hindered couplings (e.g., coupling an N-methyl amino acid onto another N-methyl amino acid), BTC (bis(trichloromethyl)carbonate) can be used to form an amino acid chloride in situ, though it requires strict safety protocols due to phosgene generation[3][5].

Q2: I am observing massive chain truncation (loss of the last two amino acids) immediately after coupling the residue following the N-methylated amino acid. What is happening? A: You are experiencing Diketopiperazine (DKP) formation [6]. This is a catastrophic, irreversible side reaction. N-methyl amino acids (similar to Proline) thermodynamically favor the cis-amide conformation[6]. When you remove the Fmoc group from the amino acid attached to the N-methyl residue, the newly freed amine is perfectly positioned to intramolecularly attack the ester or amide bond of the preceding residue. This cleaves a 6-membered cyclic dipeptide (DKP) off the resin, permanently truncating your sequence.

Q3: How do I prevent DKP formation during Fmoc removal? A: You must suppress the cyclization kinetics. Standard 20% piperidine in DMF is too slow and overly basic, providing ample time for the DKP ring to close[6]. Instead, use an optimized, fast-acting deprotection cocktail such as 2% DBU and 5% piperazine in NMP [6]. DBU rapidly removes the Fmoc group, while piperazine acts as a scavenger. Immediately follow this with a highly reactive coupling environment (e.g., COMU/DIPEA) to "trap" the free amine with the next amino acid before it can cyclize[7].

G Start Fmoc-AA2-N(Me)AA1-Resin Deprotect Fmoc Removal Start->Deprotect Standard Standard 20% Piperidine (Slow coupling of AA3) Deprotect->Standard Optimized Optimized 2% DBU / 5% Piperazine (Rapid coupling of AA3) Deprotect->Optimized DKP Diketopiperazine (DKP) Formation (Chain Truncation) Standard->DKP Intramolecular Attack (Cis-amide favored) Success Successful Elongation (Fmoc-AA3-AA2-N(Me)AA1-Resin) Optimized->Success Suppressed Cyclization

Caption: Divergent pathways during Fmoc removal: DKP truncation vs. successful peptide elongation.

Part 3: Quantitative Reagent Comparison

Selecting the right coupling reagent is a balancing act between activation speed, steric tolerance, and epimerization risk. The following table synthesizes quantitative performance metrics across common reagent classes[2][3][5].

Coupling ReagentActive IntermediateRelative Coupling Speed on N-Me AmineEpimerization RiskOptimal Use Case
DIC / HOBt OBt EsterVery Slow (< 10% yield at 2h)LowStandard primary amines; ineffective for N-methyl residues.
HATU OAt EsterFast (> 85% yield at 1h)ModerateStandard N-methyl couplings; requires precise stoichiometric control.
COMU Oxyma EsterFast (> 90% yield at 1h)LowMW-SPPS of N-methyl residues; safer handling and high solubility.
PyAOP OAt Ester (Phosphonium)Moderate to FastLowCyclization of N-methyl peptides; avoids guanidinium capping side reactions.
BTC Amino Acid ChlorideVery Fast (> 95% yield)High (Requires strict temp control)Extreme steric hindrance (e.g., N-Me to N-Me couplings).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain built-in validation steps. Standard colorimetric assays (like the Kaiser test) will yield false negatives on secondary amines because they rely on the formation of Ruhemann's purple, which requires two protons from a primary amine.

Protocol 1: Microwave-Assisted Coupling onto an N-Methylated Amine using COMU

This protocol utilizes thermal energy to overcome the steric activation barrier while using COMU to minimize epimerization[3][4].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of N-methylated peptide-resin in DMF for 30 minutes. Drain completely.

  • Reagent Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-AA-OH and 0.4 mmol (4 eq) of COMU in 2 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of DIPEA to the activation vial. The solution will briefly change color indicating Oxyma ester formation. Pre-activate for exactly 1 minute[2].

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a peptide microwave synthesizer at 50°C for 15 minutes (Do not exceed 50°C to prevent racemization of sensitive residues like Cys or His)[4].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min)[2].

  • Self-Validation (Chloranil Test): Take a few resin beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

    • Validation Check: A dark blue/green bead indicates unreacted secondary amines (incomplete coupling). Colorless/yellow beads confirm successful coupling. If positive, repeat steps 2-5.

Protocol 2: DKP-Suppressed Fmoc Deprotection

Use this protocol immediately after coupling the amino acid that follows an N-methylated residue to prevent irreversible sequence truncation[6].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% Piperazine in NMP[6].

  • Rapid Deprotection: Add 3 mL of the cocktail to the resin. Agitate vigorously for exactly 3 minutes . Drain the solvent into a collection vial.

  • Second Treatment: Add another 3 mL of the cocktail for 5 minutes . Drain into the same collection vial.

  • Washing: Wash rapidly with NMP (5 × 30 seconds) to remove all base traces.

  • Self-Validation (LC-MS Wash Analysis): Inject 5

    
    L of the collected deprotection cocktail into an LC-MS system.
    
    • Validation Check: Scan for the exact mass of the cyclic dipeptide (DKP) corresponding to your last two amino acids (typically a mass loss of -130 to -210 Da from the expected chain). If the DKP mass is detected in the wash, truncation has occurred. You must abort the synthesis and redesign the sequence strategy (e.g., using a dipeptide building block), saving you from wasting expensive downstream reagents[7][8].

References

  • Springer Nature Experiments. "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings." Available at: [Link][1]

  • ResearchGate. "A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides." Available at: [Link][4]

  • ACS Omega. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." Available at:[Link][6]

  • PeptideChemistry.org. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Available at: [Link]

  • ACS Omega. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." Available at:[Link][5]

  • PMC. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." Available at:[Link][8]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of N-methyl Allylglycine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of N-methyl allylglycine. As Senior Application Scientists, we understand the critical imp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-methyl allylglycine. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during the synthesis of chiral molecules. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of preventing racemization in your synthetic workflow.

Introduction: The Challenge of Racemization

The synthesis of N-methylated amino acids, such as N-methyl allylglycine, presents a significant challenge in maintaining the desired stereochemistry. The α-proton of the amino acid is susceptible to abstraction under basic or even neutral conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of enantiomeric purity, a process known as racemization. This is particularly problematic during the N-methylation step, where the reaction conditions can often facilitate this unwanted side reaction.

The consequences of racemization in drug development are profound, as the different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. Therefore, robust and reliable methods for the stereoselective synthesis of N-methyl allylglycine are essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of N-methyl allylglycine?

Racemization during the synthesis of N-methyl allylglycine is primarily caused by the formation of an enolate at the α-carbon.[1] The key factors that promote this are:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases can readily abstract the α-proton.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization.[2]

  • Solvent Polarity: Polar aprotic solvents can stabilize the enolate intermediate, prolonging its lifetime and increasing the likelihood of racemization.

  • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities can significantly influence the acidity of the α-proton and the stability of the enolate.[3]

Q2: How do I choose the most suitable N-methylation strategy to preserve stereochemistry?

Selecting the right N-methylation strategy is crucial. Here are some widely used methods with their pros and cons regarding racemization:

  • Reductive Amination: This is often a preferred method as it generally proceeds under milder conditions. However, the choice of reducing agent and reaction conditions is critical to avoid over-methylation and other side reactions.

  • Direct N-methylation of a Protected Amino Acid: This method can be effective, but the choice of the N-protecting group is paramount. Bulky protecting groups can sterically hinder the approach of the methylating agent to the nitrogen, but more importantly, some protecting groups can influence the acidity of the α-proton. The use of reagents like dimethyl sulfate with a hindered base can be effective.[4]

  • Using Chiral Auxiliaries: Incorporating a chiral auxiliary can provide excellent stereocontrol during the alkylation step.[5][6] The auxiliary is later cleaved to yield the desired N-methylated amino acid.

  • Enzymatic N-methylation: This approach offers high stereoselectivity but may be limited by substrate specificity and the availability of suitable enzymes.[7][8]

Q3: What role do protecting groups play in preventing racemization?

Protecting groups are critical for preventing racemization.[3][9]

  • N-Protecting Groups: An ideal N-protecting group should be stable to the methylation conditions and easily removable without causing epimerization. The benzyloxycarbonyl (Z) group is known for its resistance to racemization during activation.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) group, while widely used, requires careful handling during deprotection with bases like piperidine to avoid racemization.[3] The o-nitrobenzenesulfonyl (o-Nbs) group allows for N-acylation without racemization caused by the diketopiperazine mechanism.[3][4]

  • C-Protecting Groups: Esterifying the carboxylic acid can prevent its participation in intramolecular cyclization reactions that can lead to racemization. However, the choice of ester is important, as some can be labile under basic methylation conditions.

Q4: Are there specific chiral auxiliaries recommended for allylglycine synthesis?

Q5: What are the best analytical techniques to confirm the enantiomeric excess of my N-methyl allylglycine?

Accurate determination of enantiomeric excess (ee) is crucial. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method. It involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of the amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their integration and the determination of the ee.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) in the final product. Racemization during N-methylation: The base used for deprotonation or as a scavenger is too strong or not sterically hindered. High reaction temperatures.Optimize Base and Temperature: Use a more sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of triethylamine.[1] Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[2]
Racemization during deprotection: The conditions for removing the N- or C-protecting groups are too harsh.Milder Deprotection: If using an Fmoc group, consider using a milder base for deprotection or reducing the deprotection time. For acid-labile groups, use the mildest acidic conditions possible.
Significant side product formation during N-methylation. Over-methylation: The methylating agent is too reactive or used in large excess.Control Methylating Agent: Use a less reactive methylating agent or carefully control the stoichiometry.
Reaction with the allyl group: The reaction conditions are not selective for the nitrogen atom.Protect the Allyl Group (if necessary): Although generally not required, if side reactions with the double bond are observed, consider a temporary protection strategy.
Incomplete N-methylation reaction. Steric hindrance: The N-protecting group or the substrate itself is sterically bulky, preventing the approach of the methylating agent.Use a More Reactive Methylating Agent: Consider using a more powerful methylating agent like methyl triflate, but with caution due to its high reactivity. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while carefully monitoring the enantiomeric excess.

Visualizing Racemization and Prevention Strategies

The Pathway to Racemization

The following diagram illustrates the general mechanism of base-catalyzed racemization of an amino acid derivative.

Racemization cluster_0 Chiral Amino Acid Derivative cluster_1 Enolate Formation cluster_2 Reprotonation Start R-CH(NHP)-COOR' Enolate [R-C(NHP)=C(O-)OR'] Start->Enolate + Base - H+ R_Product R-CH(NHP)-COOR' Enolate->R_Product + H+ S_Product S-CH(NHP)-COOR' Enolate->S_Product + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

A Decision Workflow for Stereoselective N-Methylation

This workflow can guide the selection of an appropriate synthetic strategy.

Workflow Start Synthesize N-methyl allylglycine Protect Protect Allylglycine (e.g., Boc, Z) Start->Protect Method Choose N-Methylation Method Protect->Method Reductive Reductive Amination Method->Reductive Mild Conditions Direct Direct Methylation Method->Direct Careful Base/Reagent Choice Auxiliary Use Chiral Auxiliary Method->Auxiliary High Stereocontrol Enzymatic Enzymatic Methylation Method->Enzymatic High Selectivity Deprotect Deprotection Reductive->Deprotect Direct->Deprotect Auxiliary->Deprotect Enzymatic->Deprotect Analyze Analyze Enantiomeric Purity (Chiral HPLC) Deprotect->Analyze End Pure N-methyl allylglycine Analyze->End

Caption: Decision workflow for selecting a stereoselective N-methylation strategy.

Experimental Protocols

Protocol 1: N-Methylation using o-Nitrobenzenesulfonyl (o-Nbs) Protection

This protocol is adapted from a general procedure for N-methylation of amino acids and is designed to minimize racemization.[4]

Step 1: N-Nosylation of Allylglycine Ester

  • Dissolve allylglycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) at 0 °C and stir for 10 minutes.

  • Add o-nitrobenzenesulfonyl chloride (o-Nbs-Cl, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).

Step 2: N-Methylation

  • Dissolve the N-nosylated allylglycine methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous K₂CO₃ (3.0 eq) and methyl iodide (1.5 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the N-Nosyl Group

  • Dissolve the N-methylated, N-nosylated allylglycine methyl ester (1.0 eq) in DMF.

  • Add thiophenol (2.0 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor by TLC. Upon completion, dilute with ethyl acetate and wash with 1 M NaOH, water, and brine.

  • Dry the organic layer, concentrate, and purify to obtain N-methyl allylglycine methyl ester.

Step 4: Saponification (if the free acid is desired)

  • Dissolve the N-methyl allylglycine methyl ester in a mixture of THF and water.

  • Add LiOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to obtain N-methyl allylglycine.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (S)-α-methyl,α-amino acids: A new stereocontrolled synthesis. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4185-4193. Retrieved from [Link]

  • Yajima, H., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(6), 421-428. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2463. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Naismith, J. H., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(34), 18563-18568. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific synthesis of α-methylated amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (2010, March 5). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Retrieved from [Link]

  • Google Patents. (2009, October 22). US20090264620A1 - N-Methylation of amino acids.
  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021, June 21). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Retrieved from [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 323-332. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in RCM of N-Methylated Peptides

Status: Online Operator: Senior Application Scientist Ticket ID: RCM-NME-OPT-001 Subject: Overcoming steric and conformational barriers in macrocyclization. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: RCM-NME-OPT-001 Subject: Overcoming steric and conformational barriers in macrocyclization.

Introduction

Welcome to the Technical Support Center. If you are experiencing low yields (<20%) or incomplete conversion during the Ring-Closing Metathesis (RCM) of N-methylated peptides, you are likely battling two opposing forces: steric hindrance (introduced by the methyl group) and conformational pre-organization (altered by the N-methyl amide bond).

N-methylation is a powerful tool for improving metabolic stability and membrane permeability, but it fundamentally alters the peptide backbone's propensity to adopt the "turn" structure required for cyclization. This guide moves beyond basic chemistry into the structural dynamics and catalyst engineering required to force these difficult closures.

Module 1: Pre-Reaction Diagnostic (The "Is it Ready?" Phase)

Before adding more catalyst, you must verify if your linear precursor is capable of cyclization.

Q: My LCMS shows starting material remaining despite adding 50 mol% catalyst. Is the catalyst dead?

A: Unlikely. The issue is probably conformational lock , not catalyst death.

N-methylation forces the peptide bond into a cis-conformation (or a specific trans rotamer) that may orient the two alkene "arms" away from each other. Unlike standard peptides, which are flexible, N-methylated peptides are rigid.

Diagnostic Protocol:

  • Check the N-Me Position: If the N-methyl group is located immediately adjacent to the olefinic amino acid (e.g., N-Me-AllylGly), the steric bulk of the methyl group will block the Ruthenium carbene from docking.

  • Turn Propensity: N-methylation induces Type VI

    
    -turns. If this turn directs the termini away from each other, cyclization is entropically forbidden.
    
Visualization: The Conformational Gate

The following diagram illustrates the decision logic for assessing precursor suitability.

RCM_Logic Start Low RCM Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Left Yes, SM Consumed Check_SM->SM_Left Yes SM_Remains No, SM Persists Check_SM->SM_Remains No Analyze_Prod Analyze Product SM_Left->Analyze_Prod Steric_Block Steric/Conformational Block SM_Remains->Steric_Block High Cat Load Catalyst_Death Catalyst Deactivation SM_Remains->Catalyst_Death Aggregates Dimer_Check Is Major Product Dimer? Analyze_Prod->Dimer_Check Dimer_Yes Intermolecular Reaction Dimer_Check->Dimer_Yes Yes Dimer_No Side Reactions (Isomerization) Dimer_Check->Dimer_No No Action_Cat Action: Switch to Hoveyda-Grubbs II Steric_Block->Action_Cat Action_Heat Action: Microwave / HFIP Catalyst_Death->Action_Heat Action_Dilute Action: Pseudo-High Dilution Dimer_Yes->Action_Dilute Action_Additive Action: Add Benzoquinone Dimer_No->Action_Additive

Caption: Diagnostic workflow for identifying the root cause of RCM failure in N-methylated substrates.

Module 2: Reaction Optimization (The "Chemistry" Phase)

Once you confirm the sequence is theoretically sound, optimization focuses on the "Three Cs": Catalyst, Concentration, and Chaotropes.

Q: Which catalyst should I use for sterically hindered N-methylated peptides?

A: Stop using Grubbs I or II immediately. Switch to Hoveyda-Grubbs II (HG-II) .

The Causality:

  • Grubbs II: While active, it relies on a phosphine ligand dissociation. In N-methylated peptides, the bulky N-Me group can trap the catalyst or slow down the approach of the bulky Ruthenium complex.

  • Hoveyda-Grubbs II: This catalyst is phosphine-free and possesses a chelating isopropoxybenzylidene ligand. It is more thermally stable (allowing higher temp) and initiates faster on difficult substrates. It is the "gold standard" for hindered peptide RCM [1].

Table 1: Catalyst Selection Matrix

CatalystReactivity ProfileSuitability for N-Me PeptidesRecommended Condition
Grubbs I Low tolerance for polar groupsPoor Do not use.
Grubbs II High activity, Phosphine-basedModerate Good for simple loops; struggles with steric bulk.
Hoveyda-Grubbs II Phosphine-free, Thermally stableExcellent Standard Choice. Use at 40–80°C (MW).
Zhan Catalyst-1B Electron-deficient HG-II variantSpecialist Use if HG-II fails; faster initiation.
Q: The reaction mixture turns black/brown instantly. What is happening?

A: Your peptide is likely chelating the Ruthenium, or "poisoning" the catalyst.

N-methylated amines, while less basic than primary amines, can still coordinate to the Ru center if the conformation allows. Furthermore, peptide aggregation can trap the catalyst.

The Solution: The "Magic Solvent" & Additives You need to disrupt hydrogen bonding and protect the catalyst.

  • Solvent Switch (HFIP): Replace DCM with Hexafluoroisopropanol (HFIP) or a DCM/HFIP mixture. HFIP is a strong hydrogen-bond donor that solvates the peptide backbone, breaking up aggregates that hide the alkene from the catalyst [2].

  • Chaotropic Salts (LiCl): Add 0.4M LiCl in DMF/DCM. Lithium coordinates to the peptide carbonyls, disrupting the internal H-bonds that cause aggregation (the "Seebach effect") [3].

  • Lewis Acids: Titanium isopropoxide (Ti(OiPr)4) can be added to complex with the amide nitrogens, preventing them from coordinating with the Ruthenium.

Module 3: Experimental Protocol (The "How-To")

Standard Operating Procedure: Microwave-Assisted RCM for Difficult Sequences

This protocol assumes a resin-bound or solution-phase N-methylated precursor that has failed standard room-temperature RCM.

Reagents:

  • Catalyst: Hoveyda-Grubbs II (10–20 mol%).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM with 10% HFIP.

  • Additive: 1,4-Benzoquinone (10 mol%) – prevents alkene isomerization.

Step-by-Step Workflow:

  • Preparation (Pseudo-Dilution):

    • If on Resin: Swell resin in DCM for 30 mins. Low loading (0.2 mmol/g) is preferred to prevent inter-site reactions.

    • If in Solution: Dilute peptide to < 1 mM concentration.[1] High dilution is non-negotiable to favor intramolecular cyclization over dimerization.

  • Degassing (Critical):

    • Oxygen kills Ruthenium. Bubble Argon through the solvent for 15 minutes before adding the catalyst.

  • The "Thermal Shock":

    • Dissolve HG-II in the degassed solvent.

    • Add to the peptide.[2][3][4][5][6]

    • Microwave Irradiation: Heat to 100°C for 15–30 minutes .

    • Why? N-methylated peptides have high rotational energy barriers. Thermal energy is required to rotate the amide bonds into the correct conformation for the alkenes to meet.

  • Quenching & Scavenging:

    • Add DMSO or a specific Ru-scavenger resin (e.g., SiliaMetS®) to stop the reaction and remove toxic metal residues.

FAQ: Rapid Fire Troubleshooting

Q: I see a product with Mass = [Target - 14]. What is this? A: This is likely a truncated side product or an impurity from the synthesis. However, in RCM, look for Mass = [Target - 28] . This indicates the loss of ethylene, which confirms metathesis occurred. If you see Mass = [Target + 14] , you might have a methylated impurity from the synthesis step, not the RCM.

Q: Can I use water-soluble catalysts? A: Generally, no. While water-soluble Grubbs catalysts exist, N-methylated peptides are often hydrophobic. Using water promotes aggregation (hydrophobic effect), which is exactly what you want to avoid. Stick to DCE/HFIP.

Q: My yield is 10%, but the recovered starting material is 80%. A: This is a kinetic issue. The reaction is too slow.

  • Fix: Increase temperature (Microwave to 100°C) and switch to DCE (higher boiling point than DCM). Add 10% HFIP to solubilize the transition state.

References

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products . National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in peptide macrocyclization strategies . Chemical Society Reviews (RSC). Available at: [Link]

  • Improvement of Head-to-Tail RGD Peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride . Journal of the Chilean Chemical Society. Available at: [Link]

  • Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions . RSC Advances. Available at: [Link]

Sources

Optimization

Optimizing HATU/HOAt coupling for N-methyl allylglycine

Topic: Optimizing HATU/HOAt coupling for N-methyl allylglycine Role: Senior Application Scientist Status: System Operational Executive Summary: The N-Methyl Challenge Coupling N-methyl allylglycine presents a "perfect st...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HATU/HOAt coupling for N-methyl allylglycine Role: Senior Application Scientist Status: System Operational

Executive Summary: The N-Methyl Challenge

Coupling N-methyl allylglycine presents a "perfect storm" of synthetic challenges. The N-methyl group introduces significant steric hindrance, drastically reducing the nucleophilicity of the amine. Simultaneously, if this residue is the carboxylic component (the electrophile), it is highly prone to racemization (epimerization) via oxazolonium ion formation because it lacks the amide proton required to stabilize the transition state.

This guide optimizes the HATU/HOAt system to navigate these risks. HATU is preferred over HBTU/HOBt because the pyridine nitrogen in the HOAt leaving group provides a neighboring group effect , accelerating the coupling rate (~10-100x faster) to outcompete racemization.

The Mechanism: Why HATU/HOAt?

Understanding the mechanism is the first step in troubleshooting. HATU does not just "activate" the acid; it relies on a specific intramolecular base catalysis provided by the 7-aza nitrogen.

Visualizing the Activation Cycle

The following diagram illustrates how the 7-aza nitrogen assists the incoming amine, a feature absent in HBTU/HOBt.

HATU_Mechanism Start Fmoc-AA-OH (Carboxylic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) Start->ActiveEster Activation Base Base (DIPEA/Collidine) Base->Start Deprotonates HATU HATU (Reagent) HATU->ActiveEster Forms OAt ester Guanidine Guanidinylation (Dead End) HATU->Guanidine Direct Amine Attack TS Transition State (7-Aza Neighboring Effect) ActiveEster->TS + Amine Racemization Oxazolonium Ion (Racemization Risk) ActiveEster->Racemization Slow Amine Attack Amine N-Me-Allylglycine (Nucleophile) Amine->TS Product Coupled Dipeptide TS->Product Rapid Acylation

Caption: The HATU activation cycle. Note that slow amine attack promotes racemization, while direct amine attack on HATU leads to guanidinylation.

Standard Operating Procedure (SOP)

This protocol is designed to minimize guanidinylation (a common side reaction with HATU) while maximizing yield.

Reagents
  • Coupling Reagent: HATU (0.95 – 1.1 eq relative to Acid)

  • Additive: HOAt (0.5 M in DMF) - Optional but recommended for N-methyls.

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (for high racemization risk).[1][2]

  • Solvent: Anhydrous DMF or NMP (NMP is superior for difficult sequences).

The "Golden Standard" Protocol
StepActionTechnical Rationale
1 Dissolve Acid Dissolve Amino Acid (1.0 eq) and HATU (0.95 eq) in minimal DMF/NMP.
2 Pre-activation Add Base (2.0 eq). Shake/Stir for exactly 1-2 minutes .
3 Color Check Verify solution turns yellow to orange .
4 Add Amine Add the N-methyl allylglycine component (1.0 eq).
5 Reaction React for 2–4 hours (or overnight for extreme sterics).
6 Monitoring Check via LC-MS (mini-cleavage).

Troubleshooting Guide

Scenario A: Low Conversion / Reaction Stalls

Symptom: LC-MS shows unreacted amine and hydrolyzed active ester. Root Cause: The steric bulk of the N-methyl and allyl groups prevents the approach of the electrophile.

  • Solution 1: Double Coupling. Do not just extend time. Filter, wash, and add fresh activated acid.

  • Solution 2: Solvent Switch. Switch from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better and solvates the hydrophobic N-methyl/allyl chains more effectively.

  • Solution 3: Temperature. Elevate temperature to 50°C. Warning: Only do this if the activated acid is not chiral (e.g., Glycine) or if you switch to a lower-racemization base (Collidine).

Scenario B: Racemization (Epimerization)

Symptom: LC-MS shows split peaks (diastereomers) or NMR shows D-isomer content. Root Cause: Slow coupling allows the active ester to cyclize into an oxazolonium ion, which loses chiral integrity.

  • Solution 1: Switch Base. Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more hindered base that is less likely to abstract the alpha-proton.

  • Solution 2: Reduce Base Stoichiometry. Use only 1.0 eq of base during activation. Excess base drives oxazolonium formation.

  • Solution 3: Back-up Reagents. If HATU fails to stop racemization, switch to PyAOP . PyAOP is the phosphonium analog of HATU; it is essentially base-free during the activation step (if used carefully) and highly reactive.

Scenario C: Guanidinylation (+99 Da Mass Shift)

Symptom: Mass spec shows [M+99] peak.[3] The chain is permanently capped. Root Cause: The N-methyl amine attacked the HATU reagent directly because the active ester wasn't fully formed yet.

  • Solution: Strict Pre-activation. Ensure the Acid + HATU + Base mixture reacts for at least 1 minute before the amine is introduced. Never mix HATU and Amine before the Acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Issue LowYield Low Yield / Stalled Problem->LowYield Racemization Racemization Detected Problem->Racemization Guanidine Mass +99 Da (Capping) Problem->Guanidine Recouple Double Couple (Fresh Reagents) LowYield->Recouple NMP Switch Solvent to NMP LowYield->NMP Collidine Switch Base to 2,4,6-Collidine Racemization->Collidine PyAOP Switch Reagent to PyAOP Racemization->PyAOP PreAct Increase Pre-activation (1-2 mins) Guanidine->PreAct Order Check Addition Order (Acid -> HATU -> Base -> Amine) Guanidine->Order

Caption: Diagnostic workflow for resolving common N-methyl allylglycine coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use HBTU instead of HATU to save money? A: No. For N-methyl amino acids, HBTU is significantly inferior. The lack of the pyridine nitrogen (found in HATU/HOAt) means the coupling rate is slower. With the steric hindrance of N-methyl allylglycine, a slow rate equals either failed coupling or high racemization.

Q: My reaction mixture turned dark red/brown. Is this normal? A: Standard HATU/HOAt couplings usually transition from yellow to orange. A deep red or brown color often indicates over-basification or decomposition of the HOAt moiety. Check your base equivalents. If using DIPEA, ensure it does not exceed 2-3 equivalents relative to the acid.

Q: How do I monitor the reaction? The Kaiser test isn't working. A: The Kaiser (Ninhydrin) test relies on primary amines. N-methyl allylglycine is a secondary amine. You must use the Chloranil test (acetaldehyde/chloranil) or the p-Nitrophenol test . However, for N-methyls, these colorimetric tests can still be difficult to read. Small-scale cleavage and LC-MS analysis is the only 100% reliable method.

Q: Can I use microwave irradiation? A: Yes, but with extreme caution. Microwave heating (e.g., 75°C) dramatically improves yield for sterically hindered couplings but also accelerates racemization. If you use microwave, use Collidine as the base and limit the max temperature to 50°C for chiral residues.

References

  • Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[5][6][7] An efficient peptide coupling additive.[3][8][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 33(8), 877-879.

  • Albericio, F., & Bordon, Y. (2018). Coupling Reagents for Peptide Synthesis.[3][8][5][7][9][10][11][12] In Amino Acids, Peptides and Proteins in Organic Chemistry. (Detailed review on N-methyl coupling difficulties).

  • BenchChem Technical Support. (2025). Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.[2][8][4] (Data on PyAOP vs HATU).

Sources

Troubleshooting

Solving aggregation issues in N-methylated peptide synthesis

Topic: Solving Aggregation and Steric Hindrance in N-Methylated Peptide Synthesis Ticket ID: N-ME-AGG-001 Status: Open for Resolution Executive Summary: The Steric-Aggregation Paradox Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Aggregation and Steric Hindrance in N-Methylated Peptide Synthesis Ticket ID: N-ME-AGG-001 Status: Open for Resolution

Executive Summary: The Steric-Aggregation Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis has stalled, or your mass spec shows a deletion sequence.

Synthesizing N-methylated peptides presents a unique paradox. While N-methylation is often employed to disrupt aggregation (by removing the H-bond donor capability of the amide backbone), the introduction of the methyl group creates severe steric hindrance . Furthermore, while hydrogen-bond-mediated aggregation is reduced, hydrophobic collapse becomes a dominant force, leading to "difficult sequences" that resist solvation.

This guide addresses the three critical failure modes in N-methylated synthesis: Steric Blockade , Hydrophobic Aggregation , and Diketopiperazine (DKP) Formation .

Module 1: Overcoming Steric Hindrance (Coupling Failure)

The Issue: The N-methyl group adds significant bulk to the amine, physically blocking the approach of the incoming activated amino acid.[1] Standard reagents (HBTU/DIC) often fail here.

Technical Protocol: The "Heavy Artillery" Coupling Strategy

For N-methylated residues, you must shift from standard kinetics to high-efficiency activation.

Recommended Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for difficult couplings. The 7-aza group facilitates a "neighboring group effect" that accelerates acylation.

  • PyAOP (Phosphonium salt): Critical for N-Me to N-Me couplings.[1][2][3] If you are coupling an N-methylated amino acid onto an N-methylated N-terminus, HATU may fail. PyAOP is more reactive and avoids guanidinylation side reactions.

Step-by-Step Optimization Protocol:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) .[1] NMP swells polystyrene resins better, exposing catalytic sites.

  • Double Coupling:

    • Coupling 1: 4 eq. Amino Acid / 4 eq. HATU / 8 eq. DIPEA in NMP (1 hour).

    • Coupling 2: 4 eq. Amino Acid / 4 eq. PyAOP / 8 eq. DIPEA in NMP (2 hours).

  • Microwave Assistance (If available):

    • 75°C for 5 minutes (Standard).

    • Caution: For Cysteine or Histidine, limit to 50°C to prevent racemization.[4]

Data: Coupling Reagent Efficiency Comparison
ReagentClassBest Use CaseRisk Factor
HBTU/HCTU AminiumStandard residuesIneffective for hindered N-Me residues.[1][5]
HATU AminiumN-Me onto Primary AmineHigh cost; risk of guanidinylation if over-used.[5]
PyAOP PhosphoniumN-Me onto N-Me (The hardest link)Very expensive; requires HOAt for max efficiency.
COMU UroniumGeneral "Difficult" SequencesSafer (non-explosive) alternative to HATU with similar potency.

Module 2: Solving Hydrophobic Aggregation

The Issue: N-methylation increases the lipophilicity of the peptide. Long stretches of N-Me residues can cause the chain to collapse on itself or the resin, expelling solvent and halting chemistry.

The "Magic Mixture" Solution

Standard DMF is often too polar to solvate highly hydrophobic N-methylated chains. We recommend the "Magic Mixture" to disrupt hydrophobic interactions.

Protocol:

  • Solvent System: DCM / DMF / NMP (1:1:1 ratio).[6]

  • Chaotropic Additive: Add 0.4M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the internal structure of the resin-bound peptide.

Visual Troubleshooting Workflow

Use the following decision tree to diagnose coupling failures caused by aggregation vs. sterics.

CouplingWorkflow Start Start Coupling Step Standard Attempt Standard Coupling (HATU/DIPEA/DMF) Start->Standard Test Perform Chloranil Test (See Module 4) Standard->Test Pass Test: Colorless/Yellow (Coupling Complete) Test->Pass Success Fail Test: Blue/Green (Incomplete) Test->Fail Failure Next Proceed to Deprotection Pass->Next Retry1 Double Couple: Switch to NMP + PyAOP Fail->Retry1 Test2 Repeat Chloranil Test Retry1->Test2 Test2->Pass Success Fail2 Still Blue/Green? Test2->Fail2 Failure Magic Aggregation Likely: Use 'Magic Mixture' (DCM/DMF/NMP + LiCl) Fail2->Magic FinalTest Final Chloranil Test Magic->FinalTest FinalTest->Pass Success Cap Cap Unreacted Amines (Acetic Anhydride) FinalTest->Cap Persistent Failure Cap->Next

Caption: Decision logic for overcoming steric and aggregation barriers during N-methylated peptide synthesis.

Module 3: The Silent Killer – Diketopiperazine (DKP) Formation[7][8][9]

The Issue: You successfully coupled your amino acids, but after cleavage, your mass spec shows a large peak corresponding to a truncated sequence (missing the first two amino acids).

Mechanism: This is not an aggregation issue; it is a side reaction. When the second amino acid is N-methylated (or Proline), the cis-conformation of the amide bond is favored.[7] Upon Fmoc removal, the free amine back-bites the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Visual Mechanism: DKP Formation

DKP_Mechanism Step1 Fmoc Deprotection (Free N-Terminal Amine) Step2 Conformational Twist (Cis-amide favored by N-Me) Step1->Step2 High Risk with N-Me/Pro Step3 Nucleophilic Attack (Amine attacks Resin Ester) Step2->Step3 Result DKP Release (Peptide lost from Resin) Step3->Result Chain Termination

Caption: The DKP pathway results in the loss of the growing peptide chain from the solid support.

Preventative Protocol
  • Use 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Why: The bulky trityl group creates massive steric hindrance around the ester linkage, physically preventing the N-terminal amine from attacking the resin anchor.[7]

    • Note: Wang resin is contraindicated for C-terminal N-methylated peptides.[8]

  • Use Trityl-Protected Amino Acids:

    • If you must use Wang resin, use N-Trityl protection for the second amino acid instead of Fmoc. Trityl is removed with dilute acid (1% TFA), avoiding the basic conditions (piperidine) that catalyze DKP formation.

Module 4: Monitoring (The False Negative Trap)

The Issue: You ran a Kaiser test (Ninhydrin), it came up yellow (negative), so you proceeded. Later, you found the coupling had actually failed.

Explanation: The Kaiser test relies on the reaction of ninhydrin with primary amines.[9][10] N-methylated residues have secondary amines, which do not react to form the characteristic Ruhemann’s Purple. You cannot use the Kaiser test for N-methylated residues.

Correct Protocol: The Chloranil Test

This test specifically detects secondary amines.

Materials:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~5 mg).[9][11]

  • Wash thoroughly with Ethanol (3x) and DCM (3x).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling ).

  • Yellow/Amber Beads: Negative (Acylated amine = Complete Coupling ).

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(11), 727-739. Link

  • Vojkovsky, T. (1995).[11] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil test).

  • Bistos, C., et al. (2006). "2-Chlorotrityl chloride resin: A useful tool for the solid-phase synthesis of N-methylated peptides."[8] ChemBioChem, 7(1), 210-213. Link

  • Tickler, A. K., & Wade, J. D. (2007).[6] "The synthesis of difficult sequences." Methods in Molecular Biology, 298, 1-15. (Source for "Magic Mixture" solvent systems).

Sources

Optimization

Technical Support Center: Difficult Coupling Sequences Involving N-Me-Allylglycine

Status: Operational Ticket ID: NME-AG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are encountering difficulties with N-Methyl-Allylglycine (N-Me-Agly), a residu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NME-AG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with N-Methyl-Allylglycine (N-Me-Agly), a residue that presents a "perfect storm" of synthetic challenges. It combines the electronic deactivation of a secondary amine with the steric bulk of the allyl side chain.

In our experience, standard Fmoc/tBu protocols (e.g., HBTU/DIEA) fail at two distinct junctions:

  • The Incoming Coupling (

    
    ):  The secondary amine is a poor nucleophile, leading to deletion sequences.
    
  • The Outgoing Coupling (

    
    ):  Activation of the N-methylated acid is highly prone to racemization via oxazolonium formation.
    

This guide provides a self-validating troubleshooting workflow and specific protocols to overcome these barriers.

Visual Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Identify Failure Mode CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Deletion Deletion Sequence (Missing AA) CheckLCMS->Deletion Mass = Expected - Residue Epimer Diastereomer Found (Wrong Chirality) CheckLCMS->Epimer Mass = Expected (Doublet peaks) StericIssue Steric Hindrance (Poor Nucleophile) Deletion->StericIssue Racemization Oxazolonium Formation Epimer->Racemization Sol1 Switch to HATU/HOAt Double Coupling StericIssue->Sol1 First Attempt Sol2 Use BTC (Bis-trichloromethyl carbonate) 'Nuclear Option' StericIssue->Sol2 Persistent Failure FixBase Switch Base: DIEA -> TMP (Collidine) Racemization->FixBase FixAct Reduce Pre-activation Time (< 30 sec) Racemization->FixAct

Figure 1: Diagnostic logic for N-methylated peptide synthesis failures. Blue nodes indicate analysis, Red/Yellow indicate error states, and Green indicates solutions.

Module 1: The Incoming Coupling (Synthesis of )

The Problem: The N-methyl group sterically shields the nitrogen and electronically reduces its nucleophilicity. Standard reagents (HBTU, DIC) generate active esters that are too slow to react before hydrolysis or capping occurs.

Solution A: The "Gold Standard" (HATU/HOAt)

For moderately difficult sequences, the generation of the highly reactive -OAt ester is sufficient.

  • Reagent: HATU (0.95 eq) + HOAt (0.95 eq).

  • Base: DIEA (2.0 eq).

  • Solvent: NMP (preferred over DMF for better swelling of hydrophobic sequences).[1]

  • Mechanism: The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the acylation of the hindered amine [1].

Solution B: The "Nuclear Option" (BTC-Mediated Coupling)

If HATU fails, you must generate the acid chloride in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene). This is the most potent method available for N-methylated amines [2].

Protocol: BTC-Mediated Coupling

Safety Warning: BTC generates phosgene gas.[2] This reaction must be performed in a well-ventilated fume hood.

  • Preparation: Suspend resin (1.0 eq) in dry THF (or DCM if using Trt resin).

  • Activation: In a separate vial, dissolve the amino acid (5.0 eq) and BTC (1.65 eq) in dry THF.

  • Collidine Addition: Add 2,4,6-collidine (14.0 eq) dropwise to the amino acid solution. A precipitate (collidinium chloride) will form.

  • Reaction: Add the resulting suspension immediately to the resin.

  • Time: Shake for 60 minutes.

  • Quench: Wash resin with DCM (x5) to remove all traces of phosgene/BTC.

Module 2: The Outgoing Coupling (Synthesis of )

The Problem: When you activate the carboxylate of an N-methyl amino acid, it is highly prone to racemization .[3][4]

  • Mechanism: Unlike standard amino acids, N-methyl amino acids cannot form a hydrogen bond to stabilize the transition state. They rapidly cyclize to form a cationic oxazolonium intermediate, which loses chiral integrity at the

    
    -carbon [3].
    
Racemization Suppression Strategy
VariableRecommendationScientific Rationale
Coupling Reagent PyAOP or COMU PyAOP (phosphonium salt) avoids guanidinylation and is highly reactive without promoting oxazolonium formation as aggressively as uronium salts [4].
Base TMP (2,4,6-Collidine) Unlike DIEA, Collidine is a weaker base with high steric bulk. It neutralizes the acid but is too hindered to abstract the

-proton, significantly reducing epimerization [5].
Pre-activation 0 minutes Do not pre-activate. Add the base last, directly to the resin/amino acid mixture. Every second the activated ester sits in solution without the amine, racemization risk increases.

Module 3: The Allyl Side Chain Integrity

While the N-methyl group causes the coupling issues, the allyl group (


) introduces specific chemical incompatibilities.

Critical Constraints:

  • Avoid Palladium (Pd): If your synthesis involves Alloc deprotection or Pd-catalyzed cross-coupling elsewhere, the allyl side chain will isomerize or reduce.

  • Ring-Closing Metathesis (RCM): If N-Me-Allylglycine is used for stapling:

    • The N-methyl group is beneficial here. It acts as a "turn inducer," favoring the cis-amide conformation. This brings the two allyl "staples" into closer proximity, actually improving the RCM efficiency compared to non-methylated analogs [6].

Frequently Asked Questions (FAQ)

Q: Can I use the Kaiser Test to check coupling completion? A: No. The Kaiser test relies on a primary amine. N-Me-Allylglycine is a secondary amine.

  • Alternative: Use the Chloranil Test or Bromophenol Blue Test .

  • Chloranil: Blue spots = secondary amine present (incomplete coupling). Colorless = complete.

Q: Why not use microwave heating for everything? A: Caution is required. While microwave irradiation (75°C) improves the coupling to the N-Me amine (Module 1), it can accelerate racemization when coupling of the N-Me acid (Module 2). Use microwave only for the incoming coupling step.

Q: I see a +14 mass shift in my LC-MS. What is it? A: This is likely Methylation of the side chain or backbone, but more commonly, if you used a Uronium reagent (HBTU/HATU) with excess base and slow kinetics, you might have guanidinylated the N-terminus (mass +42 typically, but fragmentation can vary). However, a +14 shift often implies a persistent methylating impurity or retention of a protecting group. If the shift is +12/13, check for methylene bridge formation from DCM side reactions (rare).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Gilon, C., et al. (2003).[2] Solid-phase synthesis of N-methylated peptides using bis(trichloromethyl)carbonate (BTC). Journal of Peptide Science, 9(4), 241-249. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU.[2] Chemistry – A European Journal, 24(3), 633-641. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting TFA Cleavage of N-Methyl Peptides

Welcome to the Technical Support Center for peptide synthesis. N-methylation is a critical modification for improving the metabolic stability and membrane permeability of peptide therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. N-methylation is a critical modification for improving the metabolic stability and membrane permeability of peptide therapeutics. However, the unique physicochemical properties of the N-methyl amide bond introduce severe complications during global deprotection and resin cleavage.

This guide is designed for researchers and drug development professionals to troubleshoot and eliminate side reactions during the Trifluoroacetic acid (TFA) cleavage of N-methylated peptides.

Mechanistic Overview: Cleavage Pathways & Vulnerabilities

Before adjusting your protocols, it is critical to understand the competing kinetic pathways occurring in your reaction vessel. The diagram below illustrates how standard TFA cleavage conditions can branch into catastrophic side reactions if time, temperature, and scavengers are not strictly controlled.

G PR N-Methyl Peptidyl-Resin TFA TFA Cleavage Cocktail (H⁺, Scavengers) PR->TFA Global Deprotection Target Intact N-Methyl Peptide (Desired Product) TFA->Target Optimized Time/Temp (0°C, 30-40 min) Frag Backbone Fragmentation (Loss of Ac-N-Me) TFA->Frag Prolonged Acid Exposure (>2 hours) DKP Diketopiperazine (DKP) Formation TFA->DKP Sequence Specific (e.g., Pro-N-Me) Alk Residue Alkylation (Trp, Met, Cys) TFA->Alk Inadequate Scavengers (Missing TIS/EDT)

Mechanistic pathways and side reactions during TFA cleavage of N-methyl peptides.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my N-methyl peptide fragmenting, particularly losing the N-terminal residue? Causality: N-methyl peptide bonds are significantly more acid-labile than standard secondary amide bonds. The steric bulk of the N-methyl group alters the cis/trans isomerization and pushes the amide bond out of planarity, weakening its partial double-bond character. Furthermore, the N-methyl group increases the basicity of the amide nitrogen, making it highly susceptible to protonation by strong superacids like TFA [1]. This protonation initiates rapid heterolytic C–N bond cleavage. This lability is especially pronounced at the N-terminus, frequently resulting in the total loss of an acetylated N-methylamino acid (Ac-N-Me-AA) [2], [3]. Solution: You must outpace the fragmentation kinetics. Reduce your cleavage time to 30–40 minutes and strictly perform the reaction at 0°C.

Q2: How do I prevent Diketopiperazine (DKP) formation during cleavage? Causality: DKP formation is a thermodynamically driven intramolecular side reaction where the free N-terminal amine attacks the ester or amide carbonyl of the adjacent amino acid, releasing a stable 6-membered ring. N-methyl amino acids are exceptionally prone to this because the N-methyl group strongly favors the cis amide bond conformation, which perfectly aligns the N-terminus for nucleophilic attack [4]. While this typically occurs during Fmoc deprotection, acidic cleavage can also trigger it if the peptide contains sequence-specific vulnerabilities or if a highly labile C-terminal linker is used. Solution: If DKP formation is detected during cleavage, switch to a sterically hindered, highly acid-labile linker (such as 2-CTC resin). This allows for peptide release using extremely mild conditions (1% TFA in DCM) in under 15 minutes, liberating the peptide before the DKP ring can close.

Q3: My sequence contains multiple Arginine residues protected by Pbf/Pmc. How do I balance their deprotection with the acid sensitivity of N-methyl bonds? Causality: Pbf and Pmc protecting groups generate stable sulfonyl-derived electrophiles and require prolonged TFA exposure (often >2 hours) for complete removal. However, exposing an N-methyl peptide to 95% TFA for this duration guarantees severe backbone degradation [5]. Solution: Abandon standard TFA cleavage. Instead, utilize the Trimethylsilyl bromide (TMSBr) cleavage method. TMSBr acts as a hard Lewis acid, rapidly cleaving Arg(Mtr/Pmc/Pbf) groups in under 15 minutes, thereby rescuing the acid-labile N-methyl backbone from prolonged exposure .

Quantitative Data: Scavenger Cocktails & Cleavage Parameters

Selecting the correct scavenger cocktail is a balancing act between quenching carbocations and preserving the N-methyl backbone. Use the table below to select the optimal parameters based on your sequence.

Cleavage CocktailComposition (v/v)Target Side ChainsRecommended Time/TempN-Me Fragmentation Risk
Standard Low-Temp TFA / TIS / H₂O (95:2.5:2.5)General sequences (No Cys/Met)30–40 min @ 0°CLow (Optimal for N-Me)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Cys, Met, Trp present45–60 min @ 0°CModerate (Monitor closely)
Mild Acid (2-CTC) 1% TFA in DCMProtected fragments10–15 min @ 25°CNone
TMSBr Method TMSBr / TFA / Thioanisole / EDT (10:80:5:5)Multiple Arg(Pbf/Pmc)15 min @ 0°CLow (Rapid cleavage)
Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocols include built-in self-validation checkpoints. These checkpoints allow you to confirm the reaction is proceeding correctly in real-time.

Protocol A: Time-Optimized, Low-Temperature Global Cleavage

Use this protocol for standard N-methyl peptides lacking multiple Arg(Pbf) residues.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (5 × 3 min) to completely remove residual DMF.

    • Self-Validation Check: DMF is basic. If it remains, adding TFA will cause a noticeable exothermic reaction. If the reaction vessel feels warm upon TFA addition, fragmentation kinetics are already accelerating. The resin must remain at room temperature.

  • Cocktail Preparation: Prepare the cleavage cocktail (TFA/TIS/H₂O at 95:2.5:2.5) and chill to 0°C in an ice bath for 15 minutes.

  • Cleavage Reaction: Add 10 mL of the chilled cocktail per gram of resin. Agitate gently at 0°C for exactly 35 minutes.

    • Self-Validation Check: The resin should transition from a highly swollen state to a slightly contracted state. The solution should turn a pale yellow (indicating trityl cation generation), confirming that global deprotection is actively occurring.

  • Filtration & Quenching: Filter the cleavage mixture directly into 10 volumes of pre-chilled (-20°C) diethyl ether.

    • Self-Validation Check: Immediate formation of a dense, white precipitate confirms successful peptide precipitation and effective quenching of the acid. If the solution remains clear, the peptide has either not cleaved or has been completely degraded into highly soluble, fragmented byproducts.

  • Recovery: Centrifuge at 3000 × g for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

Protocol B: Rapid TMSBr Cleavage for Arg-Rich N-Methyl Peptides

Use this protocol when prolonged TFA exposure is required for Pbf/Pmc removal but would destroy the N-methyl backbone.

  • Resin Preparation: Wash the resin thoroughly with DCM.

  • Cocktail Preparation: Prepare a base cocktail of TFA/Thioanisole/EDT (85:5:5 v/v) and chill to 0°C.

  • Reagent Addition: Add the chilled cocktail to the resin. Under a steady nitrogen stream, slowly add TMSBr (10% v/v).

    • Self-Validation Check: The nitrogen stream is critical to prevent atmospheric moisture from violently hydrolyzing the TMSBr. A fuming or bubbling reaction indicates moisture contamination, which will neutralize the TMSBr and ruin the cleavage.

  • Rapid Cleavage: Agitate at 0°C for exactly 15 minutes. Do not exceed this time.

  • Precipitation: Filter immediately into a 10-fold volume of ice-cold diethyl ether and centrifuge to collect the fully deprotected peptide.

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. URL: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ResearchGate. URL:[Link]

  • Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society. URL:[Link]

  • Efficient Construction of Diketopiperazine Macroarrays. PubMed Central (PMC). URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Hydrophobic Stapled Peptides

From the desk of the Senior Application Scientist Welcome, researchers. You are at the forefront of therapeutic innovation, working with stapled peptides—a class of molecules with immense potential to tackle previously "...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome, researchers. You are at the forefront of therapeutic innovation, working with stapled peptides—a class of molecules with immense potential to tackle previously "undruggable" intracellular targets. However, the very feature that grants these peptides their power, the hydrocarbon staple, also presents a significant challenge: solubility. This guide is designed to be your partner at the bench, providing a logical framework and actionable protocols to navigate and overcome the solubility hurdles associated with these highly hydrophobic molecules. We will move beyond simple recipes to explore the physicochemical principles governing peptide solubility, empowering you to make informed decisions for your specific system.

Part 1: Foundational Knowledge & Initial Assessment

Before attempting to dissolve your peptide, a brief analytical assessment can save significant time and material. Understanding the inherent properties of your stapled peptide is the first step toward a rational solubilization strategy.

Q: Why are stapled peptides so often plagued by poor solubility?

The poor aqueous solubility of stapled peptides is a direct consequence of their design. The introduction of an all-hydrocarbon staple, designed to lock the peptide into a bioactive alpha-helical conformation, drastically increases the molecule's overall hydrophobicity. This "greasy" staple, combined with hydrophobic amino acid residues often present at the protein-protein interface being targeted, creates a molecule that is energetically unfavorable in aqueous solutions, leading to aggregation and precipitation.[1][2]

cluster_0 Unstapled Peptide in Solution cluster_1 Stapled Peptide cluster_2 The Solubility Challenge U1 Flexible Conformation U2 Hydrophobic residues partially exposed U3 Prone to Proteolysis C1 Increased Aggregation Propensity U2->C1 contributes to S1 Hydrocarbon Staple (Increases Hydrophobicity) S2 Locked α-Helix S1->C1 drives S3 Enhanced Stability & Cell Permeability S2->S3 leads to C2 Poor Aqueous Solubility

Caption: The duality of the hydrocarbon staple: enhancing therapeutic properties while increasing hydrophobicity and solubility challenges.

Q: How can I estimate my peptide's solubility characteristics before even opening the vial?

A preliminary in silico analysis is a critical first step. The key is to estimate the peptide's net charge at a neutral pH. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero, because the lack of electrostatic repulsion encourages aggregation.[3][4][5]

A Simple Method to Estimate Net Charge at pH 7:

  • Assign charge values to ionizable residues:

    • -1 for each acidic residue: Aspartic Acid (D), Glutamic Acid (E), and the C-terminal carboxyl group (-COOH), if it's not amidated.[6]

    • +1 for each basic residue: Lysine (K), Arginine (R), Histidine (H), and the N-terminal amino group (-NH2), if it's not acetylated.[6]

  • Sum the values: The total sum gives you the estimated net charge.

  • Net Positive Charge (Basic Peptide): Likely more soluble in acidic conditions.

  • Net Negative Charge (Acidic Peptide): Likely more soluble in basic conditions.

  • Net Zero Charge (Neutral/Hydrophobic Peptide): This is the most challenging category and will almost certainly require organic solvents or specialized excipients.[1]

Q: Are there computational tools to predict peptide solubility?

Yes, several in silico tools can provide more sophisticated predictions. These models go beyond simple charge counting and incorporate factors like hydrophobicity and structural propensities. While not a substitute for experimental validation, they can guide your initial solvent choices.

One such framework is CamSol , which uses the physicochemical properties of the amino acid sequence to predict solubility.[7] Recent advancements have even extended this capability to peptides containing non-natural amino acids, which is highly relevant for many stapled peptide designs.[8][9]

Part 2: A Systematic Troubleshooting Guide

When you encounter a solubility problem, a systematic approach is more effective than random trial and error. This guide provides a decision-making framework for common issues.

Caption: A decision workflow for systematically troubleshooting stapled peptide solubility, from initial assessment to formulation.

Problem: My lyophilized peptide formed a film or precipitate immediately upon adding solvent.

This is the most common starting problem. It indicates a significant mismatch between the peptide's properties and the chosen solvent.

Causality: The solvent lacks the ability to overcome the strong intermolecular forces (hydrophobic interactions, hydrogen bonding) holding the peptide molecules together in an aggregated state.[1] Forcing it into solution with an inappropriate solvent can lead to the formation of insoluble aggregates that are even harder to dissolve.

Solution Pathway:

  • Stop and Re-assess: Do not add more of the same solvent. If possible, re-lyophilize the sample to remove the failed solvent. Always perform initial solubility tests on a small aliquot, not your entire stock.[6]

  • Follow the Charge-Based Approach (See Protocol 1):

    • If your peptide is basic (net charge > 0): Start with distilled water. If that fails, move to 10% aqueous acetic acid.[10][11]

    • If your peptide is acidic (net charge < 0): Start with distilled water. If that fails, move to 0.1% aqueous ammonium hydroxide. (Caution: Avoid basic solutions if your peptide contains Cys or other base-labile residues).[10][12]

    • If your peptide is neutral (net charge ≈ 0) or highly hydrophobic: Direct solubilization in aqueous buffers will likely fail. Start with a minimal amount of a neat organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[11] Once dissolved, this organic stock can be slowly added dropwise to your aqueous buffer while vortexing to prevent precipitation.

  • Employ Physical Disruption: Sonication is a valuable tool for breaking up particles and facilitating solvation.[6] A brief (1-5 minute) bath sonication can significantly improve dissolution. If the solution remains cloudy or contains particulates after sonication, the peptide is suspended, not dissolved.

Problem: My peptide dissolved in organic solvent but crashed out when I diluted it into my aqueous assay buffer.

This is a classic sign of a hydrophobic compound exceeding its solubility limit in the final aqueous environment.

Causality: While the organic solvent could solvate the peptide, the introduction into a high-dielectric environment (water) causes the hydrophobic regions of the peptide to self-associate to minimize their unfavorable contact with water, leading to precipitation.

Solution Pathway: Formulation with Excipients

The key here is to modify the final aqueous buffer to make it more "hospitable" to your peptide. This is achieved by using co-solvents or excipients.[13][14][15] These agents work through various mechanisms to increase solubility and prevent aggregation.

Excipient Class Examples Typical Starting Conc. Mechanism of Action Considerations
Organic Co-solvents DMSO, Acetonitrile (ACN), Ethanol5 - 20% (v/v)Reduces the polarity of the bulk solvent, making it more favorable for hydrophobic molecules.Can impact protein/cell viability in assays. Check assay tolerance first.
Surfactants (Detergents) Tween® 20/80, Triton™ X-100, CHAPS, Dodecyl Maltoside0.01 - 0.1% (w/v)Non-ionic or zwitterionic detergents form micelles or coat hydrophobic patches on the peptide, preventing self-association.[1][5][16]Can interfere with certain assays (e.g., ITC, SPR). May need to be removed for structural studies.
Amino Acids L-Arginine, L-Proline50 - 150 mMAct as "hydrophilic shields" by binding to charged/hydrophobic regions, screening interactions that lead to aggregation.[1][17]Can increase osmolality of the solution. Arginine can sometimes promote aggregation of acidic proteins.[17]
Sugars / Polyols Sucrose, Glycerol, Mannitol5 - 20% (v/v)Act as stabilizers via preferential exclusion, favoring a more compact and soluble peptide state. Also serve as cryoprotectants.[1][15]Can increase solution viscosity. Generally well-tolerated in biological assays.
Chaotropic Agents Guanidine-HCl, Urea1 - 6 MDisrupts the hydrogen-bonding network of water, interfering with hydrophobic interactions and breaking up aggregates.[18]Strongly denaturing. Typically used for resolubilization or refolding, not for functional assays.

Recommendation: Create a small matrix to test different excipients and concentrations to find the optimal formulation for your specific peptide and assay (See Protocol 3).

Part 3: Key Experimental Protocols

These protocols provide a validated, step-by-step approach to the strategies discussed above.

Protocol 1: Systematic Initial Solubility Testing (Micro-Scale)

Objective: To identify a suitable primary solvent for your lyophilized stapled peptide using a minimal amount of material.

  • Preparation: Aliquot ~0.1 mg of your lyophilized peptide into three separate low-bind microcentrifuge tubes.

  • Charge Calculation: Calculate the estimated net charge of your peptide at pH 7 as described in Part 1.

  • Solvent Selection (based on charge):

    • If Net Charge is Positive or Negative: To Tube 1, add 10 µL of sterile, distilled water.

    • If Net Charge is Zero or Highly Hydrophobic: To Tube 1, add 10 µL of high-purity DMSO.

  • Dissolution Attempt:

    • Vortex the tube for 30 seconds.

    • Visually inspect for clarity against a dark background.

    • If not dissolved, place the tube in a bath sonicator for 5 minutes and inspect again.

  • Iterative Testing (if step 4 fails):

    • For Charged Peptides (Tube 2): If water failed, add 10 µL of 10% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides).[11] Repeat step 4.

    • For Neutral/Hydrophobic Peptides (Tube 2): If DMSO failed, try DMF or a 1:1 mixture of Acetonitrile:Water in a fresh tube. Repeat step 4.

  • Confirmation: A peptide is considered dissolved when the solution is completely clear with no visible particulates. Proceed with this "best" solvent to create your primary stock solution.

Protocol 2: pH-Based Solubility Optimization

Objective: To improve solubility by adjusting the pH of the solution away from the peptide's isoelectric point (pI).

  • pI Prediction: Use an online pI/Mw calculator tool to get a theoretical pI for your peptide sequence.

  • Buffer Preparation: Prepare a series of buffers (e.g., 20 mM phosphate or acetate) with pH values that are at least 1-2 units above and below the predicted pI. For example, if the predicted pI is 6.5, prepare buffers at pH 4.5, 5.5, 7.5, and 8.5.

  • Solubilization Test:

    • Aliquot a small, equal amount of lyophilized peptide into four tubes.

    • Add an equal volume of each prepared buffer to the corresponding tube.

    • Vortex and sonicate as described in Protocol 1.

  • Analysis: Visually compare the clarity of the solutions. The pH values that yield the clearest solutions are optimal for maintaining your peptide's solubility by maximizing its net charge and electrostatic repulsion.[16][19]

Protocol 3: Formulation Screening with Excipients

Objective: To identify an excipient that prevents peptide precipitation upon dilution into an aqueous buffer.

  • Prepare Primary Stock: Dissolve your peptide in the best organic solvent identified in Protocol 1 (e.g., DMSO) to create a concentrated stock (e.g., 10 mM).

  • Prepare Excipient Buffers: Prepare your final assay buffer containing various excipients from Table 1. For example:

    • Buffer A: Assay Buffer + 10% DMSO

    • Buffer B: Assay Buffer + 0.05% Tween-20

    • Buffer C: Assay Buffer + 100 mM L-Arginine

    • Buffer D: Assay Buffer (Control)

  • Test Dilution:

    • Aliquot 98 µL of each excipient buffer (A-D) into separate wells of a 96-well plate.

    • Slowly add 2 µL of your 10 mM peptide stock to each well to reach a final concentration of 200 µM. Pipette up and down gently to mix.

  • Observation and Incubation:

    • Immediately inspect the plate for any signs of precipitation (cloudiness, turbidity).

    • Incubate the plate at the relevant assay temperature (e.g., room temp or 37°C) for 1-2 hours and inspect again.

  • Selection: The buffer formulation that remains clear contains the most effective excipient for preventing precipitation at your target concentration. This is your new, optimized assay buffer for this peptide.

References

  • Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. National Center for Biotechnology Information (PMC). [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • Protein and Peptide Solubility - In Silico and In Vitro Approaches. Apollo. [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. ResearchGate. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide Solubility Prediction. NovoPro. [Link]

  • Physicochemical properties like solubility, pH, isoelectric point influence the stability of peptide. ResearchGate. [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. National Center for Biotechnology Information (PMC). [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • PepFuNN: Novo Nordisk Open‐Source Toolkit to Enable Peptide in Silico Analysis. National Center for Biotechnology Information (PMC). [Link]

  • F1-SFP-peptide solubility guidelines 2020Q1. GenScript. [Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Harvard DASH. [Link]

  • Peptide pI Calculation: A Guide to pKa Scales and Charge Curves. Peptalyzer. [Link]

  • USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. ScienceDirect. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • How to optimize the solubility of catalogue peptides?. Biorunstar Blog. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

Sources

Troubleshooting

Catalyst poisoning in ring-closing metathesis on resin

Topic: Catalyst Poisoning in Ring-Closing Metathesis (RCM) on Resin Ticket ID: RCM-SPOS-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Black Bead" Syndrome Welcome to the Res...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning in Ring-Closing Metathesis (RCM) on Resin Ticket ID: RCM-SPOS-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Black Bead" Syndrome

Welcome to the ResinMet Support Center. If you are reading this, you are likely staring at a reaction vessel containing resin that has turned a disheartening shade of black, while your LC-MS indicates 0% conversion.

In Solid-Phase Organic Synthesis (SPOS), Ring-Closing Metathesis (RCM) is notoriously unforgiving. Unlike solution-phase chemistry, where you can simply add more catalyst or reflux longer, the resin matrix creates a unique microenvironment where catalyst poisoning is the primary failure mode. The Ruthenium carbene (Grubbs/Hoveyda-Grubbs) is robust, but it is not invincible.

This guide is not a textbook; it is a triage protocol designed to identify what killed your catalyst and how to resurrect your synthesis.

Module 1: Diagnostic Triage

Before changing your catalyst, you must diagnose the root cause. Use the Split-Resin Test to distinguish between poisoning, steric hindrance, and resin artifacts.

The Split-Resin Diagnostic Protocol

Objective: Determine if the failure is due to the resin environment (swelling/sterics) or active catalyst poisoning.

  • Isolate: Take 10–20 mg of your resin-bound precursor.

  • Wash: Perform an aggressive wash:

    
    , 
    
    
    
    ,
    
    
    (1 min each).
  • Cleave: Cleave the precursor from the resin (e.g., 20% TFA/DCM for 30 min).

  • Solution Control: Evaporate the cleavage cocktail, redissolve the residue in anhydrous DCM (1 mM), and add 5 mol% Grubbs II.

  • Analyze:

    • Result A (Full Conversion): Your chemistry is sound. The issue is on-resin poisoning or site inaccessibility .

    • Result B (No Conversion): The issue is substrate design (conformational strain) or functional group interference (internal chelation).

Visualizing the Troubleshooting Logic

RCM_Troubleshooting Start RCM Failure on Resin (Low/No Conversion) SplitTest Perform Split-Resin Test (Cleave & Run in Solution) Start->SplitTest ResultA Solution Rxn Works SplitTest->ResultA Yes ResultB Solution Rxn Fails SplitTest->ResultB No Poisoning DIAGNOSIS: Catalyst Poisoning or Pore Collapse ResultA->Poisoning Substrate DIAGNOSIS: Substrate Strain or Internal Chelation ResultB->Substrate Action1 Check Solvent (DMF?) Poisoning->Action1 Action2 Check Resin Type (PEG?) Poisoning->Action2 Action3 Add Lewis Acid (Ti(OiPr)4) Substrate->Action3

Figure 1: Decision matrix for diagnosing RCM failures. The Split-Resin Test is the critical bifurcation point.

Module 2: The "Invisible" Killers (Solvents & Impurities)

The Issue: The most common cause of RCM failure on resin is Residual DMF . Ruthenium catalysts are highly lipophilic and coordinate strongly to basic solvents. DMF (Dimethylformamide) acts as a competitive ligand, binding to the Ru center and shutting down the catalytic cycle. Even trace amounts trapped in the resin pores can kill the reaction.

The "DMF Trap" Phenomenon

Resins like Polystyrene (PS) and TentaGel swell differently in different solvents. If you washed your resin with DMF (to remove coupling reagents) and then switched to DCM for RCM without an intermediate bridging solvent, DMF gets "locked" in the core of the bead.

Corrective Protocol: The Gradient Wash Do not just switch solvents. You must displace the polar solvent with a gradient.

StepSolventDurationPurpose
1DMF2 x 2 minInitial swelling/cleaning
2THF3 x 2 minBridging Solvent: Miscible with both DMF and DCM
3DCM3 x 2 minSwells PS resin; prepares for catalyst
4Anhydrous DCM2 x 5 minDrying: Removes trace water

Critical Note: Avoid using Methanol (MeOH) immediately before RCM. While it shrinks the resin (good for washing), it can form ruthenium hydrides if not completely removed, leading to isomerization side-reactions [1].

Module 3: Functional Group Sabotage (N & S)

The Issue: Your peptide/molecule contains a free amine, imidazole, or thioether. Mechanism: Basic nitrogens and sulfurs are "soft" ligands that coordinate irreversibly to the Ruthenium, displacing the phosphine or N-heterocyclic carbene (NHC) ligand. This creates a "dead" complex.

The Solution: Lewis Acid "Masking"

You do not need to reprotect your amines. You can "mask" them in situ using a Lewis Acid that binds to the nitrogen/sulfur lone pair stronger than the Ruthenium does, but does not interfere with the olefin [2].

Recommended Additive: Titanium(IV) isopropoxide (


) or Chlorocatecholborane.
Protocol: Ti-Mediated RCM
  • Swell: Swell resin in anhydrous DCM under

    
    .
    
  • Mask: Add

    
     (2–3 equivalents relative to the amine/substrate). Shake for 15 minutes.
    
    • Why? The Ti binds the amine lone pairs.

  • Catalyze: Add Grubbs II catalyst (5–10 mol%) directly to the mixture containing the Titanium.

  • Reflux: Heat to 40°C for 2–4 hours.

  • Quench: Wash resin with DCM, then immediately wash with 0.5 M MeOH/HCl or THF/Water to hydrolyze and remove the Titanium salts.

Warning:


 can hydrolyze into a white gel (

). Ensure your post-reaction washes are acidic (mild) or use extensive THF washes to prevent clogging the resin frit.

Module 4: The Resin Factor (Pseudo-Dilution)

The Issue: "I used high loading (0.8 mmol/g) and got dimers." Mechanism: Cross-Metathesis (CM) vs. Ring-Closing Metathesis (RCM) . On solid phase, we rely on "pseudo-dilution"—the idea that sites are spatially isolated. However, on high-loading resins, the flexible linkers act like solution-phase chains. If two sites can touch, they will dimerize (cross-link), effectively permanently stapling your product to the bead.

Self-Validating Check: The Loading Calculation

If your RCM is failing, check your resin loading.

  • Safe Zone: < 0.3 mmol/g.

  • Danger Zone: > 0.5 mmol/g.[1]

Troubleshooting: If you are forced to use high-loading resin, use Hoveyda-Grubbs II . It initiates slower than Grubbs II. Fast initiation (Grubbs II) on a crowded resin creates a high local concentration of active species, favoring dimerization. Slow initiation keeps the active concentration low, favoring the intramolecular (RCM) pathway [3].

Module 5: Mechanism of Poisoning (Visualized)

Understanding the molecular mechanism helps in selecting the right rescue strategy.[2]

Ru_Poisoning cluster_poison Poisoning Pathway cluster_rescue Rescue Pathway Ru_Active Active Ru-Carbene Ru_Dead Ru-Amine Complex (Inactive) Ru_Active->Ru_Dead Coordination (Irreversible) Product Cyclized Product Ru_Active->Product RCM Proceeds Amine Free Amine (Substrate) Amine->Ru_Dead Amine_Blocked Amine-Ti Complex Amine->Amine_Blocked + Lewis Acid LewisAcid Lewis Acid (Ti(OiPr)4) LewisAcid->Amine_Blocked

Figure 2: Competition between catalyst poisoning (amine coordination) and Lewis Acid protection.

FAQ: Rapid Fire Troubleshooting

Q: The resin turned black immediately upon adding the catalyst. Is it dead? A: Not necessarily, but it's a bad sign. Active Grubbs catalyst is usually brownish-green or pinkish-brown (Hoveyda). Instant black usually indicates decomposition to Ruthenium metal (


). This suggests highly reactive impurities (oxidants or terminal alkynes) or extreme thermal stress.

Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating accelerates kinetics but also catalyst decomposition.

  • Protocol: Pulse heating. 5 minutes at 80°C, then cool. Add fresh catalyst. Repeat. Do not hold at 100°C for 1 hour; you will just plate Ruthenium metal onto your resin [4].

Q: How do I remove the Ruthenium color from my resin after the reaction? A: The "colored beads" problem.

  • Wash 1: DMSO (binds Ru strongly, stripping it from the resin).

  • Wash 2: Thiourea in DMF/MeOH (Thiourea is a potent Ru scavenger).

References

  • Decomposition of Ruthenium Metathesis Catalysts. Source: National Institutes of Health (NIH) / PubMed Context: Discusses hydride formation and decomposition pathways relevant to catalyst death. URL:[Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides. Source: PubMed Central (PMC) Context: Details the use of additives and optimized conditions for RCM on solid support. URL:[Link]

  • Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Source: Carnegie Mellon University / J. Am. Chem. Soc. Context: Fundamental study on why Grubbs catalysts die (phosphine dissociation vs. amine attack). URL:[Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Source: Drug Hunter Context: Industrial perspective on scaling RCM and handling catalyst poisoning in complex molecules. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography of N-Methylated vs. Native Peptides: A Comparative Technical Guide

Executive Summary The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability and membrane permeability.[1][2] However, this modification i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability and membrane permeability.[1][2] However, this modification introduces significant chromatographic challenges compared to native non-methylated peptides. While N-methylation generally increases hydrophobicity—leading to longer retention times—its most profound impact is the induction of slow cis/trans isomerization around the amide bond. This phenomenon frequently results in peak splitting, broadening, and artifactual separation, complicating purity analysis and purification.

This guide provides a technical comparison of the chromatographic behavior of these two peptide classes and outlines a validated, self-correcting protocol for optimizing the separation of N-methylated analogs.

Part 1: Mechanistic Comparative Analysis

To optimize separation, one must understand the physicochemical divergence between native and N-methylated peptides.

Hydrophobicity and Retention Behavior[1][3][4][5][6][7]
  • Native Peptides: Retention is governed by the summation of hydrophobic side-chain interactions with the stationary phase. The peptide bond (-CO-NH-) is polar and acts as a hydrogen bond donor to the solvent, reducing retention.

  • N-Methylated Peptides: Replacement of the amide proton with a methyl group (-CO-N(CH₃)-) eliminates a hydrogen bond donor.[3][4] This reduces the energetic cost of desolvation (moving from the aqueous mobile phase to the hydrophobic stationary phase), typically resulting in increased retention times on Reversed-Phase (RP) columns.

    • Nuance: If methylation induces a conformation that buries hydrophobic side chains (e.g., by disrupting a helix and forming a compact turn), retention may paradoxically decrease.

Conformational Homogeneity vs. Heterogeneity
  • Native Peptides: The peptide bond predominantly adopts the trans conformation (energetically favored by >2-5 kcal/mol), resulting in a single, sharp chromatographic peak.

  • N-Methylated Peptides: The steric bulk of the N-methyl group destabilizes the trans state, lowering the energy difference between cis and trans isomers. The energy barrier for interconversion is high (~20 kcal/mol), leading to slow exchange on the NMR and HPLC timescales.

    • Chromatographic Consequence: The HPLC timescale (seconds to minutes) often matches the isomerization rate, causing "dynamic peak coalescence"—manifesting as broad plateaus, doublets, or multiple distinct peaks for a chemically pure substance.

Diagram 1: The Isomerization Mechanism & Chromatographic Impact

IsomerizationImpact Native Native Peptide (Trans Conformer Dominant) SharpPeak Single Sharp Peak Native->SharpPeak Homogeneous Methyl N-Methylated Peptide (Cis/Trans Equilibrium) Barrier Energy Barrier (~20 kcal/mol) Methyl->Barrier LowTemp Low Temp (<40°C) Slow Exchange Barrier->LowTemp HighTemp High Temp (>60°C) Fast Exchange Barrier->HighTemp SplitPeak Split/Broad Peaks (Artifactual Separation) LowTemp->SplitPeak Timescale Mismatch Coalesced Single Average Peak (Coalescence) HighTemp->Coalesced Rate > Separation

Caption: Mechanistic pathway showing how N-methylation lowers the energetic preference for trans-isomers, leading to peak splitting at standard temperatures and coalescence at elevated temperatures.[3][5]

Part 2: Comparative Performance Data

The following table summarizes the expected differences in chromatographic performance metrics.

FeatureNative Non-Methylated PeptideN-Methylated Peptide
Retention Time (C18) BaselineIncreased (typically +1 to +5 min gradient shift due to lipophilicity)
Peak Shape (25°C) Sharp, symmetrical (Gaussian)Broad, tailing, or split (Doublets common)
Temperature Sensitivity Low (Retention shifts, shape constant)High (Shape improves/coalesces >50°C)
Mobile Phase pH Effect Modulates side-chain ionizationModulates ionization + Conformational ratio
Recovery HighVariable (Broad peaks risk loss in baseline noise)
Preferred Column C18 (100Å or 300Å)C18 or Phenyl-Hexyl (for steric selectivity)

Part 3: Optimized Experimental Protocol

This protocol is designed to validate the purity of N-methylated peptides by distinguishing between chemical impurities and conformational isomers.

Equipment & Reagents
  • System: HPLC or UHPLC with a heated column compartment (capable of 80°C).

  • Column: C18 stationary phase (e.g., Agilent Zorbax 300SB-C18 or Waters XSelect CSH C18).

    • Note: Use 300Å pore size for peptides >30 residues; 100-120Å for smaller analogs.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[6][7]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[7]

    • Why TFA? TFA acts as an ion-pairing agent that masks positively charged N-termini/side chains, improving peak shape more effectively than Formic Acid (FA), though FA is preferred for MS sensitivity.

The "Thermal Titration" Workflow

Do not run a single method. You must prove peak splitting is conformational.

Step 1: Baseline Run (Ambient)

  • Run a linear gradient (e.g., 5-65% B over 30 min) at 25°C .

  • Observation: Likely multiple peaks or a broad "hump."

Step 2: Thermal Stress Test

  • Repeat the exact gradient at 50°C , 60°C , and 70°C .

  • Success Criteria: If the multiple peaks merge into a single, sharper peak as temperature rises, the species are conformational isomers. If peaks remain distinct, they are chemical impurities (e.g., deletion sequences or diastereomers).

Step 3: Isocratic Confirmation (Optional)

  • Collect the fraction corresponding to "Peak A" (cis).

  • Re-inject immediately.

  • Result: If it re-equilibrates to show both "Peak A" and "Peak B", it confirms dynamic isomerization.

Diagram: Method Development Decision Tree

MethodDev Start Start: N-Methyl Peptide Analysis Run25C Run Gradient at 25°C Start->Run25C CheckPeaks Peak Profile? Run25C->CheckPeaks Single Single Sharp Peak CheckPeaks->Single Ideal Multiple Split / Broad Peaks CheckPeaks->Multiple Common TempStudy Run Thermal Titration (40°C -> 60°C -> 75°C) Multiple->TempStudy Converge Do peaks coalesce? TempStudy->Converge YesConverge Conformational Isomers (Use High Temp Method) Converge->YesConverge Yes NoConverge Chemical Impurities (Optimize Gradient/Column) Converge->NoConverge No

Caption: Decision tree for distinguishing conformational isomers from impurities using thermal titration.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences. Retrieved from [Link]

  • Waters Corporation. Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • National Institutes of Health (NIH). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Retrieved from [Link]

  • Oxford Academic. Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Retrieved from [Link]

Sources

Comparative

Chiral HPLC methods for N-Boc-N-methyl-(S)-2-allylglycine purity

Chiral HPLC Methods for N-Boc-N-methyl-(S)-2-allylglycine Purity: A Comparative Guide Executive Summary N-Boc-N-methyl-(S)-2-allylglycine is a highly specialized, non-canonical amino acid building block. Its N-methyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Methods for N-Boc-N-methyl-(S)-2-allylglycine Purity: A Comparative Guide

Executive Summary

N-Boc-N-methyl-(S)-2-allylglycine is a highly specialized, non-canonical amino acid building block. Its N-methyl group enhances enzymatic stability by sterically hindering protease cleavage, while the allyl side chain provides a reactive handle for cross-linking and late-stage functionalization[1]. However, determining its enantiomeric purity presents a unique chromatographic challenge. The N-methylation eliminates the amide proton, removing a critical hydrogen-bond donor typically relied upon for chiral recognition.

This guide objectively compares two leading chiral stationary phase (CSP) methodologies—Polysaccharide-based CSPs and Cinchona Alkaloid Anion-Exchange CSPs —providing researchers with the mechanistic insights and validated protocols needed to achieve baseline enantiomeric resolution.

The Analytical Challenge: Structural Nuances

Standard N-Boc amino acids are routinely separated using traditional polysaccharide columns because the amide (-NH-) acts as a strong hydrogen-bond donor to the CSP. When analyzing N-Boc-N-methyl-(S)-2-allylglycine, the analytical strategy must adapt to three structural realities:

  • Loss of H-Bond Donor: The molecule can only act as a hydrogen-bond acceptor (via the Boc carbonyl and carboxylate oxygen).

  • Steric Complexity: The bulky tert-butoxycarbonyl (Boc) group, the N-methyl group, and the allyl side chain create a highly constrained chiral environment around the alpha-carbon, dictating how the molecule physically enters a chiral cavity[1].

  • Acidic Nature: The free carboxylic acid (pKa ~3.5) requires strict pH control in the mobile phase to prevent peak tailing caused by partial ionization.

Comparative Analysis of Chiral Stationary Phases

Method A: Immobilized Polysaccharide CSPs (e.g., Chiralpak IC)
  • Mechanism: Separation relies on the analyte entering the chiral cavity of the derivatized cellulose/amylose polymer. Because the analyte lacks an NH donor, recognition is driven entirely by steric fit, dipole-dipole interactions, and H-bond acceptance from the analyte to the CSP.

  • Mobile Phase Strategy: Normal phase (Hexane/Isopropanol) is standard[1]. Crucially, an acidic additive (e.g., 0.1% Trifluoroacetic acid, TFA) must be included. Causality: TFA suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts uniformly with the stationary phase, preventing severe peak tailing.

  • Performance: Highly robust and widely available. Excellent peak shape is achieved when properly acidified, though limited solubility of some polar derivatives in high-hexane mobile phases can occasionally be an issue.

Method B: Cinchona Alkaloid Anion-Exchange CSPs (e.g., Chiralpak QN-AX)
  • Mechanism: These columns feature a quinine-derived chiral selector that acts as a weak anion exchanger (WAX)[2]. The primary interaction is the electrostatic attraction (ion-pairing) between the basic quinuclidine nitrogen of the CSP and the deprotonated carboxylate of the amino acid[3].

  • Mobile Phase Strategy: Polar Organic Mode (POM) is utilized, typically a mixture of Methanol with an acid/base buffer (e.g., Acetic Acid and Ammonium Acetate)[2]. Causality: The buffer precisely controls the ionization state, ensuring the CSP remains cationic (protonated) and the analyte remains anionic (deprotonated) to facilitate the ion-pair formation.

  • Performance: Exceptional selectivity for acidic and N-derivatized amino acids[2]. It operates in MS-compatible polar solvents, making it ideal for LC-MS workflows.

Mechanism cluster_0 Polysaccharide CSP (e.g., Chiralpak IC) cluster_1 Cinchona Alkaloid CSP (e.g., QN-AX) Analyte N-Boc-N-methyl-2-allylglycine (Analyte) HBA H-Bond Acceptor (Boc Carbonyl) Analyte->HBA Normal Phase (TFA added) Steric Steric Inclusion (Allyl/Methyl) Analyte->Steric WAX Weak Anion Exchange (Carboxylate) Analyte->WAX Polar Organic Mode (Buffer added) PiPi Pi-Pi Interactions Analyte->PiPi Poly Cellulose/Amylose Derivatives HBA->Poly Steric->Poly Cinchona Quinine Derivative WAX->Cinchona PiPi->Cinchona

Diagram 1: Divergent chiral recognition mechanisms for N-Boc-N-methyl-(S)-2-allylglycine.

Quantitative Data Comparison

The following table synthesizes the typical chromatographic performance of both methodologies when resolving the racemic mixture of N-Boc-N-methyl-2-allylglycine.

ParameterMethod A: Polysaccharide CSPMethod B: Anion-Exchange CSP
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak QN-AX (150 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Methanol / Acetic Acid / NH₄OAc (100:0.1:0.05, v/v/w)
Flow Rate 1.0 mL/min0.5 mL/min (Slower flow enhances ion-pairing)
Detection UV at 210 nmUV at 210 nm
Typical RT (S-enantiomer) ~8.5 min~12.4 min
Typical RT (R-enantiomer) ~10.2 min~15.1 min
Resolution (Rs) > 2.0> 2.5
Primary Advantage High throughput, standard laboratory solvents.Superior selectivity, LC-MS compatibility.

Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . You must establish system suitability using a racemic standard before quantifying the enantiomeric excess (ee) of your synthesized (S)-batch.

Protocol A: Normal Phase Analysis (Polysaccharide CSP)
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade Isopropanol. Add 1.0 mL of Trifluoroacetic acid (TFA). Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the N-Boc-N-methyl-(S)-2-allylglycine sample in 1.0 mL of the mobile phase. Prepare a separate vial with 1.0 mg/mL of the racemic standard.

  • Column Equilibration: Flush the Chiralpak IC column at 1.0 mL/min until the baseline at 210 nm is perfectly stable (approx. 30 column volumes). Causality: 210 nm is chosen because the molecule lacks aromatic rings; absorbance relies on the allyl double bond and carbonyl groups.

  • System Suitability: Inject 10 µL of the racemic standard. Verify that two distinct peaks elute with a Resolution (Rs) ≥ 2.0.

  • Sample Analysis: Inject 10 µL of the (S)-enantiomer sample. Calculate the enantiomeric excess based on the area normalization of the (S) and (R) peaks.

Protocol B: Polar Organic Mode Analysis (Anion-Exchange CSP)
  • Buffer Preparation: Dissolve 0.5 g of Ammonium Acetate in 1000 mL of HPLC-grade Methanol. Add 1.0 mL of Glacial Acetic Acid. Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol.

  • Column Equilibration: Flush the Chiralpak QN-AX column at 0.5 mL/min. Causality: A lower flow rate is critical here because weak anion exchange kinetics are slower than standard partition chromatography; giving the analyte more residence time in the pores maximizes resolution.

  • Validation & Injection: Inject a blank (Methanol) to rule out ghost peaks. Inject 5 µL of the racemic standard to confirm baseline separation, followed by the (S)-enantiomer sample.

Workflow S1 1. System Suitability (Racemic Standard) S2 2. Equilibration (Baseline Stability) S1->S2 S3 3. Sample Injection ((S)-Enantiomer) S2->S3 S4 4. UV Detection (210 nm) S3->S4 S5 5. Data Analysis (ee % Calculation) S4->S5

Diagram 2: Self-validating HPLC workflow for determining enantiomeric excess.

Conclusion

For routine purity checks in standard synthetic laboratories, Method A (Polysaccharide CSP) offers rapid throughput and utilizes common normal-phase solvents. However, if your workflow requires LC-MS verification or if you are dealing with complex mixtures where the acidic nature of the analyte can be leveraged for orthogonal selectivity, Method B (Cinchona Alkaloid Anion-Exchange CSP) is the superior choice.

References

  • Benchchem. "N-Boc-N-methyl-(S)-2-allylglycine | 136092-76-7".
  • ResearchGate. "(PDF) Chiral Liquid Chromatography".
  • Semantic Scholar. "Account - Semantic Scholar".

Sources

Validation

The Definitive Guide to Quantitative ¹H NMR: Dimethyl Fumarate as a Gold-Standard Internal Calibrant

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved from a niche structural elucidation tool into a primary analytical metrology method. Because the area under an NMR resonance is directly proportional to the numb...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved from a niche structural elucidation tool into a primary analytical metrology method. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal—irrespective of the molecule's chemical nature—qNMR offers a universal detector for purity assessment without requiring an identical reference standard for the analyte[1].

However, the absolute accuracy of qNMR is entirely dependent on the Internal Standard (IS) . As a Senior Application Scientist, I have evaluated dozens of calibrants. This guide objectively compares the performance of Dimethyl Fumarate (DMF) against other common alternatives, providing the mechanistic causality and self-validating protocols required for regulatory-grade drug development.

The Case for Dimethyl Fumarate (DMF): A Mechanistic Perspective

Selecting an internal standard is an exercise in minimizing spectral and physicochemical interference. Dimethyl fumarate (DMF) has rapidly become the gold standard for organic-soluble analytes due to three fundamental properties:

  • Chemical Shift Dynamics: DMF possesses a highly symmetric structure, yielding a sharp, two-proton (2H) singlet at

    
     ~6.86 ppm in CDCl₃[2]. Causality:  This specific chemical shift is an analytical "sweet spot." It falls neatly between the dense aliphatic region (0–5 ppm) and the crowded aromatic region (7–8.5 ppm), drastically reducing the probability of signal overlap with complex pharmaceutical APIs or natural products[2].
    
  • Phase and Chemical Stability: Unlike maleic acid, which is prone to esterification in alcoholic solvents (like CD₃OD) and can isomerize under certain conditions[3], DMF is chemically inert under standard conditions. It is non-hygroscopic, ensuring that gravimetric weighing is not skewed by ambient moisture.

  • Metrological Traceability: DMF is readily available as a Certified Reference Material (CRM) (e.g., TraceCERT®) traceable to primary standards from National Metrology Institutes (NMIs) like NIST, which is a strict requirement for ISO/IEC 17025 compliance.

Objective Comparison of qNMR Internal Standards

To justify the selection of DMF, we must benchmark it against other historical standards. The table below synthesizes quantitative data and operational parameters for the most common qNMR calibrants.

Table 1: Performance Comparison of Common qNMR Internal Standards
Internal StandardChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityOptimal SolventsApprox.

Relaxation
Primary Limitation
Dimethyl Fumarate (DMF) ~6.86Singlet (2H)CDCl₃, DMSO-d₆5 – 11 sSublimation under high vacuum
Maleic Acid ~6.20 – 6.40Singlet (2H)D₂O, DMSO-d₆5 – 6 sEsterifies in alcohols; pH sensitive[3]
Potassium Hydrogen Phthalate (KHP) ~7.50 – 7.70Multiplet (4H)D₂O3 – 5 sInsoluble in non-polar organic solvents[4]
DSS / TSP 0.00Singlet (9H)D₂O1 – 2 sInteracts with proteins/macromolecules

(Note: Chemical shifts and


 values vary slightly depending on exact solvent, concentration, and magnetic field strength).
The Physics of Relaxation

A critical differentiator in qNMR is the longitudinal relaxation time (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Fumarate derivatives exhibit relatively long 

relaxation times (up to ~10.8 seconds depending on field strength and solvent viscosity). Causality: If the NMR acquisition does not allow sufficient time for the DMF spins to realign with the

magnetic field between pulses, its signal will be artificially suppressed. This leads to a mathematical overestimation of the analyte's purity. Therefore, understanding

dictates our experimental protocol.

Decision Matrix for Internal Standard Selection

The choice of IS is dictated by the analyte's solubility and spectral profile. The following logic tree illustrates the decision-making process for selecting DMF versus alternatives.

IS_Selection Start Select Internal Standard Solvent Target Solvent System? Start->Solvent Aq Aqueous (D2O) Solvent->Aq Org Organic (CDCl3, DMSO-d6) Solvent->Org KHP Maleic Acid or KHP (Monitor pH) Aq->KHP Overlap Is 6.8 ppm region clear? Org->Overlap DMF Dimethyl Fumarate (DMF) Gold Standard Overlap->DMF Yes Alt 1,4-Dinitrobenzene (Alternative) Overlap->Alt No

Caption: Decision matrix for selecting the optimal qNMR internal standard based on solvent and overlap.

Self-Validating Experimental Protocol

To guarantee trustworthiness, a qNMR protocol cannot just be a list of instructions; it must be a self-validating system . The following workflow utilizes DMF to determine the absolute purity of an organic compound.

qNMR_Workflow N1 1. Gravimetric Co-Weighing Analyte + DMF N2 2. Solvent Dissolution CDCl3 or DMSO-d6 N1->N2 Microbalance precision N3 3. RF Pulse Calibration Determine 90° Pulse Width N2->N3 Homogenization N4 4. Data Acquisition D1 ≥ 5 × T1 (e.g., 60s) N3->N4 Maximize S/N N5 5. Spectral Processing Zero-filling, Phasing, Integration N4->N5 FID Export N6 6. Self-Validation Cross-check Multiple Peaks N5->N6 Purity Calculation

Caption: Step-by-step qNMR workflow ensuring thermodynamic equilibrium and quantitative accuracy.

Step-by-Step Methodology

Step 1: Gravimetric Co-Weighing

  • Action: Using a calibrated microbalance (readability

    
     mg), accurately co-weigh approximately 10–20 mg of the analyte and 5–10 mg of the DMF CRM into the same vial.
    
  • Causality: Co-weighing ensures both compounds experience the exact same solvent matrix effects. Gravimetric preparation eliminates volumetric errors caused by temperature fluctuations or solvent evaporation.

Step 2: Dissolution and Homogenization

  • Action: Add 0.6–0.8 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Vortex until visually homogenous. Transfer to a 5 mm NMR tube.

  • Causality: Incomplete dissolution acts as a physical filter, leaving solid analyte or standard out of the detection coil, destroying the quantitative ratio.

Step 3: RF Pulse Calibration and Acquisition

  • Action: Determine the exact 90° pulse width for the specific sample. Set the relaxation delay (

    
    ) to 60 seconds . Acquire 16 to 64 transients.
    
  • Causality: A 90° pulse maximizes the Signal-to-Noise (S/N) ratio. Because NMR is governed by Bloch equations, longitudinal magnetization recovers exponentially. At ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (assuming DMF 
    
    
    
    ~10s), recovery is
    
    
    , ensuring quantitative integration without
    
    
    weighting bias.

Step 4: Spectral Processing

  • Action: Apply an exponential window function (LB = 0.3 Hz). Zero-fill to at least 64k points. Perform strict manual phase correction (zero and first order) and high-order baseline correction.

  • Causality: Automated baseline corrections often distort the broad base of Lorentzian NMR peaks. Manual correction ensures the entire integral area (including the "tails" of the peak) is captured.

Step 5: Self-Validation & Quantification

  • Action: Calculate the purity (

    
    ) using the standard qNMR equation:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
  • System Suitability (Self-Validation): Calculate the purity using at least two distinct, non-overlapping proton signals from the analyte.

  • Causality: If the purity calculated from Analyte Peak A is 98.5% and Analyte Peak B is 92.1%, the system has flagged a failure. This divergence proves hidden co-elution (impurity overlap under Peak A) or a baseline anomaly. A valid system requires the independent calculations to agree within < 1.0% RSD.

References

1.[1] Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health (NIH). URL: 2. Dimethyl fumarate certified reference material, TraceCERT 624-49-7. Sigma-Aldrich. URL: 3.[2] Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. PeerJ. URL: 4.[3] ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures (BIPM). URL: 5.[5] Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. National Institutes of Health (NIH). URL: 6.[4] Rapport BIPM-2018/05: Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate. Bureau International des Poids et Mesures (BIPM). URL:

Sources

Comparative

Comprehensive Guide to Enantiomeric Purity Determination: Diastereomeric Salt Formation vs. Alternative Analytical Workflows

Executive Summary & Mechanistic Foundation In modern pharmacology and synthetic chemistry, the stereochemistry of a molecule fundamentally dictates its biological efficacy, pharmacokinetics, and safety profile. Because e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

In modern pharmacology and synthetic chemistry, the stereochemistry of a molecule fundamentally dictates its biological efficacy, pharmacokinetics, and safety profile. Because enantiomers possess identical physical and chemical properties in an achiral environment, standard analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and conventional high-performance liquid chromatography (HPLC) cannot directly differentiate them 1. To accurately determine the enantiomeric excess (ee) of a mixture, researchers must introduce a chiral environment.

One of the most robust and historically significant methods for analytical quantification is diastereomeric salt formation . By reacting a mixture of enantiomers with an enantiopure chiral derivatizing agent (CDA) or resolving agent, the enantiomers are converted into diastereomers.

The Causality of the Method: Unlike enantiomers, diastereomers have distinct spatial arrangements that result in different physical properties and distinct magnetic environments (anisochrony). When determining ee via NMR, researchers typically choose between covalent CDAs (e.g., Mosher's acid chloride) or diastereomeric salt formation. Covalent derivatization carries a significant risk of kinetic resolution —if the reaction does not reach 100% conversion, the difference in reaction rates between the two enantiomers will artificially skew the diastereomeric ratio, invalidating the ee measurement. Diastereomeric salt formation (e.g., mixing a chiral amine with an enantiopure chiral acid like (R)-mandelic acid) bypasses this risk. Acid-base salt formation is instantaneous and quantitative in non-polar solvents, ensuring that the diastereomeric ratio perfectly reflects the original enantiomeric composition 2.

Comparative Analysis: Analytical Workflows for Enantiomeric Purity

To objectively evaluate diastereomeric salt formation, it must be compared against the industry standard: Chiral HPLC using Chiral Stationary Phases (CSPs), and Chiral Solvating Agents (CSAs).

Table 1: Comparative Performance of Enantiomeric Purity Determination Methods
FeatureDiastereomeric Salt Formation (NMR)Chiral HPLC (Direct CSPs)Chiral Solvating Agents (CSAs / NMR)
Mechanism Instantaneous ionic bond formation creating distinct diastereomers.Transient diastereomeric interactions with a chiral stationary phase.Weak, non-covalent interactions (hydrogen bonding, dipole-dipole).
Kinetic Resolution Risk None (quantitative salt formation).None (physical separation).None (rapid exchange).
Method Development Minimal. Requires finding a solvent that maximizes Δδ.High. Requires extensive screening of columns and mobile phases 3.Moderate. Highly dependent on concentration and temperature.
Resolution (Rs) Excellent. Baseline separation of specific nuclei (e.g., 1H, 19F) is common 4.Excellent. Can achieve baseline resolution for trace impurities 3.Variable. Peak broadening is common due to rapid exchange rates.
Absolute Configuration Possible via empirical models (e.g., shielding effects).Not possible directly without standards.Possible but complex.
Instrumentation Cost Low (if NMR is already available).High (expensive chiral columns, dedicated HPLC systems).Low.

Visualizing the Analytical Logic

To ensure absolute trustworthiness in the data, the analytical workflow must be self-validating. A common pitfall in NMR-based ee determination is improper relaxation delay (D1) settings, which can lead to unequal integration of the diastereomeric peaks even if the sample is perfectly racemic. The workflow below integrates a mandatory validation step to prevent this.

Workflow Racemate Racemic Standard (Validation Control) Reaction1 Diastereomeric Salt Formation (In-situ NMR Tube) Racemate->Reaction1 Sample Unknown Sample (Enantiomeric Mixture) Reaction2 Diastereomeric Salt Formation (In-situ NMR Tube) Sample->Reaction2 CDA Chiral Resolving Agent (e.g., (R)-Mandelic Acid) CDA->Reaction1 CDA->Reaction2 NMR1 NMR Acquisition Check 50:50 Ratio Reaction1->NMR1 NMR2 NMR Acquisition Integrate Diastereomeric Peaks Reaction2->NMR2 Validate Validation Check: Is Ratio exactly 1:1? NMR1->Validate Result Calculate ee % |A-B| / (A+B) * 100 NMR2->Result Validate->Reaction2 Yes (System Calibrated) Validate->NMR1 No (Adjust T1/Parameters)

Self-validating NMR workflow for enantiomeric excess determination via diastereomeric salts.

Self-Validating Experimental Protocol: ee Determination via 1H-NMR

This protocol details the determination of the enantiomeric purity of a chiral amine using (R)-(-)-mandelic acid as the resolving agent 5.

Step 1: Preparation of the Validation Standard
  • Weigh exactly 0.05 mmol of a racemic standard of the target amine.

  • Weigh exactly 0.05 mmol (1.0 equivalent) of enantiopure (R)-(-)-mandelic acid.

  • Dissolve both components in 0.6 mL of a non-polar deuterated solvent (e.g., C6D6 or CDCl3).

    • Causality Check : Non-polar solvents suppress the dissociation of the diastereomeric ion pairs. By forcing the salt to remain tightly bound in solution, you maximize the chemical shift non-equivalence (Δδ) between the diastereomers, yielding baseline-separated peaks 5.

Step 2: NMR Acquisition & System Validation
  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a 1H-NMR spectrum.

    • Critical Parameter : Ensure the relaxation delay (D1) is at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically 5-10 seconds). Failure to do so will result in truncated relaxation and artificial integration bias.

  • Integrate the distinct diastereomeric peaks (e.g., the methyl doublets of the amine or the methine proton of the mandelic acid).

  • Self-Validation Check : The integration ratio must be exactly 50:50 (±1%). If it is not, the NMR parameters (D1, pulse angle) are causing integration bias and must be recalibrated before proceeding.

Step 3: Unknown Sample Analysis
  • Repeat Step 1 using 0.05 mmol of the unknown enantioenriched amine sample and 0.05 mmol of (R)-(-)-mandelic acid.

  • Acquire the 1H-NMR spectrum using the exact validated parameters from Step 2.

  • Integrate the corresponding peaks for the major (Area A) and minor (Area B) diastereomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area A - Area B| / (Area A + Area B)] × 100

Experimental Data: Resolving Agent Efficacy

The choice of resolving agent directly impacts the measurable anisochrony (Δδ) and the success of the resolution. Table 2 highlights experimental data comparing mandelic acid against tartrate-based agents 6.

Table 2: Performance of Resolving Agents in Diastereomeric Salt Formation
Resolving AgentTarget SubstrateSolvent SystemMeasurable Δδ (1H-NMR)Enantiomeric Excess (ee)Reference
(S)-Mandelic AcidMexiletine (Amine)C6D60.089 ppm (Methyl)>98%5
(+)-Di-p-toluoyl-D-tartaric acidRacemic AminesEthyl AcetateN/A (Crystallization)~90-95%6
(R)-1,2-DiaminopropaneCarboxylic AcidsMethanol/WaterN/A (Crystallization)>95%2

Conclusion

While Chiral HPLC remains the gold standard for high-throughput and trace-level enantiomeric purity analysis, diastereomeric salt formation coupled with NMR spectroscopy offers an unparalleled, highly accurate, and cost-effective alternative. By eliminating the risk of kinetic resolution inherent to covalent CDAs and providing a self-validating mathematical framework, this method ensures high scientific integrity and trustworthiness in early-stage drug development and synthetic chemistry.

References

  • BenchChem.
  • BenchChem. "Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane." Benchchem.com.
  • BenchChem. "A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester." Benchchem.com.
  • National Institutes of Health (NIH). "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." nih.gov.
  • ARKAT USA. "1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents.
  • BenchChem. "A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic." Benchchem.com.

Sources

Validation

Technical Guide: Membrane Permeability of N-Methyl Allylglycine Peptides vs. Parent Peptides

The following guide provides an in-depth technical comparison of N-methyl allylglycine (N-Me-Agly) peptides versus their non-methylated parent peptides (containing standard allylglycine). This analysis focuses on membran...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-methyl allylglycine (N-Me-Agly) peptides versus their non-methylated parent peptides (containing standard allylglycine). This analysis focuses on membrane permeability, conformational dynamics, and proteolytic stability, designed for researchers in peptide drug discovery.

Executive Summary

The incorporation of N-methyl allylglycine represents a dual-constraint strategy in peptide engineering. Unlike standard allylglycine (used primarily as a handle for Ring-Closing Metathesis or hydrophobic bulk), the N-methylated variant simultaneously removes a hydrogen bond donor (HBD) and introduces steric occlusion. This modification significantly enhances passive membrane permeability and proteolytic stability compared to the parent peptide. This guide analyzes the physicochemical drivers of this performance and provides comparative data.

Chemical Basis of Comparison

To understand the permeability shift, we must first isolate the structural differences between the parent residue and the modified analog.

FeatureParent: Allylglycine (Agly) Modified: N-Methyl Allylglycine (N-Me-Agly)
Structure

-amino acid with allyl side chain

-methylated

-amino acid with allyl side chain
H-Bond Donors 1 (Backbone Amide NH)0 (Backbone Amide N-Me)
Conformation Flexible (

rotation)
Restricted (Steric clash of N-Me)
Lipophilicity Moderate (Allyl group)High (Allyl + N-Methyl)
Primary Utility RCM Stapling PrecursorPermeability Enhancer + Stapling Precursor
Structural Visualization

The following diagram illustrates the structural impact of N-methylation on the peptide backbone, highlighting the removal of the solvation shell (water) that typically hinders membrane traversal.

G cluster_0 Parent Peptide (Allylglycine) cluster_1 Modified Peptide (N-Me-Agly) Agly Allylglycine Residue (H-Bond Donor Present) Water Solvation Shell (High Desolvation Penalty) Agly->Water H-Bonding Membrane Lipid Bilayer Membrane Water->Membrane High Energy Barrier (Poor Permeability) NMeAgly N-Methyl Allylglycine (No H-Bond Donor) NoWater Reduced Solvation (Low Desolvation Penalty) NMeAgly->NoWater Steric Occlusion NoWater->Membrane Facilitated Diffusion (High Permeability)

Figure 1: Mechanistic impact of N-methylation on desolvation and membrane entry.

Mechanisms of Permeability Enhancement

The N-methyl allylglycine moiety improves permeability through three distinct mechanisms, often acting synergistically:

A. Reduction of Hydrogen Bond Donors (HBD)

The primary barrier to passive diffusion for peptides is the energetic cost of desolvation (stripping away water molecules).[1]

  • Parent (Agly): The backbone NH forms strong H-bonds with water. Moving this into the lipid bilayer requires breaking these bonds (high energy penalty).

  • N-Me-Agly: The methyl group replaces the proton, eliminating the H-bond donor. This lowers the desolvation energy penalty (

    
    ), directly increasing the permeability coefficient (
    
    
    
    ).
B. Conformational Restriction (The "Velcro" Effect)

Linear peptides often adopt random coils in solution, exposing polar backbone amides.

  • N-Methylation: The steric bulk of the N-methyl group restricts rotation around the N-C

    
     bond (
    
    
    
    ) and the peptide bond (
    
    
    ), often favoring a cis-amide conformation or inducing specific turn structures (e.g.,
    
    
    -turns).[1]
  • Result: This "locks" the peptide into a compact, hydrophobic conformation where polar groups are shielded internally (intramolecular H-bonds), effectively hiding them from the lipid membrane.

C. Lipophilicity Boost

The addition of a methyl group is inherently lipophilic. When combined with the allyl side chain, the local region of the peptide becomes significantly more hydrophobic, increasing the partition coefficient (LogP) into the lipid bilayer.

Comparative Performance Data

The following data synthesizes findings from N-methyl scanning studies and allylglycine-based stapling research.

Table 1: Physicochemical & Permeability Comparison

Data representative of hexapeptide models (e.g., cyclic alanine/allylglycine scaffolds).

MetricParent Peptide (Allylglycine)N-Me-Agly PeptideFold Improvement
LogP (Lipophilicity) -1.5 to 0.50.5 to 2.0~2-4x Increase
H-Bond Donors (Total)


N/A
Caco-2

(

cm/s)
< 1.0 (Low)5.0 - 15.0 (Moderate/High)5-15x
Proteolytic Stability (

)
< 30 min> 240 min>8x
Conformational Heterogeneity High (Random Coil)Low (Structured/Turn)Stabilized
Table 2: Impact on Metabolic Stability (Liver Microsomes)

N-methylation hinders protease access, specifically blocking cleavage at the modified amide bond.

Peptide Variant% Remaining (60 min)Primary Cleavage Site
Linear Parent (Agly) < 5%Agly-X amide bond
Cyclic Parent (Agly) 45%Variable
Linear N-Me-Agly 65%Adjacent unmodified residues
Cyclic N-Me-Agly > 95% Negligible

Experimental Protocols

To validate these properties in your own workflow, use the following standardized protocols.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine passive diffusion rates independent of transporters.

  • Preparation: Dissolve peptides (Parent and N-Me-Agly) in DMSO (10 mM stock). Dilute to 50

    
    M in PBS (pH 7.4).
    
  • Plate Setup:

    • Donor Plate: Add 300

      
      L of peptide solution.
      
    • Acceptor Plate: Add 200

      
      L of PBS.
      
    • Membrane: Coat the PVDF filter of the donor plate with 5

      
      L of lecithin/dodecane solution (1% w/v).
      
  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor compartments via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is equilibrium concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.
Protocol B: Proteolytic Stability Assay

Objective: Compare resistance to enzymatic degradation.

  • Enzyme Mix: Prepare simulated gastric fluid (SGF) containing Pepsin or use Chymotrypsin (0.5

    
    g/mL) in Tris-HCl buffer.
    
  • Reaction: Incubate peptide (100

    
    M) with enzyme at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile + 0.1% Formic Acid.
    
  • Analysis: Centrifuge and analyze supernatant via HPLC-MS. Plot % remaining vs. time.

Synthesis Workflow: N-Methyl Allylglycine

Incorporating this residue requires specific synthetic considerations due to the steric hindrance of the N-methyl group during coupling.

Synthesis Start Resin-Bound Peptide Step1 1. Fukuyama-Mitsunobu Alkylation (Nosyl-protection + MeOH/DIAD) Start->Step1 Post-Synthetic Modification Step2 2. Site-Specific N-Methylation (Use Fmoc-N-Me-Allylglycine-OH) Start->Step2 Direct Building Block Step3 3. Coupling Difficulty (Steric Hindrance) Step1->Step3 Step2->Step3 Step4 Solution: High Efficiency Coupling (HATU/HOAt or COMU, 2x cycles) Step3->Step4 Requires Optimization Step5 4. Ring-Closing Metathesis (Optional) (Grubbs Catalyst if stapling) Step4->Step5 End Final N-Me-Agly Peptide Step5->End

Figure 2: Synthetic routes for incorporating N-methyl allylglycine.

Critical Application Note: When coupling the next amino acid onto the N-methyl allylglycine residue, standard HBTU/HOBt protocols often fail. Use HATU or COMU with extended reaction times (2-4 hours) or double coupling to overcome the steric barrier of the N-methyl group.

Conclusion

The transition from a parent allylglycine peptide to an N-methyl allylglycine analog is a high-impact modification. While the parent allylglycine provides a handle for functionalization, it fails to address the solvation penalty inherent to the peptide backbone. The N-methylated variant solves this by:

  • Eliminating a critical H-bond donor , lowering the energy cost of membrane insertion.

  • Inducing rigid, hydrophobic conformations that shield polar atoms.

  • Blocking proteolytic cleavage , extending biological half-life.

For drug development professionals, N-methyl allylglycine should be viewed not just as a stapling precursor, but as a standalone "permeability pharmacophore" capable of transforming a binder into a cellularly active lead.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics. Link

  • White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry. Link

  • Dougherty, P. G., et al. (2017). "Permeability of Stapled Peptides." Chemical Reviews. Link

Sources

Comparative

Proteolytic Resistance Profiling of N-Methylated Peptidomimetics: A Comparative Guide

Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles—specifically, rapid degradation by endogenous proteases and poor membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles—specifically, rapid degradation by endogenous proteases and poor membrane permeability[1]. Inspired by naturally occurring, highly stable cyclic peptides like Cyclosporine A, backbone N-methylation has emerged as a premier strategy for rational peptidomimetic design[2].

By substituting the amide proton with a methyl group, researchers can systematically engineer proteolytic resistance, enhance lipophilicity, and lock peptides into bioactive conformations[3]. This guide provides a comprehensive, objective comparison of N-methylation against alternative stabilization strategies, supported by mechanistic insights and validated experimental workflows.

Mechanistic Rationale: Why N-Methylation Works

The addition of a single methyl group to the peptide backbone fundamentally alters the molecule's physicochemical and structural properties through three primary mechanisms:

  • Steric Shielding: The bulky methyl group introduces significant steric hindrance directly at the peptide bond. This physically obstructs the active sites of proteolytic enzymes, preventing the formation of the enzyme-substrate transition state[4].

  • Conformational Constraint: Natural peptide bonds overwhelmingly favor the trans conformation. N-methylation alters the energetic landscape, pushing the cis/trans equilibrium toward a more evenly distributed state. Because most proteases require the substrate to adopt an extended

    
    -strand conformation to fit into the catalytic cleft, this conformational restriction renders the cleavage site unrecognizable[5].
    
  • Desolvation and Permeability: The amide nitrogen in a standard peptide bond acts as a hydrogen bond donor. By replacing the proton with a methyl group, N-methylation removes this hydrogen bonding capacity, significantly increasing the molecule's lipophilicity and facilitating passive diffusion across lipid bilayers[4],[1].

Comparative Profiling: N-Methylation vs. Alternative Strategies

When engineering a peptide for stability, researchers must balance proteolytic resistance with the retention of target binding affinity. Below is a comparative analysis of common backbone modifications.

Quantitative Performance Comparison
Modification StrategySerum Half-Life (

)
Trypsin/Chymotrypsin ResistanceMembrane PermeabilityTarget Affinity RetentionSynthesis Complexity
Unmodified L-Peptide < 15 minsLowPoorBaseline (100%)Low
N-Methylated Peptide > 12 hoursHigh (Site-Specific)Moderate to HighHigh (if site is optimized)High
D-Amino Acid Substitution > 24 hoursVery HighPoorOften DestroyedModerate
Retro-Inverso Peptide > 48 hoursNear AbsolutePoorVariable / UnpredictableHigh

Note: Data represents generalized profiling parameters for a standard decapeptide therapeutic candidate.

The Decision Framework

While global D-amino acid substitutions or retro-inverso designs offer near-absolute resistance to proteolysis, they invert the stereochemistry of the side chains. This often destroys the spatial orientation required for receptor binding[6]. In contrast, site-specific N-methylation preserves the native L-stereochemistry of the side chains. By targeting only the specific peptide bonds susceptible to cleavage (the P1 or P1' positions), researchers can confer profound stability while maintaining the pharmacophore's integrity[4].

LogicTree Start Identify Proteolytic Cleavage Site N_Meth Apply N-Methylation at P1 or P1' Start->N_Meth Targeted D_Amino Global D-Amino Acid Substitution Start->D_Amino Global Test Receptor Binding Assay N_Meth->Test D_Amino->Test Success Lead Candidate (Stable & Active) Test->Success Retained Fail Loss of Affinity: Shift Site Test->Fail Disrupted Fail->N_Meth

Decision logic for applying N-methylation vs. global substitutions in peptide optimization.

Experimental Workflows & Protocols

To validate the efficacy of an N-methylated peptidomimetic, a rigorous, self-validating experimental pipeline is required. This involves specialized synthesis followed by time-course degradation assays.

Workflow A Peptide Synthesis (Fmoc SPPS) B Purification (RP-HPLC) A->B C Protease Incubation (Serum/Trypsin) B->C D Time-Course Quenching (TFA/MeCN) C->D E LC-MS/MS Analysis (Quantification) D->E

Experimental workflow for synthesizing and profiling N-methylated peptidomimetics.

Protocol 1: Synthesis of N-Methylated Peptidomimetics via Fmoc SPPS

The primary synthetic challenge of N-methylation is the severe steric clash it creates, which drastically reduces the nucleophilicity of the amine during the coupling of the subsequent amino acid[4].

  • Resin Preparation: Swell ChemMatrix Rink Amide resin in DMF for 30 minutes. Causality: Expands the polymer matrix to ensure maximum reagent accessibility to the active sites[1].

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.

  • Coupling of N-Methylated Residue: If using pre-methylated building blocks (Fmoc-N-Me-AA-OH), couple using standard DIC/Oxyma chemistry.

  • Difficult Coupling (Onto the N-Methyl Amine): To couple the next amino acid onto the sterically hindered secondary amine, standard reagents will fail, leading to deletion sequences. Action: Use highly reactive coupling agents like HATU or COMU with DIPEA, and apply microwave assistance (75°C for 15 mins)[7]. Causality: Microwave irradiation provides the kinetic energy required to overcome the high activation barrier imposed by the N-methyl steric bulk.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Profiling (Serum Assay)

This protocol establishes a self-validating system to quantify half-life (


) and map cleavage sites.
  • Substrate Preparation: Dissolve the purified N-methylated peptide (and its unmodified wild-type control) in DMSO to a 10 mM stock. Causality: N-methylation increases lipophilicity; DMSO ensures complete solvation before introduction to aqueous matrices. Dilute to a working concentration of 100 µM in PBS (pH 7.4).

  • Matrix Incubation: Pre-warm 25% human serum (or specific protease solutions like Trypsin/Chymotrypsin) to 37°C. Initiate the assay by adding the peptide to the matrix (final peptide concentration: 10 µM).

  • Time-Course Aliquoting & Quenching: At precise intervals (0, 15, 30, 60, 120, 240, and 1440 mins), extract a 50 µL aliquot and immediately transfer it into 50 µL of a quenching solution (1% TFA in Acetonitrile).

    • Causality / Self-Validation: The acetonitrile instantly precipitates serum proteins, while the TFA drops the pH, irreversibly denaturing the proteases. This securely "locks" the degradation profile at the exact time point.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

  • LC-MS/MS Readout: Analyze the supernatant via LC-MS/MS.

    • Causality: UV absorbance alone cannot distinguish between the parent peptide and large fragments. MS/MS allows for exact mass quantification of the remaining parent peak (to calculate

      
      ) and sequences the degradation fragments, definitively proving whether the N-methylated site successfully resisted cleavage.
      

References

1.[5] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhK3D2CDF0pjOsx5sdYrJC-6-oF7W_f2LanD95jITq-i_wcmUQLl3trz-nMkWwLd7Z3zeMO3iBOUiQpCO8uN9pO4IGfDFJ59jaxpBu6wcfBSBB4gYvrXQBUfP5-6bYReFfgmfD] 2.[4] Should My Peptide Be Methylated? lifetein.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QVIFg7HYSbFyK7NB1uK3b7dbKx70Fx_jZiwrHhNCCJtRgda6lZ4BbqHmmHr9MlX-etEX3HVaztcA3eEsngAvC-GUYtC7IyYtWBWvrH0rm5_kwYhqgj4roVNMEAnws0xCcNrm7oNOfikzmZTjBpzUy0tSlOY=] 3.[1] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwGWA9VxivzZG-KX2zsYJ0jBDa9lPeET9JTI1D2h39SHjd9X5RoYweIhwxf-_ve2pk91AGGQm1oQA0iWfZcpaCodGzaNf74BhZjWR5ySBXjwByPUWOnWpUhm6hMlkvGglW3Pw] 4.[2] N-methylation of peptides: a new perspective in medicinal chemistry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0UgKrKo9BZL2lhxBZopFDHOHHTMC7aOSLG-iuElNSv8DUfTRSNSsEZsrC0zTe0EwBOazMhB62YRBip06rJCPbsasMegpTCYuNd-Z-ZeTALbhDzx04AuQOVmgQMbaHDdE5lYMD] 5.[3] Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmTMSXb3vF9uqITNHiVu0Pk0B6K-0Rgr5ZutYs8ayavUoHDy2TbHzgjxisXjETuIr8XJtI5kBpJmmEvInGkC28KqjJeQXJZeLVScxTDA8ZIz-0fmy2Jx8mbNr0wM91vPw_6KCa] 6.[6] Development of proteolytically stable N-methylated peptide inhibitors of aggregation of the amylin peptide implicated in type 2 diabetes. royalsocietypublishing.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFYsP1UbtKUn6A8oNsHj3ZeDElknh6gNATIPVLOGeZ0uu8mFkHg55OycOxsgv25wyfIWlztjc0W7FG0HPot369cYByrbPrU0jTwZwbgR4kZEI_XUTkPKHCVLoujsD5vYipaK7_lbUvg9_GAFVnoCsWawj4PouPgSUBKV6Z3JfhUhthVPYhADqGFbA2Nyl2Usg7RDwPWGF_u4ubkSoy4jzaAG7tQ8j_L_95DPEj4g1omA==] 7.[7] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. springernature.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFozmp0R3xlbX-rbtrinAw6DPdJgdCsk3UAi_ID_u8iWFVEomBroJbndFLActMachjTiAoFxeq2FFwrId2_tQ5H5pq1YCB_c6V2DrcugoEUe4CIQIEbE7MKXPKZiIRqUGRsHQS7-htLCxGUY5hNzTzbe60dWNwd8xe_qRNQVh1eAmwW1t-Qtec=]

Sources

Validation

Structural and Mechanistic Divergence: The "Why" Behind the Chemistry

An in-depth technical analysis for researchers and drug development professionals comparing two highly specialized non-canonical amino acids used in macrocyclic peptide design. The decision to incorporate N-Boc-N-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing two highly specialized non-canonical amino acids used in macrocyclic peptide design.

The decision to incorporate N-Boc-N-methyl-allylglycine versus (S)-N-Fmoc-2-(4-pentenyl)alanine (S5) fundamentally dictates the secondary structure, permeability, and synthetic strategy of the resulting peptidomimetic. Both building blocks feature terminal olefins for Ring-Closing Metathesis (RCM), but their impact on the peptide backbone is diametrically opposed.

  • (S)-N-Fmoc-2-(4-pentenyl)alanine (S5): This is the gold-standard building block for all-hydrocarbon peptide stapling[1]. The critical structural feature is the

    
    -methyl group . By replacing the 
    
    
    
    -proton with a methyl group, the
    
    
    and
    
    
    dihedral angles of the backbone are severely restricted. Through the Thorpe-Ingold effect, this pre-organizes the peptide into an
    
    
    -helical conformation. When two S5 residues are placed at
    
    
    positions (spanning one helical turn) and cross-linked via RCM, the resulting staple locks the helix in its bioactive conformation, shielding the vulnerable amide bonds from proteolysis[2].
  • N-Boc-N-methyl-allylglycine: This building block introduces N-methylation alongside an allyl (3-carbon) side chain. Unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methylation, N-methylation removes the amide proton. Because this proton is required to form the 
    
    
    
    to
    
    
    hydrogen bond, N-methylation fundamentally disrupts local
    
    
    -helical architecture. However, eliminating this hydrogen bond donor drastically reduces the peptide's polar surface area, which is a primary driver for enhancing cell permeability and oral bioavailability. The shorter allyl chain is typically used for tighter macrocycles or backbone-to-side-chain cyclizations rather than standard helical stapling.

MechanisticImpact NM_Node N-Boc-N-methyl-allylglycine NM_Mech1 N-Methylation NM_Node->NM_Mech1 NM_Mech2 Removes Amide Proton NM_Mech1->NM_Mech2 NM_Result Disrupts α-Helix H-Bonding Increases Proteolytic Stability NM_Mech2->NM_Result S5_Node (S)-N-Fmoc-2-(4-pentenyl)alanine S5_Mech1 α-Methylation S5_Node->S5_Mech1 S5_Mech2 Thorpe-Ingold Effect S5_Mech1->S5_Mech2 S5_Result Restricts Dihedral Angles Stabilizes α-Helical Conformation S5_Mech2->S5_Result

Mechanistic pathways of N-methylation versus α-methylation on peptide secondary structure.

Experimental Performance & Data Comparison

The structural differences translate directly into distinct pharmacokinetic and biophysical profiles. Table 1 summarizes representative data comparing a wild-type linear peptide against variants modified with S5 stapling and N-methyl-allyl cyclization.

Table 1: Comparative Biophysical and Pharmacokinetic Profiling

ParameterWild-Type (Linear)S5-Stapled Variant (

)
N-Me-Allyl Cyclized Variant
Primary Goal BaselineTarget Affinity & HelicityPermeability & Stability

-Helicity (%)
< 15%> 65% < 10% (Disrupted)
Proteolytic Half-life < 10 mins> 12 hours> 24 hours
Cell Permeability (

)
UndetectableModerate (

cm/s)
High (

cm/s)
Synthesis Overall Yield > 85%~ 45 - 60%~ 20 - 35%
Primary Challenge In vivo degradationSequence-dependent solubilitySevere steric hindrance

Solid-Phase Peptide Synthesis (SPPS) Workflows

The synthetic workflows for these two building blocks diverge significantly due to their protecting groups and steric profiles.

SPPSWorkflow cluster_S5 Fmoc-S5-OH Workflow cluster_NM N-Boc-N-Me-Allylglycine Workflow Start Resin-Bound Peptide S5_Deprotect Fmoc Deprotection (20% Piperidine) Start->S5_Deprotect NM_Deprotect Boc Deprotection (TFA/DCM) Start->NM_Deprotect S5_Couple Couple S5 (DIC/Oxyma, 60°C) S5_Deprotect->S5_Couple S5_Next Couple Next AA (Standard) S5_Couple->S5_Next S5_RCM RCM (Grubbs I/II) i, i+4 Stapling S5_Next->S5_RCM NM_Couple Couple N-Me-AllylGly (HATU/HOAt) NM_Deprotect->NM_Couple NM_Next Couple Next AA (Triphosgene, 50°C) NM_Couple->NM_Next NM_RCM RCM (Grubbs I/II) Custom Cyclization NM_Next->NM_RCM

Comparative SPPS and RCM workflows highlighting the severe coupling difficulty onto N-methylated amines.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to irreversible macrocyclization steps.

Protocol A: Synthesis and Stapling using Fmoc-S5-OH

Designed for standard Fmoc-SPPS to stabilize


-helices.
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for

    
     min. Wash thoroughly with DMF.
    
  • S5 Coupling:

    • Causality: The

      
      -disubstitution of S5 creates steric bulk, making standard room-temperature couplings inefficient.
      
    • Action: Dissolve 4 eq Fmoc-S5-OH, 4 eq Oxyma, and 4 eq DIC in NMP. Couple at 60°C for 20 minutes using microwave or thermal assistance[3].

  • Sequence Completion: Continue standard SPPS until the second S5 is incorporated at the

    
     position.
    
  • Validation Checkpoint (Micro-cleavage): Withdraw 1 mg of resin. Cleave with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Do not proceed to RCM unless the linear bis-olefin mass is confirmed.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Causality: RCM requires anhydrous conditions and a compatible solvent to swell the resin and expose the olefins.

    • Action: Wash resin with anhydrous 1,2-dichloroethane (DCE). Treat with 10 mM Grubbs I or Hoveyda-Grubbs II catalyst in DCE for 2 hours at room temperature (or 50°C for difficult sequences)[4]. Repeat once.

  • Final Cleavage: Deprotect the N-terminus, wash with DCM, and cleave the stapled peptide using standard TFA cocktails.

Protocol B: Incorporation and Cyclization of N-Boc-N-methyl-allylglycine

Designed for Boc-SPPS (or orthogonal Fmoc/Boc hybrid) to maximize permeability.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for

    
     min. Neutralize with 10% DIPEA in DMF.
    
  • Coupling N-Boc-N-Me-Allylglycine: Use 4 eq of the amino acid with 4 eq HATU and 8 eq DIPEA for 1 hour at room temperature.

  • Coupling the Subsequent Amino Acid (The Bottleneck):

    • Causality: Coupling onto a secondary, N-methylated amine is the most frequent point of failure due to extreme steric clash. Standard carbodiimides will fail.

    • Action: Utilize Triphosgene to form an highly reactive isocyanate/acid chloride intermediate. Dissolve 3 eq of the next Fmoc-AA-OH and 1 eq triphosgene in THF. Add 10 eq sym-collidine. Add to the resin and heat to 50°C for 2 hours. Alternatively, use COMU at 60°C.

  • Validation Checkpoint: Perform a Kaiser test (should be negative) and a chloranil test (sensitive to secondary amines; should be negative). Perform micro-cleavage and LC-MS to confirm the addition of the sterically hindered residue.

  • RCM and Cleavage: Perform RCM using Grubbs II catalyst in DCE as described in Protocol A. Cleave using HF (if pure Boc-SPPS) or strong TFA scavengers depending on the global protecting group strategy.

Conclusion & Selection Matrix

  • Choose (S)-N-Fmoc-2-(4-pentenyl)alanine (S5) when your primary objective is to target an intracellular protein-protein interaction (PPI) that requires a rigid, pre-organized

    
    -helical interface (e.g., MDM2-p53 inhibition)[4].
    
  • Choose N-Boc-N-methyl-allylglycine when your target does not require an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -helix, but you desperately need to optimize oral bioavailability, cross the blood-brain barrier, or create a highly constrained, proteolytically invisible macrocycle.
    

References

1.[1] Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 2. Chang, Y. S., et al. (2013). Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. PNAS. Available at:[Link] 3.[3] Wang, Y., et al. (2022). Discovery of an orally effective double-stapled peptide for reducing ovariectomy-induced bone loss in mice. PMC. Available at:[Link] 4. Amso, Z., et al. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry. Available at:[Link] 5.[2] Masi, M., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. Available at:[Link]

Sources

Comparative

Beyond the Backbone: A Comparative Guide to N-Methylation vs. Hydrocarbon Stapling for Peptide Helix Stabilization

Alpha-helical peptides are privileged scaffolds for targeting flat, featureless protein-protein interactions (PPIs) that are typically intractable to small molecules[1]. However, the clinical translation of peptide thera...

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-helical peptides are privileged scaffolds for targeting flat, featureless protein-protein interactions (PPIs) that are typically intractable to small molecules[1]. However, the clinical translation of peptide therapeutics is frequently bottlenecked by two biophysical liabilities: rapid proteolytic degradation and poor membrane permeability[2].

To overcome these hurdles, peptide engineers rely on backbone modifications. This guide provides an objective, data-driven comparison of two dominant strategies—Backbone N-Methylation and Hydrocarbon Stapling —and demonstrates how their synergistic application yields optimal drug-like properties[3][4].

The Mechanistic Causality of N-Methylation

N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone. While seemingly a minor structural tweak, this modification fundamentally alters the peptide's physics and thermodynamics[5].

  • The Helical Penalty (Destabilization): The stability of an alpha-helix relies on a continuous network of intramolecular hydrogen bonds between the carbonyl oxygen of residue ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and the amide proton of residue 
    
    
    
    . N-methylation removes this critical hydrogen bond donor. Furthermore, the steric bulk of the methyl group restricts the
    
    
    and
    
    
    dihedral angles, often clashing with the preceding helical turn and forcing a localized unraveling of the secondary structure[5][6].
  • The Permeability Gain: By eliminating a polar N-H group, N-methylation significantly reduces the peptide's polar surface area (PSA) and desolvation penalty. This increased lipophilicity directly enhances passive membrane diffusion[2].

  • The Stability Gain: The N-methyl group introduces severe steric hindrance around the scissile peptide bond, physically blocking the active sites of proteases (e.g., trypsin, chymotrypsin) and drastically extending the peptide's metabolic half-life[4][5].

MechanisticImpact NMe Backbone N-Methylation Hbond Loss of H-Bond Donor (i to i+4) NMe->Hbond Steric Steric Shielding of Backbone NMe->Steric Lipo Increased Lipophilicity (Lower PSA) NMe->Lipo Destab Helix Destabilization Hbond->Destab Structural Penalty Perm Enhanced Permeability Hbond->Perm Desolvation Protease Proteolytic Resistance Steric->Protease Blocks Cleavage Lipo->Perm Passive Diffusion

Logical relationships of backbone N-methylation on peptide biophysics.

Objective Performance Comparison: Single vs. Synergistic Strategies

Because random N-methylation destroys helicity, modern peptide design utilizes Hydrocarbon Stapling (cross-linking residues at


 or 

using olefin metathesis) to act as a structural "brace"[7]. Stapling forces the peptide into an alpha-helical conformation, providing enough thermodynamic stability to tolerate the helix-breaking nature of targeted N-methylation[3].

When N-methylation is applied strategically—such as at the solvent-exposed N-terminus where the first three amide protons do not participate in intra-helical H-bonding—the resulting synergistic peptide achieves best-in-class performance[4].

Comparative Data Summary

Data synthesized from comparative studies of Mcl-1 inhibitors and p53-targeting peptides[3][4].

Peptide ArchitectureModification StrategyHelicity (CD % at 222nm)Proteolytic

(Trypsin)
Cellular Permeability / Activity
Linear Wild-Type None~10%< 10 minPoor (Rapidly degraded)
N-Methylated Only Internal N-Me substitution< 5%> 60 minModerate (Inactive due to lost shape)
Stapled Only

Hydrocarbon Staple
~66%~90 minGood (Active but polar)
Synergistic Design Staple + N-terminal N-Me~52%> 140 minExcellent (Highly potent in vivo)

Self-Validating Experimental Protocols

To engineer and validate these peptides, researchers must utilize orthogonal biophysical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR-Guided Identification of N-Methylation Sites

Random methylation is detrimental. To identify safe sites for N-methylation, researchers measure NMR amide temperature coefficients (


) to map solvent exposure[2].
  • Causality: Amides protected by intramolecular hydrogen bonds (core helix) show low temperature dependence (>-4 ppb/K). Amides exposed to the solvent show high temperature dependence (<-4 ppb/K). Methylating the latter improves permeability without breaking the helix[2].

  • Workflow:

    • Dissolve the stapled peptide in

      
       (9:1) at 1 mM concentration.
      
    • Acquire 1D

      
       or 2D TOCSY/NOESY spectra across a temperature gradient (e.g., 288 K to 318 K in 5 K increments).
      
    • Plot the chemical shift (

      
      ) of each amide proton against temperature. The slope represents the temperature coefficient.
      
  • Self-Validation: Include a known unstructured linear peptide as an internal control. Its amides must universally yield large negative slopes (<-5 ppb/K), validating the temperature gradient calibration.

Protocol 2: Helicity Quantification via Circular Dichroism (CD)
  • Causality: The alpha-helix conformation produces a distinct CD signature due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    transitions of the peptide bonds, characterized by dual minima at 208 nm and 222 nm.
  • Workflow:

    • Prepare peptides at 50 µM in 10 mM potassium phosphate buffer (pH 7.4).

    • Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.

    • Calculate Mean Residue Ellipticity (MRE) and determine % helicity based on the baseline ellipticity at 222 nm.

  • Self-Validation: Run a parallel sample in 50% Trifluoroethanol (TFE), a known helix-inducing solvent. If the peptide's helicity does not increase in TFE, the peptide is either fully locked (stapled) or incapable of forming a helix (over-methylated).

Protocol 3: Proteolytic Stability Profiling
  • Causality: Measuring the rate of degradation confirms whether the steric bulk of the N-methyl group or the hydrocarbon staple successfully prevents protease active-site docking[4].

  • Workflow:

    • Incubate 100 µM peptide with 25% mouse serum or 1 µg/mL trypsin at 37°C.

    • Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins.

    • Centrifuge and analyze the supernatant via LC-MS, plotting the AUC of the parent mass over time to calculate

      
      .
      
  • Self-Validation: The linear wild-type peptide must be run in parallel. Total degradation of the WT within 15-30 minutes confirms the protease is active, thereby validating the extended half-life observed in the modified variants[8].

Workflow Start Linear Peptide Lead NMR NMR Amide Temp Coefficients (Identify Solvent-Exposed N-H) Start->NMR Map Solvation Staple Hydrocarbon Stapling (Lock Alpha-Helix Conformation) Start->Staple Restore Helicity Methyl Targeted N-Methylation (Apply to Exposed Residues) NMR->Methyl Select Residues Evaluate Biophysical & Cellular Assays (CD, Proteolysis, PAMPA) Staple->Evaluate Methyl->Evaluate Evaluate->NMR Iterative Design Optimum Optimized Bioavailable Peptide Evaluate->Optimum Validated

Synergistic workflow combining NMR-guided N-methylation and hydrocarbon stapling.

Conclusion & Decision Framework

Choosing between N-methylation and stapling is not a zero-sum game; it is an exercise in biophysical balancing.

  • If your primary liability is target binding affinity due to a lack of structural pre-organization, prioritize Hydrocarbon Stapling [7].

  • If your primary liability is oral bioavailability or membrane permeability , prioritize N-Methylation , but strictly limit it to solvent-exposed faces or the N-terminus to avoid helical penalties[2][4].

  • For intracellular PPI targets (e.g., Mcl-1, p53/MDM2), the most robust strategy is the Synergistic Approach : utilize a hydrocarbon staple to enforce the helical pharmacophore, and apply targeted N-methylation to shield the remaining exposed amides, maximizing both proteolytic resistance and cell penetration[3][4].

References
  • LifeTein. Should My Peptide Be Methylated?[5] Available at:

  • Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.[9] Available at:

  • Exploration Publishing. Stapled peptides: targeting protein-protein interactions in drug development.[7] Available at:

  • SciSpace. Privileged scaffolds targeting reverse-turn and helix recognition.[1] Available at:

  • MDPI. Impact of Peptide Structure on Colonic Stability and Tissue Permeability.[8] Available at:

  • MDPI. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties.[3] Available at:

  • ResearchGate. Conformational analysis of N-methylated peptides.[6] Available at:

  • PMC / NIH. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors.[4] Available at:

  • PNAS. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients.[2] Available at:

Sources

Validation

Technical Comparison: MS Fragmentation Dynamics of N-Methyl Allylglycine vs. Structural Analogs

The following technical guide details the mass spectrometry fragmentation patterns of N-methyl allylglycine, focusing on its differentiation from isobaric and structural analogs. Executive Summary N-methyl allylglycine (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of N-methyl allylglycine, focusing on its differentiation from isobaric and structural analogs.

Executive Summary

N-methyl allylglycine (2-(methylamino)pent-4-enoic acid) is a non-proteinogenic amino acid increasingly utilized in peptidomimetic drug design to induce conformational constraints and enhance proteolytic stability. Its analysis by mass spectrometry (MS) presents a specific challenge: distinguishing it from its cyclic isomer, pipecolic acid , and its unmethylated analog, allylglycine .

This guide provides a definitive fragmentation analysis based on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). It establishes the N-methyl specific fragmentation pathways —specifically the loss of methylamine—as the primary diagnostic tool for structural verification.

Physicochemical Profile & MS Predictors[1]

Before interpreting spectra, the distinct physicochemical properties of N-methyl allylglycine must be contrasted with its isomers to establish baseline mass targets.

CompoundStructure TypeFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Structural Feature
N-Methyl Allylglycine Acyclic, N-methylatedC₆H₁₁NO₂129.0790130.086 N-Methyl group, Allyl side chain
Pipecolic Acid Cyclic (Piperidine ring)C₆H₁₁NO₂129.0790130.086 6-membered saturated ring
Allylglycine Acyclic, Primary AmineC₅H₉NO₂115.0633116.071 Primary amine, Allyl side chain
Leucine Acyclic, HomologC₆H₁₃NO₂131.0946132.102 Saturated alkyl side chain

Critical Note: N-methyl allylglycine and Pipecolic acid are isobaric . They cannot be distinguished by MS1 (Precursor Mass) alone, even with high-resolution instruments. MS/MS fragmentation is required.[1][2]

Fragmentation Mechanism & Pathways[6][7]

The fragmentation of N-methyl allylglycine under ESI-CID conditions follows the "N-methyl effect," where the presence of the methyl group on the nitrogen directs specific cleavage pathways that are thermodynamically unfavorable in cyclic or primary amine analogs.

Primary Fragmentation Events
  • Formation of the Immonium Ion (m/z 84): The most abundant fragment is formed by the loss of the carboxyl group as H₂O and CO (or HCOOH).

    • Transition: $[M+H]^+ \rightarrow [M+H - HCOOH]^+ $

    • Result:m/z 84.08 (Immonium Ion:

      
      )
      
  • Loss of Methylamine (Diagnostic Pathway): Unlike cyclic isomers, the acyclic N-methyl amine can undergo N-C bond cleavage, releasing neutral methylamine.

    • Transition: $[M+H]^+ \rightarrow [M+H - CH_3NH_2]^+ $

    • Result:m/z 99.04 (Allyl-acrylic cation species)

    • Significance:This transition is absent in Pipecolic acid , as the nitrogen is part of the ring structure; losing the amine would require double bond cleavage (ring opening).

Visualized Fragmentation Pathways (DOT Diagram)

FragmentationPathways cluster_isobar Differentiation Logic Precursor [M+H]+ Precursor m/z 130.086 Immonium Immonium Ion m/z 84.08 (Base Peak) Precursor->Immonium -HCOOH (46 Da) Alpha-Cleavage LossAmine [M+H - CH3NH2]+ m/z 99.04 (Diagnostic) Precursor->LossAmine -CH3NH2 (31 Da) N-C Cleavage AllylFrag Allyl Cation m/z 41.04 Immonium->AllylFrag -C3H5N (43 Da) SecFrag Secondary Fragment m/z 56.05 Immonium->SecFrag -C2H4 IsoNote Pipecolic Acid (Isomer) Yields m/z 84 & 56 BUT lacks m/z 99

Figure 1: Comparative fragmentation pathway highlighting the diagnostic loss of methylamine (m/z 99) specific to the acyclic N-methyl allylglycine.

Comparative Analysis: N-Methyl Allylglycine vs. Alternatives

vs. Pipecolic Acid (Isobaric Isomer)

Differentiation relies on the stability of the cyclic ring in pipecolic acid versus the labile amine in N-methyl allylglycine.

FeatureN-Methyl AllylglycinePipecolic AcidDiagnostic Action
Base Peak (MS2) m/z 84 (Acyclic Immonium)m/z 84 (Cyclic Piperidine ion)None (Isobaric overlap)
Secondary Peak m/z 99 (Loss of

)
AbsentConfirm Identity
Ring Fragment Absentm/z 56 (Retro-Diels-Alder)Confirm Pipecolic Acid
Collision Energy Low (~10-15 eV)Medium (~20 eV)Pipecolic ring is more stable
vs. Allylglycine (Unmethylated Analog)

The presence of the N-methyl group shifts the entire spectrum by +14 Da and alters the fragmentation kinetics.

  • Mass Shift: Precursor shifts from 116 (Allylglycine) to 130 (N-Me-Allylglycine).

  • Immonium Shift: Allylglycine immonium is m/z 70; N-Me-Allylglycine is m/z 84.

  • Fragmentation Efficiency: N-methylated amino acids typically fragment more easily (lower activation energy) due to the inductive effect of the methyl group stabilizing the positive charge on the nitrogen in the transition state.

Experimental Protocol: Diagnostic Workflow

To validate the identity of N-methyl allylglycine in a sample (e.g., a peptide synthesis intermediate or metabolite), follow this self-validating LC-MS/MS protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: HILIC is recommended if retention on C18 is too weak.

Method Parameters[8]
  • Ionization: ESI Positive Mode.

  • Scan Mode: Targeted MS/MS (Product Ion Scan) on m/z 130.1.

  • Collision Energy (CE): Ramp 10–30 eV. (Optimal fragmentation usually occurs ~15 eV).

Step-by-Step Workflow

Workflow Sample Sample Injection (Peptide Hydrolysate / Synthetic Standard) LC LC Separation (Monitor RT) Sample->LC MS1 MS1 Filter: m/z 130.086 (Select Precursor) LC->MS1 CID CID Fragmentation (CE Ramp 10-30 eV) MS1->CID Analysis Spectrum Analysis CID->Analysis Decision Check m/z 99? Analysis->Decision ResultA Confirmed: N-Methyl Allylglycine Decision->ResultA Present (>5%) ResultB Confirmed: Pipecolic Acid Decision->ResultB Absent

Figure 2: Decision tree for distinguishing N-methyl allylglycine from isobaric contaminants.

References

  • Prabhakar, S., et al. (2019).[3] ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. Rapid Communications in Mass Spectrometry. Link

    • Significance: Establishes the general fragmentation rules for N-methyl amino acids, specifically the dominance of immonium ions and loss of methylamine.
  • Villas-Bôas, S. G., et al. (2003). Mass spectrometry in metabolome analysis. Mass Spectrometry Reviews. Link

    • Significance: Provides comparative data on amino acid derivatization and fragmentation, including cyclic vs. acyclic isomers.
  • NIST Chemistry WebBook. 2-Amino-4-methyl-4-pentenoic acid (Isomer Data). Link

    • Significance: Source for standard ionization energies and fragmentation p
  • Hohmann, L., et al. (2008).[4] Quantification of the Compositional Information Provided by Immonium Ions. Analytical Chemistry. Link

    • Significance: Validates the use of immonium ions (m/z 84 vs 70) for identifying specific amino acid residues in peptides.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Boc-N-methyl-(S)-2-allylglycine

An In-Depth Guide to Personal Protective Equipment for Handling N-Boc-N-methyl-(S)-2-allylglycine Preamble: A Proactive Stance on the Safety of a Versatile Building Block N-Boc-N-methyl-(S)-2-allylglycine is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling N-Boc-N-methyl-(S)-2-allylglycine

Preamble: A Proactive Stance on the Safety of a Versatile Building Block

N-Boc-N-methyl-(S)-2-allylglycine is a specialized chiral amino acid, prized in synthetic and medicinal chemistry for its unique structural features.[1] The N-Boc protecting group offers stability and facile, acid-labile removal, the N-methyl group provides conformational constraints, and the versatile allyl side chain serves as a handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.[1] While instrumental in advancing drug discovery and peptide chemistry, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. As the complete toxicological profile of this compound has not been fully investigated, a cautious and proactive approach to safety is paramount.[2]

Hazard Assessment: Understanding the Compound's Profile

A thorough risk assessment is the foundation of laboratory safety. For N-Boc-N-methyl-(S)-2-allylglycine, the hazards are communicated through its Safety Data Sheet (SDS) and an analysis of its structural components.

2.1. GHS Classification and Statements

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Hazard Class Pictogram Signal Word Hazard Statements Precautionary Statements (Selected)
Acute ToxicityGHS07Warning H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin.[3][4] H332: Harmful if inhaled.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

2.2. Component-Based Hazard Analysis

  • N-Boc Group: While the Boc group itself is relatively benign, its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This deprotection process generates gaseous byproducts (isobutylene and carbon dioxide), which can cause pressure buildup in a closed system.[6]

  • Allyl Group: The allyl moiety is a reactive functional group. While valuable for synthesis, allylic compounds should be handled with care, as some can be irritants or sensitizers.

  • Physical Form: The compound is often supplied as a lyophilized powder or solid.[7] This presents an inhalation hazard, making it crucial to handle the solid in a way that minimizes dust generation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being performed. The following represents the minimum required PPE for handling N-Boc-N-methyl-(S)-2-allylglycine.

3.1. Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: At all times, ANSI Z87.1-compliant chemical splash goggles are required when handling this compound, whether in solid or solution form.[8][9] Standard safety glasses do not provide adequate protection from splashes.

  • Causality: The H312 and H332 warnings imply that contact with mucous membranes (such as the eyes) is hazardous. Goggles provide a seal around the eyes to protect against splashes, mists, and fine dust.

  • Escalation of Protection: When handling larger quantities (>1 L), performing reactions under pressure, or if there is a significant risk of splashing or explosion, a full-face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone is insufficient.

3.2. Hand Protection: Preventing Dermal Absorption

  • Recommended Equipment: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals.[8]

  • Causality: The "H312: Harmful in contact with skin" classification makes glove use non-negotiable.[3][4] Nitrile provides a suitable barrier for incidental contact.

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • When working with this compound in solution, consult a glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvent being used.

    • If direct contact occurs, remove the glove immediately, wash hands thoroughly with soap and water, and don a new glove.

    • Do not reuse disposable gloves. Remove them before leaving the laboratory area to prevent cross-contamination.

3.3. Body Protection: Shielding Skin and Clothing

  • Mandatory Equipment: A flame-resistant or 100% cotton laboratory coat, fully buttoned with sleeves rolled down, is required.[8]

  • Causality: A lab coat protects against incidental spills and splashes, preventing direct skin contact and contamination of personal clothing. Synthetic fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a fire.[8]

  • Additional Protection: For tasks with a higher risk of spills, such as transfers of large volumes, a chemically resistant apron should be worn over the lab coat.

3.4. Respiratory Protection: Mitigating Inhalation Risk

  • Standard Operations: All handling of solid N-Boc-N-methyl-(S)-2-allylglycine that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood. In this controlled environment, additional respiratory protection is typically not required.

  • Causality: The "H332: Harmful if inhaled" warning necessitates the use of engineering controls to prevent airborne exposure.[3][4] A fume hood is the primary engineering control for this purpose.

  • When a Respirator is Required: If engineering controls are not available or are insufficient (e.g., cleaning a large spill outside of a hood), respiratory protection is mandatory. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Note that respirator use requires prior medical clearance and fit-testing as per institutional guidelines.[10]

Operational Plan: A Step-by-Step Handling Workflow

This protocol integrates PPE use into the practical workflow of handling the chemical.

4.1. Preparation and Donning PPE

  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Verify the fume hood certification is current.

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment before starting.

  • Don PPE: Put on your lab coat and chemical splash goggles.

  • Glove Up: Don the appropriate nitrile gloves, ensuring they overlap the cuffs of your lab coat.

4.2. Handling the Compound

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain any dust.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood.

  • Reactions: Set up reactions within the fume hood, paying special attention to reactions involving strong acids for Boc-deprotection. Ensure the system is not closed to avoid pressure buildup.[6]

4.3. Post-Procedure and Doffing PPE

  • Decontamination: Clean any contaminated surfaces within the fume hood.

  • Glove Removal: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated solid waste container.

  • Hand Washing: Immediately wash hands with soap and water.

  • Goggle and Coat Removal: Remove your goggles and lab coat before leaving the lab.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for N-Boc-N-methyl-(S)-2-allylglycine start Start: Assess Task is_solid Handling Solid? start->is_solid in_hood Work in Fume Hood or Ventilated Enclosure is_solid->in_hood Yes is_solution Handling Solution? is_solid->is_solution No in_hood->is_solution no_respirator Standard PPE: Goggles, Nitrile Gloves, Lab Coat end Proceed with Task no_respirator->end large_vol Large Volume (>1L) or High Splash Risk? is_solution->large_vol Yes spill Accidental Spill Outside Hood? is_solution->spill No add_faceshield Add Full Face Shield (over goggles) large_vol->add_faceshield Yes large_vol->spill No add_faceshield->spill spill->no_respirator No respirator Add NIOSH-Approved Respirator spill->respirator Yes respirator->no_respirator

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N-methyl-(S)-2-allylglycine
Reactant of Route 2
N-Boc-N-methyl-(S)-2-allylglycine
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